Product packaging for Asterriquinol D dimethyl ether(Cat. No.:)

Asterriquinol D dimethyl ether

Cat. No.: B10787093
M. Wt: 428.5 g/mol
InChI Key: LXKDFRJCVQJIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Asterriquinol D dimethyl ether is a member of pyrroles.
3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole is a natural product found in Aspergillus sclerotiorum and Phoma herbarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N2O4 B10787093 Asterriquinol D dimethyl ether

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDFRJCVQJIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Asterriquinol D Dimethyl Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinol D dimethyl ether is a fungal metabolite belonging to the bis-indolyl benzenoid class of natural products. First identified from fungi of the Aspergillus genus, this compound has been the subject of preliminary biological evaluation. This technical guide provides a comprehensive review of the available scientific data on this compound, including its chemical properties, biological activities with a focus on its cytotoxic and anti-parasitic effects, and insights into the mechanism of action of its parent compound, asterriquinone. Detailed experimental methodologies are extrapolated from established protocols to guide further research.

Chemical and Physical Properties

This compound is characterized by a central tetramethoxy-substituted benzene ring flanked by two indole moieties. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis(1H-indole)
Synonyms ARQDMe[1]
CAS Number 287117-66-2
Molecular Formula C₂₆H₂₄N₂O₄
Molecular Weight 428.5 g/mol
Appearance Solid
Solubility Soluble in DMSO
Origin Fungal metabolite from Aspergillus kumbius and Aspergillus terreus[1]

Biological Activity

The primary reported biological activities of this compound are its cytotoxicity against a mouse myeloma cell line and its inhibitory action against the protozoan parasite Tritrichomonas foetus.

Cytotoxicity

This compound has demonstrated cytotoxic effects against the NS-1 mouse myeloma cell line.

Cell LineActivityValue (IC₅₀)Reference
NS-1 (Mouse Myeloma)Cytotoxicity28 µg/mL
Anti-parasitic Activity

The compound has also been shown to inhibit the growth of the parasitic protozoan Tritrichomonas foetus.

OrganismActivityValue (IC₅₀)Reference
Tritrichomonas foetusInhibition100 µg/mL

Mechanism of Action: Insights from the Parent Compound

Direct studies on the mechanism of action of this compound are limited. However, research on its parent compound, asterriquinon (ARQ), which possesses a dihydroxybenzoquinone moiety instead of the dimethoxybenzene core, provides critical insights. Studies on P388 murine leukemia cells suggest that the dihydroxybenzoquinone functionality is essential for cytotoxic activity.[1]

Asterriquinon has been shown to intercalate with genomic DNA, leading to the formation of DNA interstrand crosslinks.[1] This DNA damage is proposed to trigger a cell cycle arrest at the G1 phase, ultimately culminating in apoptotic cell death, as evidenced by nucleosomal ladder formation.[1]

In stark contrast, the dimethylated analog, referred to as ARQDMe (likely this compound or a closely related isomer), exhibited minimal cytotoxicity and did not induce apoptosis or cell cycle alterations in the same study.[1] This strongly suggests that the methoxy groups in this compound prevent the interactions with DNA that are responsible for the cytotoxic effects of asterriquinon.

G cluster_ARQ Asterriquinon (ARQ) Action cluster_ARQDMe This compound (ARQDMe) Comparison ARQ Asterriquinon (Dihydroxybenzoquinone moiety) DNA Genomic DNA ARQ->DNA Intercalates Intercalation DNA Intercalation & Interstrand Crosslinks DNA->Intercalation G1_Arrest G1 Phase Cell Cycle Arrest Intercalation->G1_Arrest Apoptosis Apoptotic Cell Death G1_Arrest->Apoptosis ARQDMe This compound (Dimethoxybenzene moiety) No_Interaction No Significant DNA Interaction ARQDMe->No_Interaction No_Cytotoxicity Minimal to No Cytotoxicity No_Interaction->No_Cytotoxicity

Caption: Proposed mechanism of action for Asterriquinon versus this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key biological assays mentioned in the literature for this compound. These are intended to serve as a starting point for further experimental work.

Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

This protocol describes a colorimetric assay, such as the MTT or XTT assay, to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • NS-1 mouse myeloma cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest NS-1 cells in their logarithmic growth phase and adjust the cell density in fresh culture medium. Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate the plates for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Cytotoxicity Assay Workflow A Seed NS-1 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the NS-1 cell cytotoxicity assay.

Inhibition Assay for Tritrichomonas foetus

This protocol outlines a method for assessing the in vitro activity of this compound against Tritrichomonas foetus.

Materials:

  • Axenic culture of Tritrichomonas foetus

  • TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated horse serum

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Anaerobic incubator or chamber (37°C)

Procedure:

  • Parasite Culture: Culture T. foetus in TYM medium in an anaerobic environment at 37°C to achieve a logarithmic growth phase.

  • Assay Setup: Adjust the concentration of trophozoites to approximately 1 x 10⁵ organisms/mL in fresh medium.

  • Compound Addition: Prepare serial dilutions of this compound in TYM medium. Add the diluted compound to the wells of a 96-well plate.

  • Inoculation: Add the T. foetus suspension to each well, resulting in a final volume of 200 µL per well. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates anaerobically at 37°C for 24 to 48 hours.

  • Growth Inhibition Assessment:

    • Resuspend the contents of each well thoroughly.

    • Determine the number of motile trophozoites in each well using a hemocytometer and an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Synthesis

Conclusion and Future Directions

This compound is a fungal metabolite with documented, albeit modest, cytotoxic and anti-parasitic activities. The lack of significant cytotoxicity compared to its parent compound, asterriquinon, highlights the critical role of the quinone moiety in the mechanism of action, which appears to involve DNA intercalation and the induction of apoptosis. This structure-activity relationship suggests that this compound itself may not be a promising direct cytotoxic agent.

Future research could explore several avenues:

  • Mechanism of Anti-parasitic Action: The mechanism by which this compound inhibits Tritrichomonas foetus is unknown and warrants investigation.

  • Analog Synthesis and SAR Studies: Synthesis of analogs with modifications to the methoxy groups and indole rings could lead to the discovery of compounds with enhanced and more selective biological activities.

  • Investigation of Other Biological Targets: While direct cytotoxicity may be low, the compound could be screened against a broader range of biological targets, including enzymes and receptors, to identify other potential therapeutic applications.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that the compiled data and detailed protocols will facilitate further research into this and related natural products.

References

An In-depth Technical Guide to the Discovery of Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

A Fungal Metabolite with Cytotoxic and Antiprotozoal Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of Asterriquinol D dimethyl ether, a bis-indolyl benzenoid natural product. The information presented herein is intended to support further research and development efforts in the fields of oncology and infectious diseases.

Introduction

This compound is a fungal metabolite first reported as a natural product from the Australian soil fungus Aspergillus kumbius.[1][2] It belongs to the asterriquinol class of compounds, which are characterized by a central hydroquinone or benzoquinone ring substituted with two indole moieties. This structural motif is of significant interest to medicinal chemists due to the diverse biological activities exhibited by related bis-indole alkaloids.[3][4][5]

Initial biological screening has revealed that this compound possesses cytotoxic activity against murine myeloma cells and inhibitory activity against the protozoan parasite Tritrichomonas foetus.[6] These findings suggest its potential as a lead compound for the development of new therapeutic agents. This guide summarizes the key quantitative data, experimental protocols for its isolation and biological evaluation, and explores potential signaling pathways involved in its cytotoxic action.

Physicochemical and Spectroscopic Data

The following tables summarize the known physicochemical properties and spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 287117-66-2MedchemExpress
Molecular Formula C₂₆H₂₄N₂O₄MedchemExpress
Molecular Weight 428.48 g/mol MedchemExpress
Appearance Not Reported-
Solubility Soluble in DMSOMedchemExpress

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Data not available in the searched resources. The supplementary material of Lacey et al. (2015) is the likely source.-
¹³C NMR Data not available in the searched resources. The supplementary material of Lacey et al. (2015) is the likely source.-
High-Resolution Mass Spectrometry (HRMS) Data not available in the searched resources. The supplementary material of Lacey et al. (2015) is the likely source.-
UV-Vis Spectroscopy Data not available in the searched resources. The supplementary material of Lacey et al. (2015) is the likely source.-

Biological Activity

This compound has demonstrated biological activity in two key areas: cytotoxicity against a cancer cell line and inhibition of a protozoan parasite.

Table 3: In Vitro Bioactivity of this compound

| Activity | Cell Line / Organism | IC₅₀ Value | Source | |---|---|---| | Cytotoxicity | NS-1 Mouse Myeloma | 28 µg/mL |[6] | | Antiprotozoal Activity | Tritrichomonas foetus | 100 µg/mL | - |

Experimental Protocols

The following sections detail the general experimental procedures for the isolation and biological evaluation of this compound. It is important to note that the specific details from the primary literature by Lacey et al. (2015) were not fully accessible, and therefore, these protocols are based on established methods for similar natural products and bioassays.

Isolation and Purification

The isolation of this compound was first reported from the soil fungus Aspergillus kumbius.[1][2] The general workflow for isolating fungal metabolites is depicted in the diagram below.

experimental_workflow_isolation General Workflow for Fungal Metabolite Isolation cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_characterization Characterization Culture Solid or Liquid Culture of Aspergillus kumbius Extraction Solvent Extraction of Fungal Biomass and/or Culture Broth Culture->Extraction Mycelium & Broth Fractionation Crude Extract Fractionation (e.g., Liquid-Liquid Partitioning) Extraction->Fractionation Crude Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractionation->Chromatography Fractions Analysis Structure Elucidation (NMR, MS, etc.) Chromatography->Analysis Pure Compound

Caption: General workflow for the isolation of fungal natural products.

Protocol for Fungal Culture and Extraction (General):

  • Inoculation and Incubation: Aspergillus kumbius is cultured on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth or Malt Extract Agar/Broth) and incubated under appropriate conditions of temperature and humidity to allow for fungal growth and metabolite production.[7][8][9][10][11]

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.

  • Fractionation: The crude extract is then subjected to fractionation, for example, by liquid-liquid partitioning between immiscible solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, and water).

  • Purification: The fractions are further purified using chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

The cytotoxic activity of this compound was evaluated against the NS-1 mouse myeloma cell line. A common method for assessing cytotoxicity is the MTT assay.

Protocol for MTT Cytotoxicity Assay (General):

  • Cell Seeding: NS-1 cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-protozoal Assay against Tritrichomonas foetus

The inhibitory activity against Tritrichomonas foetus can be determined using an in vitro susceptibility assay.

Protocol for Tritrichomonas foetus Susceptibility Assay (General):

  • Parasite Culture: Tritrichomonas foetus trophozoites are cultured in a suitable axenic medium.

  • Compound Preparation: A stock solution of this compound is prepared (e.g., in DMSO) and serially diluted.

  • Assay Setup: The parasite culture is incubated with various concentrations of the compound in a 96-well plate.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Parasite viability can be assessed by microscopic counting of motile trophozoites or by using a viability indicator dye (e.g., resazurin).

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of parasite inhibition against the compound concentration.

Potential Signaling Pathways in Cytotoxicity

The precise molecular mechanism of action for this compound has not yet been elucidated. However, based on the known activities of other bis-indole alkaloids, a plausible mechanism involves the induction of apoptosis. Bis-indole compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][12] Key signaling cascades that are often modulated by such compounds in cancer cells include the Wnt, MAPK, and PI3K/AKT/mTOR pathways.[4][13][14][15]

The following diagram illustrates a hypothetical signaling pathway for the cytotoxic action of this compound, based on the mechanisms of related bis-indole alkaloids.

signaling_pathway Hypothetical Signaling Pathway for this compound Cytotoxicity Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Direct Interaction? Wnt Wnt Pathway Inhibition Compound->Wnt MAPK MAPK Pathway Modulation Compound->MAPK PI3K_AKT PI3K/AKT Pathway Inhibition Compound->PI3K_AKT Mitochondria Mitochondrial Stress Compound->Mitochondria Apoptosis Apoptosis Membrane->Apoptosis Cell Lysis BetaCatenin β-catenin Degradation Wnt->BetaCatenin ERK_JNK ERK/JNK Activation MAPK->ERK_JNK AKT_mTOR AKT/mTOR Inhibition PI3K_AKT->AKT_mTOR BetaCatenin->Apoptosis Reduced Proliferation ERK_JNK->Mitochondria AKT_mTOR->Apoptosis Reduced Survival Signals Bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Hypothetical signaling cascade for this compound.

This proposed pathway suggests that this compound may inhibit critical cell survival signaling pathways such as Wnt and PI3K/AKT, while potentially activating stress-related pathways like MAPK. This could lead to mitochondrial dysfunction, modulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis). Some bis-indole alkaloids have also been shown to directly disrupt cell membranes, which could be an additional or alternative mechanism of action.[16]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antiprotozoal activities. The data and protocols presented in this guide provide a foundation for further investigation into its therapeutic potential. Future research should focus on:

  • Total Synthesis: The development of a total synthesis route would enable the production of larger quantities of the compound for extensive preclinical studies and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: A detailed investigation into the molecular targets and signaling pathways modulated by this compound is crucial to understand its mode of action and to identify potential biomarkers for sensitivity.

  • In Vivo Efficacy: Evaluation of the compound's efficacy and safety in animal models of cancer and Tritrichomonas foetus infection is a necessary next step in its preclinical development.

  • Analog Synthesis and SAR: The synthesis and biological evaluation of structural analogs will be important for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.

By addressing these key areas, the full therapeutic potential of this compound and related bis-indolyl benzenoids can be explored.

References

The Natural Provenance of Asterriquinol D Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinol D dimethyl ether, a bis-indolyl benzenoid, is a fungal secondary metabolite that has garnered interest for its cytotoxic activities. This technical guide provides an in-depth overview of its natural sources, alongside detailed experimental protocols for its isolation and characterization. Quantitative data on its production and bioactivity are presented in a structured format for clarity. Furthermore, a proposed signaling pathway for its cytotoxic mechanism is illustrated, offering a valuable resource for researchers in natural product chemistry, mycology, and oncology drug discovery.

Natural Sources of this compound

This compound is a metabolite produced by specific species of filamentous fungi. To date, it has been isolated and identified from the following sources:

  • Aspergillus terreus : A ubiquitous soil fungus, Aspergillus terreus is a known producer of a diverse array of secondary metabolites, including the broader family of asterriquinones.

  • Aspergillus kumbius : This species, identified from a soil survey in Queensland, Australia, has been shown to produce this compound as part of its unique secondary metabolite profile.[1][2][3]

  • Penicillium citreonigrum : This fungus is another documented source of this compound.

The production of this compound can be influenced by the fungal strain, culture conditions, and the composition of the growth medium.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its yield from fungal culture and its biological activity.

Table 1: Production Yield of this compound from Aspergillus kumbius

ParameterValueReference
Fungal StrainAspergillus kumbius FRR6049[1][2][3]
Culture MediumSolid YES medium[4]
Fermentation Time7 days[4]
Extraction SolventDichloromethane[4]
Yield 1.5 mg/L [4]

Table 2: In Vitro Bioactivity of this compound

Cell Line/OrganismActivityIC₅₀ (µg/mL)Reference
Mouse Myeloma NS-1 cellsCytotoxicity28[5]
Tritrichomonas foetusAnti-protozoal100[5]

Experimental Protocols

The following protocols are based on the successful isolation and characterization of this compound from Aspergillus kumbius as detailed in the scientific literature.[4]

Fungal Cultivation
  • Strain: Aspergillus kumbius FRR6049.

  • Media: Prepare solid Yeast Extract Sucrose (YES) agar plates (2% yeast extract, 15% sucrose, 2% agar in distilled water).

  • Inoculation: Inoculate the center of the YES agar plates with a spore suspension or a small agar plug of a mature A. kumbius culture.

  • Incubation: Incubate the plates at 25°C for 7 days in the dark.

Extraction of Secondary Metabolites
  • Harvesting: After incubation, dice the entire contents of the agar plates (mycelium and agar) into small pieces.

  • Solvent Extraction: Submerge the diced agar in dichloromethane (CH₂Cl₂) at a ratio of 1:2 (w/v) and allow to stand overnight at room temperature.

  • Filtration and Concentration: Filter the mixture to separate the organic extract from the solid material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound
  • Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel. Elute with a stepwise gradient of solvents, starting with n-hexane and gradually increasing the polarity with dichloromethane and then methanol.

  • Chromatographic Separation: Collect the fractions and analyze them by thin-layer chromatography (TLC). Pool the fractions containing the compound of interest.

  • Further Purification: Subject the pooled fractions to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water to yield pure this compound.

Structure Elucidation

The structure of the purified compound is confirmed by spectroscopic analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to determine the elemental composition and molecular weight.

  • UV-Vis Spectroscopy: To determine the absorption maxima.

Signaling Pathway

While the precise signaling pathway of this compound is not fully elucidated, based on studies of structurally related asterriquinones, a plausible mechanism of its cytotoxic action involves the induction of G1 cell cycle arrest and apoptosis. The dihydroxybenzoquinone moiety present in the parent asterriquinone structure is believed to be crucial for this activity. Although this compound has this moiety methylated, it still exhibits cytotoxicity, suggesting a potential, albeit possibly altered, mechanism of action.

Below is a diagram illustrating the proposed logical relationship for the experimental workflow and a hypothesized signaling pathway for the cytotoxic effects of asterriquinones.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis A_kumbius Aspergillus kumbius YES_medium Solid YES Medium A_kumbius->YES_medium Inoculation Incubation 7 days at 25°C YES_medium->Incubation Dicing Dicing of Agar Culture Incubation->Dicing DCM_extraction DCM Extraction Dicing->DCM_extraction Concentration Concentration DCM_extraction->Concentration VLC VLC (Silica Gel) Concentration->VLC HPLC Semi-preparative HPLC VLC->HPLC Pure_Compound Pure Asterriquinol D Dimethyl Ether HPLC->Pure_Compound NMR NMR Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS

Figure 1. Experimental workflow for the isolation of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade ARQ_DME Asterriquinol D Dimethyl Ether Cell_entry Cellular Uptake ARQ_DME->Cell_entry Unknown_target Intracellular Target(s) (Hypothesized) Cell_entry->Unknown_target G1_arrest G1 Phase Arrest Unknown_target->G1_arrest Inhibition of cell cycle progression DNA_damage DNA Damage (Potential) Unknown_target->DNA_damage Apoptosis Apoptosis G1_arrest->Apoptosis Induction of programmed cell death DNA_damage->Apoptosis Caspase_activation Caspase Activation Apoptosis->Caspase_activation

Figure 2. Hypothesized signaling pathway for this compound cytotoxicity.

Conclusion

This compound represents a fungal metabolite with notable cytotoxic properties. This guide provides a comprehensive overview of its natural origins, methods for its isolation, and its biological activity. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers aiming to further investigate this compound and its potential therapeutic applications. The proposed signaling pathway, while requiring further experimental validation, offers a foundational model for understanding its mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound to fully realize its potential in drug development.

References

Navigating the Uncharted Territory of Aspergillus kumbius Metabolites: A Pivot to the Rich Pharmacopeia of the Aspergillus Genus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for scientific literature and data pertaining specifically to the fungal metabolites of Aspergillus kumbius has revealed a significant knowledge gap. Currently, there is a notable absence of dedicated research on the secondary metabolite profile of this particular species in publicly accessible scientific databases and literature. This scarcity of specific data makes the creation of an in-depth technical guide exclusively on Aspergillus kumbius metabolites an unfeasible endeavor at this time.

While the scientific community has extensively studied the genus Aspergillus for its rich and diverse production of bioactive secondary metabolites, Aspergillus kumbius appears to be a less-explored member of this vast fungal family. The available literature focuses heavily on more commonly encountered and clinically or industrially relevant species such as Aspergillus fumigatus, Aspergillus niger, Aspergillus flavus, and Aspergillus terreus.

In light of this, we propose a pivot from the specific and currently uncharacterised Aspergillus kumbius to a broader, yet highly relevant topic: "A Technical Guide to the Fungal Metabolites of the Genus Aspergillus." This approach will allow us to deliver a comprehensive and valuable resource for researchers, scientists, and drug development professionals by leveraging the wealth of available information on the Aspergillus genus as a whole.

This proposed guide will adhere to all the core requirements of the original request, providing:

  • In-depth technical content on the major classes of secondary metabolites produced by Aspergillus species.

  • Structured tables summarizing quantitative data on metabolite yields and bioactivities.

  • Detailed experimental protocols for the isolation, purification, and characterization of these compounds.

  • Graphviz diagrams illustrating key biosynthetic pathways and experimental workflows.

This pivot will ensure the delivery of a robust and scientifically grounded technical guide that will be of significant value to the target audience, providing a solid foundation for research into the secondary metabolism of the Aspergillus genus, which could, in the future, be applied to the study of lesser-known species like Aspergillus kumbius.

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus terreus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus terreus, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites with significant pharmacological and industrial value. This guide provides a comprehensive technical overview of the major secondary metabolites synthesized by A. terreus, with a focus on their biosynthesis, regulation, and biological activities. Detailed experimental protocols for the fermentation, isolation, characterization, and bioactivity assessment of these compounds are presented. Furthermore, this guide summarizes key quantitative data in structured tables for comparative analysis and utilizes visual diagrams to elucidate complex biosynthetic and regulatory pathways, offering a valuable resource for researchers and professionals in natural product discovery and drug development.

Introduction

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Among the myriad of fungal species, Aspergillus terreus has emerged as a particularly important organism due to its capacity to produce a wide range of secondary metabolites.[1][2] These compounds, which are not essential for the primary growth of the fungus, play crucial roles in its interaction with the environment and have been exploited for their therapeutic and industrial applications.[3]

Historically, A. terreus is best known as the industrial producer of lovastatin, the first commercially successful statin drug for lowering cholesterol.[4][5] However, extensive research has revealed that its metabolic potential extends far beyond this single compound. The secondary metabolome of A. terreus is a rich collection of polyketides, terpenoids, alkaloids, and butyrolactones, many of which exhibit potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][6]

This technical guide aims to provide a detailed and practical resource for researchers and drug development professionals working with Aspergillus terreus and its secondary metabolites. It will cover the major classes of compounds, their biosynthetic pathways, the intricate regulatory networks that control their production, and standardized experimental methodologies for their study.

Major Classes of Secondary Metabolites from Aspergillus terreus

Aspergillus terreus produces a remarkable diversity of secondary metabolites, which can be broadly categorized into several major classes based on their chemical structures and biosynthetic origins.

Statins: The Cholesterol-Lowering Agents

Lovastatin, a polyketide-derived compound, is the most well-known secondary metabolite from A. terreus.[4][5] It acts as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] This inhibitory action has made lovastatin and its derivatives cornerstones in the treatment of hypercholesterolemia.

Terrein: A Multifaceted Bioactive Compound

Terrein is another prominent polyketide metabolite with a diverse range of reported biological activities, including antimicrobial, anti-inflammatory, and phytotoxic effects.[7] Its biosynthesis involves a unique ring contraction of a six-membered ring precursor.[7]

Butyrolactones: Structurally Diverse and Bioactive

A. terreus is a rich source of butyrolactone derivatives, a class of compounds characterized by a five-membered lactone ring.[8] These metabolites, such as butyrolactone I, exhibit a wide spectrum of biological activities, including cyclin-dependent kinase (CDK) inhibition, which has implications for cancer therapy.[9]

Aspterric Acid and Other Terpenoids

Aspterric acid is a sesquiterpenoid with herbicidal activity, acting as an inhibitor of dihydroxyacid dehydratase in the branched-chain amino acid biosynthesis pathway of plants.[3][10] A. terreus also produces other terpenoid compounds with various biological functions.

Data Presentation: Quantitative Analysis of Secondary Metabolite Production and Bioactivity

The production yields and biological activities of secondary metabolites from Aspergillus terreus can vary significantly depending on the strain, fermentation conditions, and the specific bioassay used. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Production of Lovastatin by Aspergillus terreus under Different Fermentation Conditions

StrainFermentation TypeSubstrateKey ParametersLovastatin YieldReference
A. terreus ATCC 20542Solid State (SSF)Rice Straw12 days incubation175.85 mg/kg DM[11]
A. terreus ATCC 74135Solid State (SSF)Rice Straw8 days, 50% moisture, 25°C260.85 mg/kg DM[11]
A. terreusSubmerged (SmF)Glucose + Glutamate13 days cultivation220 mg/L[12]
A. terreus A50Solid State (SSF)Wheat branpH 8, 80% moistureNot specified[13]
A. terreusSubmerged (SmF)Lactose-47 mg/L[12]

Table 2: Production of Terrein by Aspergillus terreus

StrainFermentation TypeMediumKey ParametersTerrein YieldReference
A. terreus S020Static BrothPotato Dextrose Broth40 days, room temperature537.26 ± 23.42 g/kg extract[14]
A. terreus RA2905 (ΔstuA::OEterR)Submerged (SmF)TFM medium7 days, 28°C, 150 rpm~1.4 g/L[5]

Table 3: Bioactivity of Aspergillus terreus Secondary Metabolites (IC50 and MIC Values)

CompoundBioactivityTargetIC50 / MICReference
Dimeric nitrophenyl trans-epoxyamideCytotoxicMKN28 human gastric cancer cells< 10 μM[15]
Known compound 7CytotoxicMGC803 human gastric cancer cells< 10 μM[15]
Known compound 16AntibacterialVibrio parahaemolyticus ATCC 178027.8 μg/mL (MIC)[15]
TerreinCytotoxicHCT-116 colorectal carcinoma cells12.13 μM[14]
TerreinCytotoxicHepG2 hepatocellular carcinoma cells22.53 μM[14]
Butyrolactone I derivativeα-Glucosidase inhibition--[16]
Aspterric acidHerbicidalArabidopsis thaliana250 µmol L⁻¹ spray[17]

Biosynthetic and Regulatory Pathways

The production of secondary metabolites in Aspergillus terreus is governed by complex biosynthetic pathways encoded by gene clusters and is tightly regulated by intricate signaling networks.

Biosynthetic Pathways

The biosynthesis of major secondary metabolites involves multi-step enzymatic reactions catalyzed by key enzymes such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and terpene cyclases.

The biosynthesis of lovastatin is initiated by a highly-reducing polyketide synthase (HR-PKS) that catalyzes the formation of the polyketide backbone. Subsequent enzymatic modifications, including cyclization, oxidation, and esterification, lead to the final lovastatin molecule.

Lovastatin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA hr_pks HR-PKS (LovB) acetyl_coa->hr_pks dihydromonacolin_l Dihydromonacolin L hr_pks->dihydromonacolin_l lovf LovF (Diels-Alderase) dihydromonacolin_l->lovf monacolin_j Monacolin J lovf->monacolin_j lovd LovD (Acyltransferase) monacolin_j->lovd lovastatin Lovastatin lovd->lovastatin

Caption: Simplified biosynthetic pathway of lovastatin in Aspergillus terreus.

The biosynthesis of terrein starts with the formation of 6-hydroxymellein from acetyl-CoA and malonyl-CoA by a non-reducing polyketide synthase (NR-PKS). A series of oxidative reactions and a key ring contraction step lead to the formation of terrein.[7]

Terrein_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA nr_pks NR-PKS (TerA) acetyl_coa->nr_pks hydroxymellein 6-Hydroxymellein nr_pks->hydroxymellein oxidation1 Oxidation Steps hydroxymellein->oxidation1 ring_contraction Ring Contraction oxidation1->ring_contraction terrein Terrein ring_contraction->terrein

Caption: Key steps in the biosynthetic pathway of terrein.

The biosynthesis of butyrolactone I is derived from the shikimate pathway, with phenylalanine serving as a key precursor. The pathway involves several enzymatic steps to assemble the characteristic butyrolactone core structure.

Butyrolactone_Biosynthesis phenylalanine Phenylalanine shikimate_pathway Shikimate Pathway intermediates phenylalanine->shikimate_pathway nrps_like NRPS-like enzymes shikimate_pathway->nrps_like butyrolactone_core Butyrolactone Core nrps_like->butyrolactone_core tailoring_enzymes Tailoring Enzymes butyrolactone_core->tailoring_enzymes butyrolactone_i Butyrolactone I tailoring_enzymes->butyrolactone_i

Caption: Generalized biosynthetic pathway of butyrolactone I.

Regulatory Networks

The expression of secondary metabolite gene clusters in Aspergillus species is controlled by a hierarchical regulatory network that responds to various environmental cues. A key player in this regulation is the Velvet complex.[18][19][20]

The Velvet complex is a group of proteins, including VeA, VelB, and the global regulator LaeA, that play a central role in coordinating fungal development and secondary metabolism.[18][19][20] In the dark, VeA translocates to the nucleus and forms a complex with VelB and LaeA. This complex activates the expression of many secondary metabolite gene clusters.[19][20] Light can inhibit the formation of this complex, thereby repressing secondary metabolism.[19]

Velvet_Complex_Regulation cluster_light Light cluster_dark Dark light Light Signal vea_cyto VeA (cytoplasm) light->vea_cyto Inhibits nuclear import dark Dark Condition vea_nuc VeA (nucleus) dark->vea_nuc Promotes nuclear import velvet_complex Velvet Complex (VeA-VelB-LaeA) vea_nuc->velvet_complex velb VelB velb->velvet_complex laea LaeA laea->velvet_complex sm_genes Secondary Metabolite Gene Clusters velvet_complex->sm_genes Activates transcription

Caption: The Velvet complex regulation of secondary metabolism in response to light.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Aspergillus terreus secondary metabolites.

Fungal Culture and Fermentation

Objective: To cultivate Aspergillus terreus for the production of secondary metabolites.

Materials:

  • Aspergillus terreus strain

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Tween 80 (0.1% v/v, sterile)

  • Fermentation medium (e.g., Potato Dextrose Broth, or a defined medium optimized for the target metabolite)

  • Erlenmeyer flasks

  • Incubator shaker

Protocol:

  • Grow the A. terreus strain on PDA plates at 28°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL) with sterile distilled water.

  • Inoculate the fermentation medium in Erlenmeyer flasks with the spore suspension (e.g., 1% v/v).

  • Incubate the flasks in an incubator shaker at the optimized temperature and agitation speed (e.g., 28°C, 150 rpm) for the desired fermentation period (e.g., 7-14 days).

Fermentation_Workflow start Start: A. terreus on PDA spore_suspension Prepare Spore Suspension start->spore_suspension inoculation Inoculate Fermentation Medium spore_suspension->inoculation incubation Incubate in Shaker inoculation->incubation harvest Harvest Culture Broth incubation->harvest

Caption: General workflow for the fermentation of Aspergillus terreus.

Extraction and Purification of Secondary Metabolites

Objective: To extract and purify secondary metabolites from the fungal culture.

Materials:

  • Fermentation broth

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, and then to methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Further purify the fractions containing the target compound(s) by preparative HPLC using an appropriate solvent system and column.

Structural Elucidation

Objective: To determine the chemical structure of the purified compounds.

Techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

General Workflow:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire high-resolution mass spectra.

  • Acquire a series of NMR spectra.

  • Analyze the spectral data to assign the chemical shifts and coupling constants, and to piece together the molecular structure.

Bioactivity Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[9]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Purified compound or extract

  • Positive control (known antibiotic/antifungal)

  • Negative control (solvent)

Protocol:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line

  • Complete cell culture medium

  • Purified compound or extract

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Bioactivity_Screening_Workflow start Start: Purified Compound/Extract antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) start->antimicrobial anticancer Anticancer Assay (e.g., MTT Assay) start->anticancer other_assays Other Bioassays (e.g., Enzyme Inhibition) start->other_assays data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis other_assays->data_analysis end End: Bioactivity Profile data_analysis->end

Caption: General workflow for bioactivity screening of fungal secondary metabolites.

Conclusion

Aspergillus terreus stands out as a versatile and valuable fungal species for the discovery and production of a wide range of bioactive secondary metabolites. This guide has provided a comprehensive overview of the major compound classes, their biosynthetic and regulatory pathways, and detailed experimental protocols for their investigation. The quantitative data presented in the tables and the visual representation of complex pathways through diagrams offer a practical resource for researchers. As our understanding of the genetic and molecular basis of secondary metabolism in A. terreus continues to grow, so too will the opportunities for harnessing its full potential for the development of new pharmaceuticals and other valuable bioproducts. The methodologies and information compiled herein are intended to facilitate and inspire further research into the rich and complex world of Aspergillus terreus secondary metabolites.

References

An In-depth Technical Guide to the Chemical Structure of Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether is a naturally occurring bis-indolyl benzenoid, a class of secondary metabolites known for their diverse biological activities. First reported as a constituent of the fungus Aspergillus kumbius, this molecule has garnered interest within the scientific community for its potential cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characterization, and isolation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is characterized by a central tetramethoxybenzene ring symmetrically substituted with two indole moieties at the 3 and 3' positions.

Systematic Name: 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole

Molecular Formula: C₂₆H₂₄N₂O₄

Molecular Weight: 428.5 g/mol

CAS Number: 287117-66-2

The core structure consists of a hydroquinone dimethyl ether that has been further methoxylated at the 2 and 5 positions, creating a fully substituted aromatic core. This central ring is linked to two indole units through C-C bonds. The presence of the four methoxy groups on the central benzene ring and the two indole nitrogens are key features influencing the molecule's conformation and electronic properties.

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule.

IonCalculated m/zFound m/z
[M+H]⁺429.1758429.1758
[M+Na]⁺451.1577451.1577

Data obtained via Electrospray Ionization (ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra for this compound were recorded in deuterated chloroform (CDCl₃).

¹H NMR Data (600 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (1, 1')8.08br s
2, 2'7.18d2.7
4, 4'7.63d8.0
5, 5'7.15ddd8.2, 7.0, 1.2
6, 6'7.22ddd8.2, 7.0, 1.2
7, 7'7.40d8.2
OMe (2", 5")3.80s
OMe (3", 6")3.50s

¹³C NMR Data (150 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2, 2'125.0
3, 3'114.9
3a, 3a'128.2
4, 4'119.8
5, 5'122.5
6, 6'120.3
7, 7'111.4
7a, 7a'136.8
1"126.8
2", 5"152.0
3", 6"152.0
4"126.8
OMe (2", 5")61.2
OMe (3", 6")61.5

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation of this compound from the fungus Aspergillus kumbius, based on the work of Lacey et al. (2016).

1. Fungal Cultivation:

  • Aspergillus kumbius (FRR6049) is cultured on solid rice medium.

  • The fungus is grown for 21 days at 25°C in the dark.

2. Extraction:

  • The entire solid culture is exhaustively extracted with acetone.

  • The acetone extract is concentrated under reduced pressure to yield an aqueous slurry.

  • The aqueous slurry is then partitioned with ethyl acetate.

  • The ethyl acetate layer, containing the secondary metabolites, is separated and evaporated to dryness to yield a crude extract.

3. Defatting:

  • The crude extract is dissolved in 10% aqueous methanol.

  • This solution is then partitioned against n-hexane to remove fatty acids and other nonpolar components.

  • The methanolic layer is collected and concentrated.

4. Chromatographic Purification:

  • The defatted extract is subjected to silica gel vacuum liquid chromatography (VLC).

  • A step gradient of n-hexane, dichloromethane, and ethyl acetate is used for elution.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

  • A C18 column is typically used with a gradient of acetonitrile in water as the mobile phase.

  • The purity of the final compound is confirmed by analytical HPLC and the spectroscopic methods detailed above.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Aspergillus kumbius on rice medium B Acetone Extraction A->B 21 days, 25°C C Partition with Ethyl Acetate B->C D Crude Extract C->D E Defatting with Hexane/Aqueous Methanol D->E F Silica Gel VLC E->F G Semi-preparative HPLC F->G H Pure this compound G->H

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic activity against NS-1 mouse myeloma cells with an IC₅₀ value of 28 µg/mL. While the specific signaling pathways affected by this compound have not been fully elucidated, the broader class of bis-indolyl benzenoids and related quinone structures are known to interact with various cellular targets.

Given the cytotoxic nature of this compound, it is plausible that it may influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Indole alkaloids, a larger class to which this compound belongs, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cancer cell proliferation and apoptosis. Furthermore, quinone-containing compounds are known to generate reactive oxygen species (ROS) and can impact the NF-κB signaling pathway, a key regulator of the inflammatory response and cell survival.

Further research is warranted to investigate the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. This could unveil novel therapeutic targets and applications for this natural product and its derivatives in drug development.

Potential_Signaling_Pathways cluster_pathways Potential Cellular Effects Asterriquinol_D_dimethyl_ether Asterriquinol_D_dimethyl_ether MAPK_Pathway MAPK Signaling Pathway Asterriquinol_D_dimethyl_ether->MAPK_Pathway Modulation? NFkB_Pathway NF-κB Signaling Pathway Asterriquinol_D_dimethyl_ether->NFkB_Pathway Modulation? Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Conclusion

This technical guide provides a detailed summary of the chemical structure, spectroscopic properties, and isolation of this compound. The comprehensive data presented herein serves as a foundational resource for scientists engaged in the study of natural products and their potential therapeutic applications. The cytotoxic activity of this compound suggests it may be a valuable lead for the development of new anticancer agents. Future research should focus on elucidating its mechanism of action and exploring its effects on relevant signaling pathways to fully realize its therapeutic potential.

In-Depth Technical Guide: Asterriquinol D Dimethyl Ether (CAS: 287117-66-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether is a fungal metabolite belonging to the bis-indolyl benzenoid class of natural products.[1] First reported as a metabolite of Aspergillus kumbius, this compound has garnered interest within the scientific community for its cytotoxic and anti-protozoal activities.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, biological activity, and the experimental protocols for its isolation and biological evaluation.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO).[1] Its purity is typically reported as ≥95%.[1] The following tables summarize its key identifiers and detailed spectroscopic data.

Table 1: Compound Identification

ParameterValueReference
CAS Number 287117-66-2[1]
Molecular Formula C₂₆H₂₄N₂O₄[1]
Formula Weight 428.5 g/mol [1]
Formal Name 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole[1]
Origin Fungus (Aspergillus kumbius, Penicillium citreonigrum)[1]

Table 2: Spectroscopic Data

ParameterValue
¹H NMR (600 MHz, acetone-d₆) δ 10.16 (2H, br s, NH), 7.62 (2H, d, J=7.9 Hz, H4/H4'), 7.39 (2H, d, J=8.1 Hz, H7/H7'), 7.12 (2H, ddd, J=8.1, 7.1, 1.0 Hz, H6/H6'), 7.03 (2H, ddd, J=7.9, 7.1, 1.0 Hz, H5/H5'), 6.94 (2H, d, J=2.5 Hz, H2/H2'), 3.65 (12H, s, OMe)
¹³C NMR (151 MHz, acetone-d₆) δ 153.2 (C), 137.6 (C), 126.7 (C), 123.1 (CH), 121.7 (CH), 120.3 (CH), 118.9 (CH), 114.1 (C), 112.0 (CH), 108.9 (C), 61.2 (CH₃)
HR-ESI-MS m/z 429.1811 [M+H]⁺ (Calculated for C₂₆H₂₅N₂O₄, 429.1814)
UV-Vis λₘₐₓ (MeOH) 224 nm (log ε 4.85), 275 nm (log ε 4.17), 312 nm (sh, log ε 3.96)

Data extracted from the primary literature describing the isolation of this compound from Aspergillus kumbius.

Biological Activity

This compound has demonstrated in vitro cytotoxicity against a mouse myeloma cell line and activity against the protozoan parasite Tritrichomonas foetus.

Table 3: In Vitro Biological Activity

ActivityCell Line / OrganismIC₅₀Reference
Cytotoxicity NS-1 mouse myeloma cells28 µg/mL[1][2]
Anti-protozoal Tritrichomonas foetus100 µg/mL[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, as described in the primary literature.

Isolation from Aspergillus kumbius

The isolation of this compound is a multi-step process involving fungal fermentation, extraction, and chromatographic purification.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus kumbius FRR6049 B Inoculation into seed media (MYAB, 28°C, 48h) A->B C Inoculation into production media (x100 flasks, 28°C, 14 days) B->C D Harvest of mycelia and broth C->D E Extraction with acetone D->E F Concentration in vacuo E->F G Partition between EtOAc and H₂O F->G H EtOAc extract G->H I Sephadex LH-20 chromatography (MeOH) H->I J Semi-preparative HPLC (C18, MeCN/H₂O gradient) I->J K Pure Asterriquinol D dimethyl ether J->K

Isolation workflow of this compound.

Detailed Protocol:

  • Aspergillus kumbius (FRR6049) is grown on malt extract agar.

  • Seed Culture: The fungus is inoculated into a seed medium (e.g., malt yeast agar broth) and incubated at 28°C for 48 hours.

  • Production Culture: The seed culture is used to inoculate a larger production medium, which is then incubated at 28°C for 14 days.

  • Extraction: The fungal mycelia and broth are harvested and extracted with acetone. The acetone extract is concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water. The EtOAc layer, containing the secondary metabolites, is collected and dried.

  • Chromatography:

    • The crude extract is first fractionated using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Fractions containing the target compound are further purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient to yield pure this compound.

Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

The cytotoxicity of this compound is determined using a standard in vitro cell viability assay.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment A Culture NS-1 mouse myeloma cells B Harvest and seed cells into 96-well plates A->B D Add compound dilutions to wells B->D C Prepare serial dilutions of This compound C->D E Incubate for 72 hours D->E F Add Alamar Blue reagent E->F G Incubate for 4-6 hours F->G H Measure fluorescence (Ex: 530 nm, Em: 590 nm) G->H I Calculate IC₅₀ H->I

Workflow for the NS-1 cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: NS-1 mouse myeloma cells are maintained in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density.

  • Compound Application: A stock solution of this compound in DMSO is serially diluted. These dilutions are added to the wells containing the cells. Control wells receive DMSO only.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Measurement: A cell viability reagent, such as Alamar Blue, is added to each well. After a further incubation period (typically 4-6 hours), the fluorescence is measured using a plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the half-maximal inhibitory concentration (IC₅₀).

Anti-protozoal Assay against Tritrichomonas foetus

The activity against Tritrichomonas foetus is assessed by determining the inhibition of parasite growth in a liquid culture medium.

Detailed Protocol:

  • Parasite Culture: Tritrichomonas foetus is cultured in a suitable medium (e.g., TYM medium) at 37°C.

  • Assay Setup: The assay is performed in 96-well plates. A suspension of the parasites is added to each well.

  • Compound Application: Serial dilutions of this compound in DMSO are added to the wells.

  • Incubation: The plates are incubated for a specified period to allow for parasite growth.

  • Growth Inhibition Assessment: The growth of the protozoa is assessed, often by microscopic observation or by using a metabolic indicator dye. The IC₅₀ is determined as the concentration of the compound that inhibits parasite growth by 50% compared to the control.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific studies detailing the mechanism of action or the signaling pathways affected by this compound. The cytotoxic activity suggests potential interference with fundamental cellular processes such as DNA replication, protein synthesis, or cell division. The bis-indolyl benzenoid scaffold is present in other natural products with diverse biological activities, but a direct mechanistic link for this compound has not been established. Further research is required to elucidate its molecular targets and downstream effects.

G A Asterriquinol D dimethyl ether B Molecular Target(s) (Unknown) A->B Binds/Interacts C Downstream Signaling Pathways (Unknown) B->C Modulates D Cellular Processes (e.g., Proliferation, Viability) C->D Inhibits E Cytotoxicity (NS-1 cells) D->E F Anti-protozoal Activity (T. foetus) D->F

Hypothetical logical relationship for the mechanism of action.

Conclusion

This compound is a fungal secondary metabolite with documented cytotoxic and anti-protozoal properties. This guide provides the available technical data and experimental protocols to facilitate further research into its potential as a therapeutic agent. The detailed methodologies for its isolation and bio-evaluation serve as a foundation for future studies, while the current gap in knowledge regarding its mechanism of action highlights a key area for future investigation.

References

In-Depth Technical Guide to Asterriquinol D Dimethyl Ether (C26H24N2O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinol D dimethyl ether is a fungal metabolite with the molecular formula C26H24N2O4. First identified from Aspergillus terreus, it has since been isolated from other fungal species, including Aspergillus kumbius. This bis-indolyl benzenoid has demonstrated notable biological activities, including cytotoxicity against murine myeloma cells and inhibitory effects against the protozoan Tritrichomonas foetus. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound have been characterized using a variety of analytical techniques. A summary of this data is presented below.

PropertyValueReference
Molecular Formula C26H24N2O4[1]
Molecular Weight 428.5 g/mol [1]
CAS Number 287117-66-2[1]
Appearance Solid[2]
Solubility Soluble in DMSO[1]
High-Resolution Mass Spectrometry (HR-MS) m/z [M+H]⁺: 429.1824 (calculated for C26H25N2O4, 429.1814)

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound are detailed below.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
2, 2'''123.9-
3, 3'''113.1-
3a, 3a'''128.1-
4, 4'''119.87.22, d, 8.1
5, 5'''121.57.08, ddd, 8.1, 7.0, 1.1
6, 6'''119.37.02, ddd, 8.1, 7.0, 1.1
7, 7'''111.87.55, d, 8.1
7a, 7a'''136.9-
1', 4'125.7-
2', 3', 5', 6'145.9-
OMe61.23.75, s

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Biological Activity

This compound has been evaluated for its cytotoxic and anti-protozoal activities. The compound exhibits inhibitory effects on the growth of cancer cell lines and a parasitic protozoan.

Activity TypeCell Line / OrganismIC50 ValueReference
Cytotoxicity NS-1 Mouse Myeloma28 µg/mL[1][3]
Anti-protozoal Tritrichomonas foetus100 µg/mL[1]

Table 3: Summary of Biological Activity of this compound

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound, based on published literature.

Fungal Cultivation and Extraction

The following protocol describes the cultivation of Aspergillus kumbius and the subsequent extraction of its secondary metabolites.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction start Inoculate Aspergillus kumbius on solid media incubation Incubate at 25°C for 7 days start->incubation harvest Harvest fungal biomass and agar incubation->harvest macerate Macerate with ethyl acetate harvest->macerate filter Filter and concentrate the extract macerate->filter crude_extract crude_extract filter->crude_extract Crude Extract

Fig. 1: Workflow for Fungal Cultivation and Extraction.
  • Aspergillus kumbius is cultured on a suitable solid medium (e.g., Czapek Yeast Extract Agar) and incubated at 25°C for 7 days.

  • The fungal biomass, along with the agar, is harvested and macerated in a solvent such as ethyl acetate.

  • The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Isolation of this compound

The crude extract is subjected to chromatographic separation to isolate the target compound.

G crude_extract Crude Fungal Extract flash_chrom Silica Gel Flash Chromatography crude_extract->flash_chrom Gradient Elution hplc Preparative HPLC flash_chrom->hplc Semi-pure Fractions pure_compound Pure this compound hplc->pure_compound Isocratic Elution

Fig. 2: Chromatographic Isolation of the Compound.
  • Flash Chromatography: The crude extract is first fractionated using silica gel flash chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate).

  • Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., acetonitrile/water) to yield the pure compound.

Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

The cytotoxic effect of this compound is determined using a standard cell viability assay.

  • Cell Seeding: NS-1 mouse myeloma cells are seeded in a 96-well microtiter plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a DMSO stock solution, diluted with culture medium) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

Anti-protozoal Assay against Tritrichomonas foetus

The inhibitory activity against Tritrichomonas foetus is evaluated as follows:

  • Culture Preparation: Tritrichomonas foetus is cultured in a suitable medium (e.g., Diamond's medium) to a desired density.

  • Compound Exposure: The protozoan culture is exposed to different concentrations of this compound.

  • Growth Inhibition Measurement: After an incubation period (e.g., 48 hours), the number of viable protozoa is determined, often by microscopic counting using a hemocytometer. The IC50 value is then calculated.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific published data on the detailed mechanism of action or the signaling pathways directly affected by this compound. However, the broader class of bis-indolyl alkaloids has been reported to exhibit a range of biological activities, often associated with the induction of apoptosis, cell cycle arrest, and anti-inflammatory effects in cancer cells. The antiparasitic mechanism may involve the disruption of essential cellular processes in the protozoan. Further research is required to elucidate the precise molecular targets and mechanisms of this compound.

G cluster_activity Known Biological Activities compound Asterriquinol D Dimethyl Ether cytotoxicity Cytotoxicity (NS-1 Myeloma Cells) compound->cytotoxicity IC50 = 28 µg/mL antiprotozoal Anti-protozoal Activity (Tritrichomonas foetus) compound->antiprotozoal IC50 = 100 µg/mL

Fig. 3: Overview of Known Biological Activities.

Conclusion

This compound is a naturally occurring bis-indolyl benzenoid with demonstrated cytotoxic and anti-protozoal properties. This technical guide consolidates the available data on its physicochemical characteristics, spectroscopic profile, and biological activities. The provided experimental protocols offer a foundation for researchers to further investigate this compound's therapeutic potential. Future studies are warranted to explore its mechanism of action, identify its molecular targets, and evaluate its efficacy in more advanced preclinical models.

References

An In-Depth Technical Guide on the Biological Activity of Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinol D dimethyl ether (ARDDE) is a fungal metabolite that has demonstrated notable biological activities, including cytotoxic effects against cancer cell lines and inhibitory action against protozoan parasites. This technical guide provides a comprehensive overview of the current understanding of ARDDE's biological functions, detailing its quantitative bioactivity, the experimental protocols used for its assessment, and insights into its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers in the fields of oncology, parasitology, and drug discovery.

Introduction

This compound is a bis-indolyl benzenoid, a class of natural products known for their diverse biological properties. First isolated from the Australian soil fungus Aspergillus kumbius, ARDDE has emerged as a molecule of interest for its potential therapeutic applications.[1][2] This guide synthesizes the available scientific data on ARDDE to facilitate further research and development.

Quantitative Biological Activity

The biological activity of this compound has been quantified against both cancerous and protozoan targets. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

Target Organism/Cell Line Biological Effect IC50 Value Reference
Mouse Myeloma NS-1 CellsCytotoxicity28 µg/mL[1][2][3][4][][6][7]
Tritrichomonas foetusInhibition100 µg/mL[1][2][3][4][6][7]

Table 1: Summary of Quantitative Biological Activity of this compound

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, studies on closely related asterriquinol analogs provide significant insights into its potential modes of action.

Cytotoxicity against Cancer Cells

Research on asterriquinol (ARQ) and its monoalkyl ether derivatives suggests that these compounds induce apoptotic cell death in cancer cells.[8] Key observations include the formation of a nucleosomal ladder pattern and the appearance of degraded DNA in treated cells, both hallmarks of apoptosis.[8] Furthermore, these compounds have been shown to cause an accumulation of cells in the G1 phase of the cell cycle, indicating an interference with cell cycle progression.[8] The cytotoxicity of these analogs is also correlated with their hydrophobicity, which influences their intracellular accumulation.[8] It is plausible that ARDDE, as a dimethyl ether derivative, shares a similar mechanism of action.

Apoptosis and Cell Cycle Arrest Pathway ARDDE Asterriquinol D dimethyl ether Cell Cancer Cell ARDDE->Cell Enters cell G1_Arrest G1 Phase Arrest Cell->G1_Arrest Induces DNA_Damage DNA Damage Cell->DNA_Damage Causes Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to DNA_Damage->Apoptosis Triggers

Caption: Proposed mechanism of ARDDE-induced cytotoxicity.

Anti-protozoal Activity

The inhibitory effect of ARDDE against Tritrichomonas foetus suggests its potential as an anti-protozoal agent. The exact mechanism is not yet elucidated. However, research on other fungal metabolites against T. foetus has shown that they can interfere with essential cellular processes such as nucleic acid synthesis.[9] Another potential mechanism for bis-indolyl compounds against protozoa involves the inhibition of key enzymes like topoisomerase I and mitochondrial F0F1-ATP synthase.[10]

Anti_Protozoal_Workflow cluster_0 ARDDE Administration cluster_1 T. foetus Culture cluster_2 Inhibition ARDDE Asterriquinol D dimethyl ether Inhibition Inhibition of growth ARDDE->Inhibition T_foetus Tritrichomonas foetus culture T_foetus->Inhibition

Caption: Experimental workflow for assessing anti-protozoal activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fungal Culture and Extraction of ARDDE
  • Organism: Aspergillus kumbius FRR6049.

  • Culture Medium: Rice substrate.

  • Incubation: The fungus is cultivated on rice for 21 days until confluent growth with aerial mycelia is observed.

  • Extraction:

    • The entire culture is extracted with acetone.

    • The acetone is evaporated to yield an aqueous slurry.

    • The slurry is partitioned against ethyl acetate.

    • The ethyl acetate fraction is evaporated to a gummy residue.

    • The residue is defatted by partitioning with hexane against 10% water in methanol.

    • The methanolic extract, containing the secondary metabolites, is used for further purification.

  • Purification: The crude extract is subjected to chromatographic techniques to isolate pure this compound.

Cytotoxicity Assay against Mouse Myeloma NS-1 Cells
  • Cell Line: Mouse Myeloma NS-1 cells.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Protocol:

    • Seed NS-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of ARDDE.

    • Incubate the cells for 24 hours.

    • Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 3 hours.

    • Add 100 µL of cell lysis buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of ARDDE that causes a 50% reduction in cell viability compared to the untreated control.

Anti-protozoal Assay against Tritrichomonas foetus
  • Organism: Tritrichomonas foetus.

  • Culture Medium: Diamond's medium is commonly used for the cultivation of T. foetus.

  • Protocol:

    • Grow T. foetus trophozoites in Diamond's medium to the desired concentration.

    • Prepare various concentrations of this compound in the culture medium.

    • Add the ARDDE solutions to the parasite cultures in a 96-well plate.

    • Incubate the plates under appropriate conditions (typically 37°C in an anaerobic or microaerophilic environment) for 48 hours.

    • Assess the viability of the trophozoites using a suitable method, such as direct counting with a hemocytometer or a colorimetric assay (e.g., using resazurin).

    • Determine the IC50 value, representing the concentration of ARDDE that inhibits 50% of the parasite's growth or viability.

Conclusion and Future Directions

This compound has demonstrated promising cytotoxic and anti-protozoal activities in preliminary studies. The potential mechanism of action, likely involving the induction of apoptosis and cell cycle arrest, warrants further detailed investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by ARDDE in both cancer cells and Tritrichomonas foetus. Such studies will be crucial for evaluating its therapeutic potential and for the rational design of more potent and selective analogs. The experimental protocols detailed in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing fungal metabolite.

References

Unraveling the Enigmatic Mechanism of Action: Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 14, 2025 – Despite its recognized cytotoxic and antiparasitic activities, the precise mechanism of action of Asterriquinol D dimethyl ether, a fungal metabolite isolated from Aspergillus species, remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current knowledge surrounding this compound and highlights the significant gaps in understanding its molecular interactions and cellular effects, presenting a call to the scientific community for further investigation.

This compound is a natural product known to be produced by fungi such as Aspergillus kumbius and Aspergillus terreus. Its primary reported biological activities are cytotoxicity against a murine myeloma cell line and inhibitory action against a protozoan parasite.

Biological Activity: A Summary of Quantitative Data

The known biological effects of this compound are quantified by half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%. The available data is summarized in the table below.

Target Organism/Cell LineBiological EffectIC50 ValueReference
Mouse Myeloma NS-1 CellsCytotoxicity28 µg/mL[1][2]
Tritrichomonas foetusInhibition100 µg/mLN/A

Current Understanding of the Mechanism of Action

Detailed studies elucidating the specific molecular targets and signaling pathways affected by this compound are not available in the current body of scientific literature. The observed cytotoxicity against cancer cells and inhibition of parasitic protozoa suggest that the compound may interfere with fundamental cellular processes essential for survival and proliferation.

Based on the activities of structurally related bis-indolyl compounds, potential, yet unverified, mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cellular metabolism or replication. However, without direct experimental evidence, these remain speculative.

Experimental Protocols: A Call for Future Research

The absence of detailed mechanistic studies means that specific experimental protocols for assays such as target identification, pathway analysis, or detailed cytotoxicity mechanisms for this compound are not documented. To bridge this knowledge gap, the following experimental approaches are recommended for future research:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify the direct binding partners of this compound within the cell.

  • Mechanism of Cell Death Assays: To determine if the observed cytotoxicity is a result of apoptosis, necrosis, or other forms of cell death, experiments such as Annexin V/Propidium Iodide staining, caspase activity assays, and analysis of mitochondrial membrane potential should be conducted.

  • Cell Cycle Analysis: Flow cytometry-based cell cycle analysis would reveal if the compound induces arrest at a specific phase of the cell cycle.

  • Signaling Pathway Analysis: Western blotting or proteomic approaches could be employed to investigate the modulation of key signaling pathways involved in cell survival, proliferation, and stress responses upon treatment with the compound.

Visualizing the Knowledge Gap

The following diagram illustrates the current, limited understanding of the biological effects of this compound, emphasizing the unknown mechanism of action.

Asterriquinol_D_dimethyl_ether_MoA cluster_source Source cluster_effects Observed Biological Effects cluster_mechanism Mechanism of Action Compound Asterriquinol D dimethyl ether MoA ? Compound->MoA Exerts effect via Cytotoxicity Cytotoxicity (Mouse Myeloma NS-1) Antiparasitic Inhibition of Tritrichomonas foetus MoA->Cytotoxicity Leads to MoA->Antiparasitic Leads to

Current understanding of this compound's activity.

Conclusion

This compound presents a molecule of interest with demonstrated cytotoxic and antiparasitic properties. However, the lack of a defined mechanism of action severely limits its potential for further development as a therapeutic agent. This guide serves to summarize the existing data and, more importantly, to highlight the critical need for in-depth research to uncover the molecular intricacies of this fungal metabolite. The scientific community is encouraged to undertake studies that will illuminate its biological targets and cellular effects, thereby paving the way for potential translational applications.

References

Asterriquinol D Dimethyl Ether: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether is a fungal secondary metabolite belonging to the bis-indolyl benzenoid class of natural products. First identified as part of the asterriquinone complex from Aspergillus terreus, it has since been isolated from other fungal species, including Aspergillus kumbius and Penicillium citreonigrum.[][2] This document provides a comprehensive overview of the available scientific literature on this compound, focusing on its biological activities, and presenting key data and experimental methodologies.

Chemical and Physical Properties

PropertyValueSource
CAS Number 287117-66-2[2][3][4]
Molecular Formula C₂₆H₂₄N₂O₄[2]
Molecular Weight 428.5 g/mol [2]
Formal Name 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole[2]
Solubility Soluble in DMSO[2]
Storage -20°C[2]
Purity ≥95% (commercially available)[][2]

Biological Activity

The primary biological activities reported for this compound are its cytotoxicity against a murine myeloma cell line and its inhibitory effects on the protozoan parasite Tritrichomonas foetus.

Quantitative Biological Data
ActivityCell Line / OrganismIC₅₀Source
CytotoxicityNS-1 Mouse Myeloma28 µg/mL[3][4][5]
AntitrichomonalTritrichomonas foetus100 µg/mL[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively detailed in the publicly available literature. The following are representative methodologies based on standard practices for the types of experiments cited in the primary literature.

Isolation and Purification of Fungal Metabolites (General Protocol)

The isolation of this compound from fungal cultures such as Aspergillus kumbius typically involves a multi-step process:

  • Fungal Cultivation: The fungus is grown on a suitable solid or liquid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

  • Fractionation: The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18, to separate the components based on polarity.

  • Purification: Final purification of this compound is typically achieved using high-performance liquid chromatography (HPLC).

Cytotoxicity Assay (AlamarBlue® Assay - Representative Protocol)

The cytotoxicity of this compound against NS-1 mouse myeloma cells was likely determined using a metabolic activity assay, such as the AlamarBlue® (Resazurin) assay.

  • Cell Plating: NS-1 cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: A serial dilution of this compound in culture medium is added to the wells. Control wells containing untreated cells and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • AlamarBlue® Addition: AlamarBlue® reagent is added to each well at a concentration of 10% of the culture volume.[6]

  • Incubation with Reagent: The plates are incubated for a further 4-8 hours.[6]

  • Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.

Antitrichomonal Susceptibility Assay (In Vitro - Representative Protocol)

The in vitro activity against Tritrichomonas foetus would be assessed using a broth microdilution method.

  • Parasite Culture: Tritrichomonas foetus trophozoites are cultured in a suitable growth medium.

  • Compound Preparation: Serial dilutions of this compound are prepared in 96-well plates.

  • Inoculation: A standardized suspension of T. foetus trophozoites is added to each well.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.

  • Determination of IC₅₀: The growth of the trophozoites is assessed, often by microscopic observation or by using a viability dye. The IC₅₀ is the concentration of the compound that inhibits 50% of the parasite growth compared to the untreated control.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the mechanism of action or the specific signaling pathways affected by this compound in either cancer cells or Tritrichomonas foetus. Further investigation is required to elucidate how this compound exerts its cytotoxic and antiparasitic effects.

Visualizations

Experimental Workflow for Isolation and Bioactivity Screening

Experimental_Workflow cluster_isolation Isolation and Purification cluster_bioassay Biological Activity Screening A Fungal Culture (Aspergillus kumbius) B Solvent Extraction A->B C Chromatographic Fractionation B->C D HPLC Purification C->D G Cytotoxicity Assay (e.g., AlamarBlue) D->G H Antitrichomonal Assay D->H E NS-1 Myeloma Cell Culture E->G F Tritrichomonas foetus Culture F->H I IC50 Determination (28 µg/mL) G->I J IC50 Determination (100 µg/mL) H->J

Caption: Workflow for the isolation and bioactivity testing of this compound.

Conclusion and Future Directions

This compound has demonstrated moderate in vitro cytotoxic and antitrichomonal activities. The lack of detailed mechanistic studies presents a significant opportunity for future research. Elucidating the molecular targets and signaling pathways of this compound could pave the way for its development as a potential therapeutic agent. Further studies to explore its efficacy in other cancer cell lines and against a broader range of parasites are also warranted. The development of a scalable synthetic route would also be crucial for advancing the preclinical evaluation of this interesting fungal metabolite.

References

Unraveling the Biological Profile of Asterriquinol D Dimethyl Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asterriquinol D dimethyl ether is a fungal metabolite that has been the subject of some biological evaluation. However, a thorough review of the scientific literature reveals conflicting information regarding its cytotoxic activity. While several commercial suppliers report a specific IC50 value against a mouse myeloma cell line, peer-reviewed studies indicate that the dimethylated form of the parent asterriquinone scaffold is largely inactive. This technical guide aims to present the available data, clarify the discrepancies, and provide context regarding the structure-activity relationships of asterriquinol derivatives.

Conflicting Biological Activity Data

Initial database searches and vendor-supplied information suggest that this compound possesses cytotoxic activity. Specifically, an IC50 value of 28 μg/mL against the NS-1 mouse myeloma cell line is frequently cited.[1][2][3][4][5][6] This information, however, is not substantiated in the primary literature cited by these suppliers.

Conversely, studies on the structure-activity relationship of asterriquinone and its derivatives have concluded that the dimethyl ether analog is essentially non-cytotoxic.[7] Research indicates that the free hydroxyl groups on the benzoquinone moiety of the parent compound are critical for its biological activity, which includes DNA intercalation and the induction of apoptosis.[7] Methylation of these hydroxyl groups, as in this compound, appears to abrogate this cytotoxic effect.

Quantitative Data Summary
CompoundCell LineReported ActivitySource
This compoundNS-1 Mouse MyelomaIC50 = 28 μg/mLCommercial Vendors[1][2][3][4][5][6]
This compound (ARQDMe)P388 Mouse Leukemia"hardly any cytotoxicity"Kaji et al. (1998)[7]
Asterriquinone (ARQ)P388 Mouse LeukemiaCytotoxic, Induces ApoptosisKaji et al. (1998)[7]
ARQ Monoalkyl EthersP388 Mouse LeukemiaCytotoxicKaji et al. (1998)

Experimental Protocols

While a detailed experimental protocol for the reported IC50 value of this compound is not available in the cited literature, a general methodology for assessing the cytotoxicity of compounds against suspension cell lines like NS-1 or P388 is provided below. This is based on standard cell viability assays.

General Cytotoxicity Assay Protocol (e.g., MTT or MTS Assay)
  • Cell Culture: NS-1 or P388 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells per well) in a final volume of 100 µL.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. A dilution series is then prepared in the culture medium.

  • Treatment: The various concentrations of the test compound are added to the wells containing the cells. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • Viability Assessment:

    • A solution of a tetrazolium salt (e.g., MTT or MTS) is added to each well.

    • The plates are incubated for a further 1-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

    • If using MTT, a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated using non-linear regression analysis.

Visualizing Structure-Activity Relationships and Proposed Mechanisms

Logical Relationship: Impact of Methylation on Cytotoxicity

The following diagram illustrates the critical difference between the active parent asterriquinone and the inactive dimethyl ether derivative, highlighting the chemical modification responsible for the loss of activity.

G cluster_0 Active Parent Compound cluster_1 Inactive Derivative A Asterriquinone (ARQ) (dihydroxybenzoquinone moiety) B Free Hydroxyl Groups (-OH) A->B Possesses C This compound (dimethoxybenzoquinone moiety) A->C Results in D Methylated Hydroxyl Groups (-OCH3) B->D Methylation C->D Possesses

Caption: Structure-activity relationship of this compound.

Proposed Mechanism of Action for Active Asterriquinones

Based on the literature for the active parent compounds, the following signaling pathway illustrates the proposed mechanism of cytotoxicity, which is abrogated in the dimethyl ether derivative.

A Active Asterriquinone (with free -OH groups) B DNA Intercalation A->B C Formation of DNA-Interstrand Cross-links B->C D Cell Cycle Arrest (G1 Phase) C->D E Induction of Apoptosis D->E F Cell Death E->F

Caption: Proposed cytotoxic mechanism of active asterriquinones.

Conclusion

The available scientific evidence strongly suggests that this compound lacks significant cytotoxic activity due to the methylation of the hydroxyl groups on the benzoquinone ring, which are essential for the biological action of the parent asterriquinone compounds. The reported IC50 value of 28 μg/mL from commercial sources is not supported by peer-reviewed studies and may be a result of misattribution. Therefore, at present, there are no confirmed biological targets for this compound. Future research on this compound should first aim to resolve the conflicting reports on its basic cytotoxicity before exploring any specific molecular targets or mechanisms of action.

References

Asterriquinol D Dimethyl Ether: A Technical Guide to DMSO Solubility for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Asterriquinol D dimethyl ether in dimethyl sulfoxide (DMSO), a critical parameter for its application in biological research and drug discovery. This document synthesizes available data, outlines relevant experimental protocols, and presents visual workflows to facilitate its use in a laboratory setting.

Core Topic: Solubility in DMSO

This compound is a fungal metabolite recognized for its cytotoxic and antiparasitic activities.[1][][3][4] For in vitro studies, DMSO is the most commonly cited solvent for this compound. While numerous suppliers list this compound as soluble in DMSO, specific quantitative data from peer-reviewed literature remains limited.[] However, practical guidance for researchers can be derived from stock solution preparation protocols provided by suppliers.

Quantitative Solubility Data

Based on commercially available data for preparing stock solutions, the practical solubility of this compound in DMSO is at least 10 mM.[5] This concentration is suitable for most cell-based assays and high-throughput screening campaigns. Researchers can use the following table, derived from supplier data, to prepare stock solutions.[5] To enhance dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[5]

Desired Stock ConcentrationVolume of DMSO to Dissolve 1 mgVolume of DMSO to Dissolve 5 mgVolume of DMSO to Dissolve 10 mg
1 mM2.33 mL11.67 mL23.34 mL
5 mM0.47 mL2.33 mL4.67 mL
10 mM0.23 mL1.17 mL2.33 mL

Note: The molecular weight of this compound is 428.5 g/mol . Calculations are based on this value.

Experimental Protocols

While specific experimental determinations of this compound's solubility are not widely published, a general protocol for kinetic solubility assessment is provided below. This method is standard in drug discovery for determining the solubility of compounds in aqueous buffers after being introduced from a DMSO stock.

Protocol: Kinetic Solubility Assay via Nephelometry

This protocol outlines a general method for determining the kinetic solubility of a test compound like this compound.

1. Materials and Equipment:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader with light-scattering capabilities

  • Multichannel pipettes

  • Incubator

2. Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate. A serial dilution in DMSO can be prepared to test a range of concentrations.

  • Add Buffer: Rapidly add 198 µL of PBS to each well to achieve the desired final compound concentration in 1% DMSO.

  • Mix and Incubate: Mix the contents by shaking the plate for 2 minutes. Incubate the plate at room temperature or 37°C for a specified time (e.g., 1-2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the precipitation of the compound.

  • Data Analysis: The solubility limit is determined as the highest concentration that does not show a significant increase in light scattering compared to a DMSO-only control.

Biological Activity and Experimental Workflow

This compound has demonstrated biological activity against specific cell lines and parasites. It is known to inhibit mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL and is also active against the protozoan parasite Tritrichomonas foetus.[1] The precise molecular mechanisms and signaling pathways underlying these activities have not been fully elucidated in the available literature.

The following diagram illustrates a general experimental workflow for investigating the biological effects of this compound.

G cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep Prepare 10 mM Stock in DMSO dilute Dilute to Working Concentrations in Media prep->dilute treat Treat Cells/Parasites dilute->treat incubate Incubate for Defined Period treat->incubate measure Measure Endpoint (e.g., Viability, Proliferation) incubate->measure calc Calculate IC50 measure->calc compare Compare to Controls calc->compare

General experimental workflow for in vitro testing.

The following logical diagram outlines the known biological context of this compound.

G cluster_targets Known Biological Targets cluster_effects Observed Effects compound Asterriquinol D Dimethyl Ether myeloma Mouse Myeloma NS-1 Cells compound->myeloma parasite Tritrichomonas foetus compound->parasite cytotoxicity Cytotoxicity (IC50 = 28 µg/mL) myeloma->cytotoxicity inhibition Growth Inhibition parasite->inhibition

Logical relationship of known biological activities.

References

Asterriquinol D Dimethyl Ether: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and recommended storage conditions for Asterriquinol D dimethyl ether. Due to the limited availability of in-depth public data, this document combines specific information from commercial suppliers with established scientific principles for stability testing of related chemical structures. It is intended to serve as a practical resource for researchers and professionals working with this compound.

Introduction

This compound is a fungal metabolite that has been identified as a cytotoxic agent against NS-1 mouse myeloma cells and shows activity against the protozoan Tritrichomonas foetus.[1][2][3][4][5] As with any compound intended for research or drug development, understanding its stability profile is critical for ensuring the reliability of experimental results and for defining appropriate storage and handling procedures. This guide summarizes the available stability data, outlines recommended storage conditions, and provides generalized protocols for further stability assessment.

Chemical and Physical Properties

PropertyValue
Chemical Name 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole
Molecular Formula C₂₆H₂₄N₂O₄
Molecular Weight 428.5 g/mol
Appearance Solid
Solubility Soluble in DMSO[1]
CAS Number 287117-66-2

Recommended Storage and Stability

The stability of this compound is dependent on its physical state (solid vs. solution) and the storage temperature. The following table summarizes the stability data provided by various chemical suppliers.

FormStorage TemperatureDuration of StabilitySource
Solid (Powder)-20°C≥ 4 yearsCayman Chemical[1]
Solid (Powder)-20°C2 yearsDC Chemicals[2]
In DMSO-80°C6 monthsDC Chemicals, GlpBio[2][3]
In DMSO-20°C1 monthGlpBio[3]
In DMSO4°C2 weeksDC Chemicals[2]

General Storage Recommendations:

  • For long-term storage, this compound should be stored as a solid at -20°C or lower.

  • Stock solutions in DMSO should be stored at -80°C for extended stability.

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use vials.[3]

  • If cloudiness is observed in a thawed solution, gentle warming to 37°C and sonication may aid in re-dissolving the compound.[3]

Experimental Protocols for Stability Assessment (General Methodologies)

While specific forced degradation studies for this compound are not publicly available, the following are generalized protocols based on ICH guidelines for stability testing of new drug substances. These protocols are intended to serve as a starting point for a comprehensive stability assessment.

4.1. Hydrolytic Stability

  • Objective: To assess degradation in the presence of water and under different pH conditions.

  • Protocol:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

4.2. Oxidative Stability

  • Objective: To determine the susceptibility of the compound to oxidation.

  • Protocol:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of organic solvent and water).

    • Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC to assess the extent of degradation.

4.3. Photostability

  • Objective: To evaluate the impact of light exposure on the stability of the compound.

  • Protocol:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

4.4. Thermal Stability

  • Objective: To assess the effect of elevated temperatures on the solid compound.

  • Protocol:

    • Place a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 60-80°C).

    • Expose the sample for a defined period (e.g., up to 7 days).

    • At specified time points, remove samples and allow them to cool to room temperature.

    • Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound (Solid or Stock Solution) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H2O2) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermolysis Thermolysis (Elevated Temperature) start->thermolysis hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photolysis->hplc thermolysis->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec If degradants observed stability_profile Stability Profile & Degradation Pathways hplc->stability_profile mass_spec->stability_profile

Caption: Generalized workflow for forced degradation studies.

Hypothetical_Cytotoxic_Mechanism cluster_cell NS-1 Myeloma Cell drug Asterriquinol D Dimethyl Ether membrane_interaction Membrane Interaction / Intracellular Uptake drug->membrane_interaction mitochondria Mitochondrial Stress membrane_interaction->mitochondria Potential Target apoptosis_pathway Apoptosis Induction mitochondria->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

Caption: Hypothetical cytotoxic mechanism of action.

Conclusion

The available data indicates that this compound is a relatively stable compound when stored under appropriate conditions, particularly in its solid form at low temperatures. However, for use in solution, especially for extended periods, careful consideration of the storage temperature is necessary to prevent degradation. The lack of detailed public information on its stability under various stress conditions highlights the need for researchers to perform their own stability assessments, particularly when developing assays or formulations. The generalized protocols provided in this guide offer a framework for such studies. Further research into its mechanism of action is required to move beyond the current hypothetical pathways for its cytotoxic and antiparasitic effects.

References

Methodological & Application

Synthesis of Asterriquinol D Dimethyl Ether: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the chemical synthesis of Asterriquinol D dimethyl ether, a fungal metabolite with potential applications in drug discovery due to its cytotoxic and antiparasitic activities. The synthesis is based on a three-step reaction sequence starting from commercially available precursors, as established in the chemical literature. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

This compound is a bis-indolyl-dimethoxybenzoquinone. Its synthesis is of interest for structure-activity relationship (SAR) studies and as a building block for more complex molecules. The protocol outlined below describes a reproducible and scalable method for obtaining this target compound.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a three-step sequence:

  • Palladium-Catalyzed C-H Arylation: Two molecules of indole are coupled with one molecule of 2,5-dichloro-1,4-benzoquinone to form the key intermediate, 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone.

  • Oxidation: The resulting hydroquinone from the coupling reaction is oxidized to the corresponding quinone. In many procedures, this oxidation occurs in situ.

  • Nucleophilic Aromatic Substitution (Methoxylation): The chloro substituents on the bis-indolyl benzoquinone core are displaced by methoxy groups to yield the final product, this compound.

Synthesis_Workflow Indole Indole Intermediate 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone Indole->Intermediate Pd(OAc)2, oxidant DCBQ 2,5-Dichloro-1,4-benzoquinone DCBQ->Intermediate FinalProduct This compound Intermediate->FinalProduct NaOMe, MeOH

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of asterriquinone derivatives.

Step 1 & 2: Synthesis of 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone (Intermediate)

This step involves the palladium-catalyzed C-H arylation of indole with 2,5-dichloro-1,4-benzoquinone, followed by in situ oxidation.

Materials:

  • Indole

  • 2,5-dichloro-1,4-benzoquinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (as oxidant)

  • Acetic acid

  • Dioxane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2,5-dichloro-1,4-benzoquinone (1.0 mmol) in acetic acid (20 mL) is added indole (2.2 mmol).

  • Palladium(II) acetate (0.1 mmol) is added to the mixture.

  • The reaction mixture is stirred at reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (mg)Yield (%)
2,5-dichloro-1,4-benzoquinoneC₆H₂Cl₂O₂176.981.0177-
IndoleC₈H₇N117.152.2258-
3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinoneC₂₂H₁₂Cl₂N₂O₂407.25--~60-70% (typical)
Step 3: Synthesis of this compound (Final Product)

This final step is a nucleophilic aromatic substitution reaction where the chloro groups of the intermediate are replaced by methoxy groups.

Materials:

  • 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone (1.0 mmol) in a mixture of methanol (10 mL) and DMF (10 mL) is prepared.

  • Sodium methoxide (2.5 mmol) is added to the solution.

  • The reaction mixture is stirred at 60 °C for 6 hours.

  • The mixture is then cooled to room temperature and quenched with water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (mg)Yield (%)
3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinoneC₂₂H₁₂Cl₂N₂O₂407.251.0407-
Sodium methoxideCH₃NaO54.022.5135-
This compoundC₂₄H₁₈N₂O₄398.41--~80-90% (typical)

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from simple, commercially available starting materials to the more complex target molecule. The core scaffold is constructed first, followed by functional group modification.

Logical_Progression Start Starting Materials (Indole, Dichlorobenzoquinone) Step1 Step 1 & 2: C-H Arylation & Oxidation to form Bis-indolyl Dichlorobenzoquinone Core Start->Step1 Step2 Step 3: Nucleophilic Aromatic Substitution (Methoxylation) Step1->Step2 End Final Product (this compound) Step2->End

Figure 2: Logical progression of the synthesis.

Conclusion

The synthesis of this compound can be achieved in a straightforward three-step process with good overall yields. This protocol provides a reliable method for accessing this compound for further biological evaluation and as a scaffold for the development of new therapeutic agents. Researchers should adhere to standard laboratory safety practices when performing these procedures.

Application Notes and Protocols: Laboratory Preparation of Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the current knowledge regarding the laboratory preparation of Asterriquinol D dimethyl ether. This compound is a fungal metabolite that has demonstrated cytotoxic activity against mouse myeloma NS-1 cell lines and inhibitory effects against Tritrichomonas foetus.[1][2] As of the date of this document, a specific, detailed protocol for the total synthesis of this compound has not been published in peer-reviewed literature. The primary method of obtaining this compound is through isolation from fungal cultures. This document will detail the isolation procedure from Aspergillus kumbius and present a theoretical synthetic strategy based on general methodologies for the synthesis of related bis-indolyl benzenoid structures.

Introduction

This compound is a natural product belonging to the bis-indolyl benzenoid class of compounds. Its chemical formula is C₂₆H₂₄N₂O₄, with a molecular weight of 428.5 g/mol .[3] The structure consists of a central tetramethoxybenzene ring symmetrically substituted with two indole moieties at the 3-position. The compound's biological activity makes it a molecule of interest for further investigation in drug discovery and development.

Chemical Structure:

(Note: This is a simplified representation. For the detailed chemical structure, please refer to the CAS number 287117-66-2)

Due to the absence of a published total synthesis, researchers seeking to study this compound currently rely on its isolation from natural sources or purchase from chemical suppliers.

Isolation from Aspergillus kumbius

This compound has been isolated from the Australian soil fungus Aspergillus kumbius. The following protocol is a generalized procedure based on the methodologies described for the isolation of secondary metabolites from fungal cultures.

Experimental Protocol: Fungal Cultivation and Extraction
  • Cultivation: Aspergillus kumbius is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose broth) and incubated under appropriate conditions to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture medium are exhaustively extracted with an organic solvent, typically ethyl acetate or methanol.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to chromatographic separation techniques. This may involve:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification of fractions is achieved using reverse-phase or normal-phase HPLC.

Fractions containing this compound are identified by analytical techniques such as Thin Layer Chromatography (TLC) and HPLC, and the structure is confirmed by spectroscopic methods (NMR, MS).

Theoretical Synthetic Strategy

While a specific synthesis for this compound is not available, a plausible retrosynthetic analysis suggests a convergent approach. The key challenge lies in the formation of the C-C bond between the indole nucleus and the central benzene ring.

Retrosynthetic Analysis

A logical disconnection would be at the two C-C bonds linking the indole rings to the central tetramethoxybenzene core. This leads to two key precursors: indole and a suitably functionalized tetramethoxybenzene derivative.

Retrosynthesis Target This compound Disconnect1 C(indole)-C(benzene) bond formation (x2) Target->Disconnect1 Precursors Indole + 2,3,5,6-Tetramethoxy-1,4-dihalobenzene Disconnect1->Precursors

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

A potential synthetic route could involve a double cross-coupling reaction.

Step 1: Synthesis of 2,3,5,6-Tetramethoxy-1,4-dihalobenzene

This starting material can be prepared from 1,4-dimethoxybenzene through a series of bromination and methoxylation reactions.

Step 2: Double Cross-Coupling Reaction

The core of the synthesis would be a twofold cross-coupling of the dihalobenzene derivative with an indole nucleophile. A Suzuki or Stille coupling reaction could be employed. For a Suzuki coupling, indole-3-boronic acid would be required.

Forward_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Double Suzuki Coupling A 1,4-Dimethoxybenzene B Bromination A->B C Methoxylation B->C D 2,3,5,6-Tetramethoxy-1,4-dibromobenzene C->D F Pd Catalyst, Base D->F E Indole-3-boronic acid E->F G This compound F->G

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Theoretical)

Materials:

  • 2,3,5,6-Tetramethoxy-1,4-dibromobenzene

  • Indole-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3,5,6-tetramethoxy-1,4-dibromobenzene (1 equivalent), indole-3-boronic acid (2.2 equivalents), and the base (4 equivalents).

  • Add the anhydrous solvent, followed by the palladium catalyst (0.1 equivalents).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: The above protocol is theoretical and would require significant optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature.

Quantitative Data

As there is no published synthesis, quantitative data such as reaction yields, and specific quantities of reagents are not available. The biological activity data is summarized below.

Biological Activity of this compound
Target IC₅₀
Mouse Myeloma NS-1 cell lines28 µg/mL[1]
Tritrichomonas foetus100 µg/mL[3]

Conclusion

The laboratory preparation of this compound is currently achieved through isolation from its natural source, Aspergillus kumbius. While a total synthesis has not yet been reported, a plausible synthetic route involving a double cross-coupling reaction is proposed. The development of an efficient and scalable synthetic protocol would be highly valuable for the further investigation of this biologically active molecule. Researchers are encouraged to explore the proposed synthetic strategy and other potential routes to access this compound.

References

Application Notes and Protocols: Investigating the Efficacy of Asterriquinol D Dimethyl Ether Against NS-1 Mouse Myeloma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Asterriquinol D dimethyl ether (ARDDE), a fungal metabolite, as a potential therapeutic agent against NS-1 mouse myeloma cells. This document includes summarized quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and a proposed signaling pathway.

Introduction

This compound (ARDDE) is a fungal metabolite that has demonstrated cytotoxic effects against the NS-1 mouse myeloma cell line.[1][2][3][4] Myeloma is a B-cell malignancy characterized by the proliferation of plasma cells in the bone marrow. The investigation of novel compounds like ARDDE is crucial for the development of new therapeutic strategies. These protocols outline the necessary steps to culture NS-1 cells, assess the cytotoxic and apoptotic effects of ARDDE, and investigate the potential underlying molecular mechanisms.

Quantitative Data Summary

The following table summarizes the known quantitative data for the activity of this compound against NS-1 mouse myeloma cells.

CompoundCell LineParameterValueReference
This compoundNS-1 Mouse MyelomaIC5028 µg/mL[1][2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NS-1 Cell Culture and Maintenance

A foundational aspect of studying the effects of ARDDE is the proper maintenance of the NS-1 mouse myeloma cell line.

Materials:

  • NS-1 mouse myeloma cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture NS-1 cells in T-75 flasks with 15-20 mL of complete growth medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily. NS-1 cells grow in suspension.

  • Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To subculture, transfer the cell suspension to a sterile centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Determine cell viability and concentration using Trypan Blue exclusion assay and a hemocytometer.

  • Seed new flasks at the desired density.

Cell Viability Assay (MTT Assay)

To determine the dose-dependent cytotoxic effect of ARDDE on NS-1 cells, a colorimetric MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • NS-1 cells

  • This compound (ARDDE)

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed 5 x 10^3 NS-1 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of ARDDE in complete growth medium.

  • Add 100 µL of the ARDDE dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve ARDDE, e.g., DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with ARDDE.

Materials:

  • NS-1 cells

  • ARDDE

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 NS-1 cells per well in 3 mL of complete growth medium in a 6-well plate.

  • Treat the cells with various concentrations of ARDDE (e.g., based on the IC50 value) for 24 hours.

  • Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound on NS-1 cells.

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis culture NS-1 Cell Culture treatment Treatment with ARDDE culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Experimental workflow for ARDDE investigation.
Proposed Signaling Pathway for ARDDE-Induced Apoptosis

The precise signaling pathway of ARDDE-induced apoptosis in NS-1 cells is yet to be fully elucidated. Based on common anti-myeloma drug mechanisms, we propose a hypothetical pathway involving the induction of apoptosis through key signaling cascades. This model provides a framework for further investigation using techniques such as western blotting. Important signaling pathways in myeloma include the PI3K/Akt, JAK/STAT, and NF-κB pathways.[6][7][8][9]

G cluster_pathway Hypothetical ARDDE-Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial Regulation ardde Asterriquinol D dimethyl ether (ARDDE) pi3k PI3K/Akt Pathway ardde->pi3k Inhibition jak_stat JAK/STAT Pathway ardde->jak_stat Inhibition nfkb NF-κB Pathway ardde->nfkb Inhibition bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) pi3k->bcl2 Modulates jak_stat->bcl2 Modulates nfkb->bcl2 Modulates cas9 Caspase-9 bcl2->cas9 Regulates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Application Notes and Protocols for Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinol D dimethyl ether (ADD) is a fungal metabolite identified as a bis-indolyl benzenoid.[1] It has been isolated from fungi such as Aspergillus kumbius and Penicillium citreonigrum.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound, summarizing its known biological activities and providing methodologies for its study in a research setting.

Biological Activity and Data Presentation

This compound has demonstrated cytotoxic effects against a murine myeloma cell line and inhibitory activity against the protozoan parasite Tritrichomonas foetus. The quantitative data for these activities are summarized below.

Cell Line/OrganismAssay TypeEndpointResultReference
NS-1 (Mouse Myeloma)CytotoxicityIC5028 µg/mL[1][2][3][4][5][6]
Tritrichomonas foetusInhibitoryIC50100 µg/mL[1][5]

Table 1: Summary of Quantitative Biological Data for this compound.

Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound is not fully elucidated. However, studies on the related parent compound, Asterriquinone (ARQ), provide significant insights. ARQ is known to intercalate with DNA, leading to G1 cell cycle arrest and subsequent apoptosis.[3] This activity is dependent on its dihydroxybenzoquinone moiety.[3]

This compound, which has its hydroxyl groups methylated, has been shown to have significantly reduced cytotoxicity and a very low capacity for DNA interstrand cross-linking compared to ARQ.[3] This suggests that the methylation of the hydroxyl groups in the quinone ring system abrogates the DNA intercalating ability, thus diminishing its cytotoxic effect.

The proposed signaling pathway, based on the activity of the parent compound Asterriquinone, and the likely lack of engagement by this compound, is depicted below.

G Proposed Mechanism of Action of Asterriquinone and the Role of Methylation in ADD cluster_0 Asterriquinone (ARQ) Pathway cluster_1 This compound (ADD) ARQ Asterriquinone Intercalation DNA Intercalation ARQ->Intercalation DNA Nuclear DNA G1_Arrest G1 Cell Cycle Arrest DNA->G1_Arrest leads to Intercalation->DNA targets Apoptosis Apoptosis G1_Arrest->Apoptosis induces ADD Asterriquinol D Dimethyl Ether Methylation Methylated Quinone Ring ADD->Methylation Methylation->Intercalation Inhibits

Caption: Proposed signaling pathway of Asterriquinone and its inhibition by methylation in ADD.

Experimental Protocols

In Vitro Cytotoxicity Assay against NS-1 Myeloma Cells (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on the NS-1 mouse myeloma cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • NS-1 mouse myeloma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Culture NS-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells in their logarithmic growth phase and determine cell viability (e.g., using trypan blue exclusion).

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G Workflow for In Vitro Cytotoxicity and Anti-parasitic Assays cluster_0 Cytotoxicity Assay (NS-1 Cells) cluster_1 Anti-parasitic Assay (T. foetus) A1 Seed NS-1 cells in 96-well plate A2 Treat with ADD (serial dilutions) A1->A2 A3 Incubate for 48h A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate and dissolve formazan A4->A5 A6 Measure absorbance and calculate IC50 A5->A6 B1 Culture T. foetus in TYM medium B2 Treat with ADD (serial dilutions) B1->B2 B3 Incubate for 24h B2->B3 B4 Assess parasite motility and viability (microscopy) B3->B4 B5 Determine MIC/IC50 B4->B5

Caption: Experimental workflows for cytotoxicity and anti-parasitic assays.

In Vitro Inhibitory Assay against Tritrichomonas foetus

This protocol outlines a method to assess the inhibitory effect of this compound on the growth and viability of Tritrichomonas foetus in vitro.

Materials:

  • Tritrichomonas foetus culture

  • TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated horse serum

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Inverted microscope

Protocol:

  • Parasite Culture:

    • Maintain T. foetus cultures in TYM medium at 37°C.

    • Harvest parasites during the logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in TYM medium. The final DMSO concentration should be kept low and consistent across all wells.

    • In a 96-well plate, add 50 µL of the compound dilutions to each well.

    • Add 50 µL of the T. foetus suspension (containing a known number of parasites, e.g., 2 x 10⁴ parasites/mL) to each well.

    • Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation and Assessment:

    • Incubate the plate at 37°C for 24 hours.

    • Assess parasite motility and morphology in each well using an inverted microscope.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of parasite motility.

    • For IC50 determination, parasite viability can be quantified using a viability stain (e.g., trypan blue) and counting with a hemocytometer, or by using a resazurin-based viability assay.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Synthesis

Conclusion

This compound is a fungal metabolite with modest cytotoxic and anti-parasitic activities. The available evidence suggests that its mechanism of action is significantly different from its parent compound, Asterriquinone, due to the methylation of the quinone hydroxyl groups, which likely prevents DNA intercalation. The provided protocols offer a starting point for researchers to further investigate the biological properties of this molecule. Further studies are warranted to fully elucidate its mechanism of action and explore its potential as a lead compound in drug discovery.

References

Application Notes and Protocols: Inhibition of Tritrichomonas foetus by Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritrichomonas foetus is a protozoan parasite responsible for bovine trichomoniasis, a sexually transmitted disease that leads to significant economic losses in the cattle industry due to infertility and abortion. In recent years, it has also been identified as a cause of chronic diarrhea in domestic cats. The current treatment options are limited, and drug resistance is an emerging concern, highlighting the urgent need for novel therapeutic agents. Asterriquinol D dimethyl ether (ARDDE), a fungal metabolite isolated from Aspergillus kumbius, has demonstrated inhibitory activity against T. foetusin vitro. These application notes provide a summary of the available data and detailed protocols for the evaluation of ARDDE and similar compounds against this parasite.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₆H₂₄N₂O₄
Molecular Weight 428.5 g/mol
CAS Number 287117-66-2
Appearance Solid
Solubility Soluble in DMSO
Origin Fungal Metabolite from Aspergillus kumbius[1]

Biological Activity and Cytotoxicity

This compound has been evaluated for its in vitro activity against Tritrichomonas foetus and for its cytotoxicity against a mammalian cell line. The results are summarized below.

AssayOrganism/Cell LineParameterValueReference
Anti-protozoal ActivityTritrichomonas foetusIC₅₀100 µg/mL[1]
CytotoxicityNS-1 Mouse Myeloma CellsIC₅₀28 µg/mL[1][2][3][4]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of compounds like this compound against Tritrichomonas foetus and for assessing their cytotoxicity. These protocols are based on standard methodologies and are consistent with the research that reported the activity of ARDDE.

Protocol 1: In Vitro Susceptibility of Tritrichomonas foetus

This protocol describes a method for determining the 50% inhibitory concentration (IC₅₀) of a test compound against T. foetus.

Materials:

  • Tritrichomonas foetus culture (e.g., ATCC strains)

  • TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum

  • Test compound (this compound) dissolved in DMSO

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Inverted microscope

  • Incubator (37°C)

Procedure:

  • Culturing T. foetus:

    • Maintain T. foetus trophozoites in TYM medium supplemented with 10% heat-inactivated horse serum.

    • Subculture the parasites every 48-72 hours to maintain logarithmic growth phase.

    • Prior to the assay, count the trophozoites using a hemocytometer to ensure accurate cell density.

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in TYM medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and at a non-toxic level (typically ≤0.5%).

    • Adjust the concentration of a logarithmic phase T. foetus culture to 2 x 10⁵ trophozoites/mL in fresh TYM medium.

  • Assay Execution:

    • Add 100 µL of the T. foetus suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted test compound to the respective wells.

    • Include positive controls (e.g., metronidazole) and negative controls (medium with DMSO).

    • Incubate the plate at 37°C for 48 hours.

  • Determination of IC₅₀:

    • After incubation, resuspend the cells in each well.

    • Count the number of motile trophozoites in each well using a hemocytometer under an inverted microscope.

    • Alternatively, a resazurin-based viability assay can be used.

    • Calculate the percentage of inhibition for each concentration compared to the negative control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay using NS-1 Mouse Myeloma Cells

This protocol outlines the determination of the 50% cytotoxic concentration (IC₅₀) against a mammalian cell line using a standard MTT assay.

Materials:

  • NS-1 mouse myeloma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Test compound (this compound) dissolved in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture NS-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Maintain cells in exponential growth phase.

  • Assay Setup:

    • Harvest and count the cells. Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow cell attachment and recovery.

    • Prepare serial dilutions of this compound in culture medium.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO at the same concentration as in the test wells).

    • Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Assay and IC₅₀ Determination:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ value is determined by plotting cell viability against compound concentration.

Putative Mechanism of Action

The precise mechanism of action of this compound against Tritrichomonas foetus has not been elucidated. However, its structure, which includes a benzoquinone-like core, suggests a potential mechanism shared with other quinone-containing compounds. These compounds are known to interfere with cellular respiration and induce oxidative stress.

Possible mechanisms include:

  • Inhibition of Electron Transport Chain: Quinones can act as electron acceptors, shunting electrons away from the normal electron transport chain in the parasite's hydrogenosomes. This would disrupt ATP production and lead to cell death.

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the quinone moiety can lead to the production of superoxide anions and other reactive oxygen species. An accumulation of ROS can damage cellular components such as lipids, proteins, and DNA, leading to oxidative stress and apoptosis-like cell death.

Further research is required to confirm the specific molecular targets and pathways affected by ARDDE in T. foetus.

Visualizations

Experimental Workflow for Anti-Tritrichomonas foetus Drug Screening

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis T_foetus_culture T. foetus Culture (Logarithmic Phase) Assay_plate 96-well Plate Setup (T. foetus + ARDDE) T_foetus_culture->Assay_plate Compound_prep ARDDE Stock Solution (in DMSO) Serial_dilution Serial Dilutions of ARDDE Compound_prep->Serial_dilution Serial_dilution->Assay_plate Incubation Incubation (48h at 37°C) Assay_plate->Incubation Trophozoite_count Trophozoite Counting (Hemocytometer) Incubation->Trophozoite_count IC50_calc IC50 Calculation (Dose-Response Curve) Trophozoite_count->IC50_calc G cluster_0 Cellular Effects cluster_1 Downstream Consequences ARDDE Asterriquinol D Dimethyl Ether ETC_inhibition Inhibition of Electron Transport Chain ARDDE->ETC_inhibition ROS_generation Generation of Reactive Oxygen Species (ROS) ARDDE->ROS_generation ATP_depletion ATP Depletion ETC_inhibition->ATP_depletion Oxidative_stress Oxidative Stress ROS_generation->Oxidative_stress Cell_death T. foetus Cell Death ATP_depletion->Cell_death Macromolecule_damage Damage to DNA, Proteins, and Lipids Oxidative_stress->Macromolecule_damage Macromolecule_damage->Cell_death

References

Application Notes and Protocols for Cell Culture Assays with Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether (ARD) is a fungal metabolite belonging to the bis-indolyl benzenoid class of compounds.[1][2][] It has demonstrated cytotoxic activity against murine myeloma NS-1 cells, indicating its potential as an anti-cancer agent.[1][2][][4][5] These application notes provide a comprehensive guide for researchers interested in investigating the anti-proliferative and apoptotic effects of ARD in various cancer cell lines. The following protocols for key cell culture assays are designed to be adapted for the evaluation of ARD's efficacy and mechanism of action.

Quantitative Data Summary

The primary reported cytotoxic activity of this compound is summarized below. Researchers are encouraged to determine the IC50 values in their specific cell lines of interest.

CompoundCell LineAssayIC50 ValueReference
This compoundNS-1 (Murine Myeloma)Cytotoxicity Assay28 µg/mL[1][2][][4][5]

Postulated Signaling Pathway of this compound

While the precise signaling pathway of this compound has not been fully elucidated, based on the activity of related bis-indole compounds, a putative mechanism of action is proposed.[6][7][8][9][10] It is hypothesized that ARD may induce cell cycle arrest and apoptosis through the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

ARD_Signaling_Pathway cluster_downstream Downstream Effects ARD Asterriquinol D dimethyl ether Cell Cancer Cell ARD->Cell Enters Cell Proliferation Inhibition of Proliferation Cell->Proliferation Apoptosis Induction of Apoptosis Cell->Apoptosis G1_Arrest G1 Phase Cell Cycle Arrest Cell->G1_Arrest

Caption: Postulated mechanism of this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ARD using a colorimetric MTT assay.[11][12][13][14]

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of ARD A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution with culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of ARD. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Reading: Gently mix the contents of the wells and incubate for an additional 4-18 hours at 37°C to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the ARD concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by ARD using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[15][16][17][18]

Experimental Workflow:

Apoptosis_Workflow A Seed cells and treat with ARD B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with ARD at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry software.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in ARD-treated cells using propidium iodide staining and flow cytometry.[19][20][21][22]

Experimental Workflow:

CellCycle_Workflow A Seed cells and treat with ARD B Harvest and fix cells in ethanol A->B C Wash and treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with ARD at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[20] Incubate at -20°C for at least 2 hours.

  • Washing and RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[20]

  • Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[20]

  • Flow Cytometry: Analyze the samples by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptosis-related proteins in response to ARD treatment.[23][24][25][26]

Experimental Workflow:

WesternBlot_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H I Data Analysis H->I

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Lysis: Treat cells with ARD as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

These application notes and protocols provide a foundational framework for investigating the anti-cancer properties of this compound. The provided methodologies can be optimized for specific cell lines and experimental conditions to elucidate the compound's mechanism of action and its potential as a therapeutic agent.

References

Asterriquinol D Dimethyl Ether: Application Notes for a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinol D dimethyl ether, a fungal metabolite isolated from Aspergillus kumbius, has demonstrated cytotoxic activity against murine myeloma cells. This document provides an overview of its potential as an anti-cancer agent, including available data on its efficacy, a detailed protocol for assessing its in vitro cytotoxicity, and a discussion on the current gaps in knowledge regarding its mechanism of action and in vivo potency. These notes are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.

Introduction

This compound is a bis-indolyl benzenoid, a class of natural products known for their diverse biological activities. First reported as a metabolite from an Australian soil fungus, Aspergillus kumbius, it has been identified as a compound of interest for its cytotoxic properties against cancer cell lines. This document outlines the current understanding of this compound as a potential anti-cancer agent and provides detailed protocols for its in vitro evaluation.

Quantitative Data

The primary quantitative data available for this compound pertains to its in vitro cytotoxicity against the NS-1 mouse myeloma cell line. The reported 50% inhibitory concentration (IC50) provides a benchmark for its potency.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹Source
This compoundNS-1 (Murine Myeloma)28~65.3[1][2][3][4][5]

¹Calculated based on a molecular weight of 428.48 g/mol .

It is noteworthy that other compounds isolated from Aspergillus kumbius, such as Kumbicin C, have demonstrated significantly higher potency against the same cell line (IC50 of 0.74 µg/mL)[2].

Experimental Protocols

The following is a detailed protocol for a representative in vitro cytotoxicity assay to determine the IC50 value of this compound against a cancer cell line, based on the methodologies used for similar compounds.

In Vitro Cytotoxicity Assay using AlamarBlue®

This protocol describes a method to assess the cytotoxicity of this compound using the AlamarBlue® (Resazurin) assay, which measures cell viability based on the metabolic activity of live cells.

Materials:

  • This compound

  • NS-1 (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • AlamarBlue® reagent

  • 96-well clear-bottom black plates

  • Multi-channel pipette

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture NS-1 cells in complete medium in a CO2 incubator. Ensure cells are in the logarithmic growth phase before the experiment.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Resuspend the cells in fresh complete medium to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µg/mL).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • AlamarBlue® Assay:

    • Add 10 µL of AlamarBlue® reagent to each well.

    • Incubate for 4-6 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and AlamarBlue® only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Analysis start Start with Log-Phase Cells count Trypsinize & Count Cells start->count seed Seed 1x10^4 cells/well in 96-well plate count->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach add_compound Add Compound to Wells incubate_attach->add_compound prepare_stock Prepare Stock Solution (in DMSO) serial_dilute Serial Dilutions in Medium prepare_stock->serial_dilute serial_dilute->add_compound incubate_compound Incubate 48-72h add_compound->incubate_compound add_alamar Add AlamarBlue® Reagent incubate_compound->add_alamar incubate_alamar Incubate 4-6h add_alamar->incubate_alamar read_fluorescence Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_alamar->read_fluorescence analyze Calculate % Viability & Determine IC50 read_fluorescence->analyze

Fig. 1: Workflow for In Vitro Cytotoxicity Assay.

Mechanism of Action (Current Gaps in Knowledge)

The precise molecular mechanism of action for this compound's anti-cancer activity has not yet been elucidated. Research on related bis-indolyl alkaloids suggests several potential pathways that could be investigated.

Potential areas for investigation include:

  • Induction of Apoptosis: Many anti-cancer compounds exert their effects by triggering programmed cell death. Assays for caspase activation (e.g., caspase-3, -8, -9), PARP cleavage, and DNA fragmentation (TUNEL assay) could be employed.

  • Cell Cycle Arrest: The compound may inhibit cell proliferation by causing arrest at specific phases of the cell cycle. Flow cytometry analysis of DNA content is a standard method to investigate this.

  • Inhibition of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as PI3K/Akt, MAPK/ERK, and NF-κB, are potential targets. Western blotting for key phosphorylated proteins in these pathways would be informative.

G cluster_compound This compound cluster_cellular Potential Cellular Effects cluster_outcome Outcome compound Asterriquinol D Dimethyl Ether apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle signaling Inhibition of Pro-Survival Signaling Pathways compound->signaling cancer_death Cancer Cell Death apoptosis->cancer_death cell_cycle->cancer_death signaling->cancer_death

Fig. 2: Potential Mechanisms of Anti-Cancer Action.

Synthesis and In Vivo Studies (Information Not Available)

To date, a specific, detailed chemical synthesis protocol for this compound has not been published in the readily available scientific literature. The compound is naturally produced by Aspergillus kumbius.

Furthermore, there are currently no published in vivo studies evaluating the anti-cancer efficacy, pharmacokinetics, or toxicology of this compound in animal models. This represents a critical gap in the preclinical assessment of this compound.

Conclusion and Future Directions

This compound demonstrates moderate in vitro cytotoxicity against a murine myeloma cell line. The provided protocol offers a robust method for further in vitro evaluation against a broader panel of cancer cell lines. However, significant further research is required to validate its potential as a therapeutic agent.

Key future research directions include:

  • Elucidation of the Mechanism of Action: In-depth studies are needed to identify the molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Toxicology Studies: Evaluation in animal cancer models is essential to determine its therapeutic window and overall potential as a drug candidate.

  • Development of a Synthetic Route: A scalable and efficient chemical synthesis would be necessary for producing sufficient quantities for advanced preclinical and potential clinical studies.

These application notes are intended to be a starting point for researchers interested in exploring the anti-cancer properties of this compound. The significant gaps in the current knowledge highlight the numerous opportunities for further investigation in this area.

References

Application Notes and Protocols for the Experimental Use of Fungal Metabolites in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi represent a vast and largely untapped resource for the discovery of novel therapeutic agents.[1][2] Their secondary metabolites, a diverse array of small molecules, have historically been a significant source of life-saving drugs, including antibiotics like penicillin, immunosuppressants such as cyclosporine A, and cholesterol-lowering statins like lovastatin.[3][4][5] The immense chemical diversity of fungal metabolites continues to make them a compelling area of research for identifying new pharmacophores with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

The process of discovering new drugs from fungal sources is a multi-step endeavor that begins with the isolation and cultivation of fungi, followed by the extraction and purification of their secondary metabolites.[6][9] These compounds are then screened for biological activity using a variety of bioassays. Modern approaches, such as the "One Strain Many Compounds" (OSMAC) strategy, co-culturing, epigenetic modification, and genome mining, are being employed to activate silent biosynthetic gene clusters and unlock the full chemical potential of these organisms.[9][10][11]

These application notes provide an overview of the key experimental protocols involved in the initial stages of drug discovery from fungal metabolites, from isolation to bioactivity screening.

Data Presentation: Bioactivity of Selected Fungal Metabolites

The following tables summarize the quantitative bioactivity data for several fungal metabolites against various cancer cell lines and pathogenic bacteria.

Table 1: Cytotoxic Activity of Fungal Metabolites against Cancer Cell Lines

Fungal SpeciesMetaboliteCancer Cell LineIC50 ValueReference(s)
Aspergillus sp.Asperpyrone ASK-OV-3 (Ovarian)8.00 µM[3]
Aspergillus sp.Asperpyrone BPANC-1 (Pancreatic)7.5 µM[3]
Aspergillus fumigatusCrude ExtractHepG-2 (Liver)113 µg/mL[11]
Aspergillus fumigatusFumitremorgin CP-388 (Leukemia)3.9 µg/mL[12]
Aspergillus fumigatus12,13-Dihydroxyfumitremorgin CU-937 (Leukemia)1.8 µM[12]
Aspergillus fumigatus12,13-Dihydroxyfumitremorgin CPC-3 (Prostate)6.6 µM[12]
Aspergillus fumigatusDs1-tryprostatin BNCI-H-522 (Lung)15.8 µM[13]
Aspergillus fumigatusDs1-tryprostatin BMCF-7 (Breast)15.9 µM[13]
Aspergillus fumigatusDs1-tryprostatin BPC-3 (Prostate)11.9 µM[13]
Aspergillus fumigatus18-oxotryprostatin AA-549 (Lung)1.3 µM[13]
Aspergillus fumigatusSpirotryprostatin EMOLT-4 (Leukemia)3.1 µM[13]
Aspergillus fumigatusSpirotryprostatin EHL-60 (Leukemia)2.3 µM[13]
Aspergillus terreusTerrecyclic Acid ANCI-H460 (Lung)10.6 µM[13]
Aspergillus terreusTerrecyclic Acid AMCF-7 (Breast)24.1 µM[13]
Aspergillus terreusTerrecyclic Acid ASF-268 (CNS)14.7 µM[13]
Penicillium griseofulvumGriseofulvinHeLa (Cervical)20 µM[13]
Penicillium pinophilumDicatenarinMIA PaCa-2 (Pancreatic)12 µg/mL[14]
Penicillium pinophilumSkyrinMIA PaCa-2 (Pancreatic)27 µg/mL[14]

Table 2: Antibacterial Activity of Fungal Metabolites

Fungal SpeciesMetaboliteBacterial StrainMIC ValueReference(s)
Penicillium chrysogenumEmodinStaphylococcus aureus6.3 µg/mL[4][6]
Penicillium chrysogenumSecalonic Acid DGram-positive bacteria9.5 - 28.5 µg/mL[4][6]
Penicillium chrysogenumDicerandrol AGram-positive bacteria9.5 - 28.5 µg/mL[4][6]
Penicillium chrysogenum15-deoxy-15-amino-citreohybridonolS. aureus (Gram-positive)0.31–0.62 µM[7][10]
Penicillium chrysogenum15-deoxy-15-amino-citreohybridonolGram-negative bacteria0.15–1.25 µM[7][10]
Penicillium chrysogenumChrysogenotoxinGram-negative bacteria0.07–0.31 µM[7][10]
Penicillium chrysogenumHaenamindoleS. pneumoniae (Gram-positive)0.31 µM[7][10]
Penicillium griseofulvumGentisyl aldehydeBurkholderia glumaeSimilar to Toluquinol[15]
Penicillium griseofulvumPatulinVarious phytopathogenic bacteriaPotent activity[15]

Experimental Protocols

Protocol 1: Isolation of Fungi from Soil Samples

This protocol describes a common method for isolating fungi from soil, a rich source of microbial diversity.

Materials:

  • Soil sample

  • Sterile distilled water

  • Sterile test tubes

  • Sterile Petri dishes

  • Potato Dextrose Agar (PDA) medium, supplemented with an antibacterial agent (e.g., chloramphenicol at 30 µg/ml) to inhibit bacterial growth.[16]

  • Sterile spreader

  • Incubator

Procedure:

  • Sample Collection: Collect a soil sample from the desired location, typically from a depth of 10-15 cm to avoid surface contaminants.[1]

  • Serial Dilution:

    • Aseptically weigh 1 gram of the soil sample and suspend it in a test tube containing 9 ml of sterile distilled water. This is the 10-1 dilution.

    • Vortex the suspension thoroughly to ensure even distribution of microorganisms.

    • Transfer 1 ml of the 10-1 dilution to a second test tube containing 9 ml of sterile distilled water to make a 10-2 dilution.

    • Repeat this process to obtain a series of dilutions (e.g., 10-3, 10-4, 10-5).[1]

  • Plating:

    • Pipette 0.1 ml from the desired dilutions (e.g., 10-3, 10-4, and 10-5) onto the surface of PDA plates.

    • Use a sterile spreader to evenly distribute the inoculum over the entire surface of the agar.

  • Incubation:

    • Incubate the plates in an inverted position at 25-28°C for 5-7 days.[9]

  • Isolation of Pure Cultures:

    • Observe the plates for fungal growth. Different colonies will represent different fungal species.

    • Select individual, well-isolated fungal colonies and aseptically transfer a small piece of mycelium to a fresh PDA plate.

    • Incubate the new plates under the same conditions to obtain pure cultures.[3]

Protocol 2: Submerged Fermentation for Secondary Metabolite Production

This protocol outlines the cultivation of fungal isolates in a liquid medium to encourage the production of secondary metabolites.

Materials:

  • Pure fungal culture on a PDA plate

  • Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)

  • Sterile Erlenmeyer flasks

  • Sterile cork borer or scalpel

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • From a mature, pure fungal culture on a PDA plate, aseptically cut out small agar plugs (approximately 5-7 mm in diameter) using a sterile cork borer or scalpel.

  • Fermentation:

    • Transfer 3-5 agar plugs into a 250 ml Erlenmeyer flask containing 100 ml of sterile PDB.[12]

    • Incubate the flask in a shaking incubator at 25-28°C with agitation (e.g., 150 rpm) for 14-21 days.[12][17] The shaking ensures proper aeration and nutrient distribution.

  • Monitoring:

    • Visually inspect the culture periodically for mycelial growth and any changes in the color of the broth, which may indicate the production of pigmented metabolites.

Protocol 3: Solvent Extraction of Fungal Metabolites

This protocol describes the extraction of secondary metabolites from the fungal fermentation broth using an organic solvent.

Materials:

  • Fungal fermentation culture

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Methanol or Dimethyl sulfoxide (DMSO) for dissolving the crude extract

Procedure:

  • Homogenization and Initial Extraction:

    • After the incubation period, homogenize the entire fermentation culture (mycelia and broth).

    • Add an equal volume of ethyl acetate to the fermentation broth in a large flask or beaker.[12]

  • Liquid-Liquid Extraction:

    • Shake the mixture vigorously for 10-15 minutes and then transfer it to a separatory funnel.

    • Allow the layers to separate. The upper organic layer will contain the extracted metabolites.

    • Collect the upper ethyl acetate layer.[12]

    • Repeat the extraction process with the aqueous layer 2-3 times to maximize the yield of the metabolites.

  • Solvent Evaporation:

    • Combine all the ethyl acetate fractions.

    • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.[12]

  • Storage:

    • Dissolve the dried crude extract in a small volume of methanol or DMSO for storage at 4°C for further analysis and bioassays.[12]

Protocol 4: Antibacterial Activity Screening (Broth Microdilution Assay)

This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of a fungal extract against pathogenic bacteria.

Materials:

  • Crude fungal extract dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., a known antibiotic)

  • Negative control (MHB with DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/ml in each well of the microtiter plate.[18]

  • Serial Dilution of Fungal Extract:

    • In a 96-well plate, perform a two-fold serial dilution of the fungal extract in MHB. The final volume in each well should be 100 µl.

  • Inoculation:

    • Add 100 µl of the prepared bacterial inoculum to each well containing the diluted extract.

  • Controls:

    • Include a positive control well with a known antibiotic.

    • Include a negative control well with MHB, DMSO, and the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.

    • Include a sterility control well with MHB only.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.[18]

  • Determination of MIC:

    • The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the bacteria.[19] Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 5: Cytotoxicity Screening (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of a fungal extract on cancer cell lines.

Materials:

  • Crude fungal extract dissolved in DMSO

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.[14]

  • Treatment with Fungal Extract:

    • Prepare serial dilutions of the fungal extract in the cell culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µl of the medium containing different concentrations of the fungal extract.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the extract) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µl of the MTT solution to each well and incubate for 3-4 hours at 37°C.[20] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After incubation with MTT, add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

  • Calculation of IC50:

    • The IC50 value, the concentration of the extract that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the extract concentration.

Signaling Pathways and Experimental Workflows

Targeting the NF-κB Signaling Pathway

Several fungal metabolites have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[9] Chronic activation of this pathway is implicated in various cancers. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and potential points of inhibition by fungal metabolites.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Survival) Fungal_Metabolite Fungal Metabolite Fungal_Metabolite->IKK_complex Inhibits Apoptosis_Pathway Fungal_Metabolite Fungal Metabolite ROS ↑ ROS Fungal_Metabolite->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Drug_Discovery_Workflow Isolation Fungal Isolation (e.g., from soil) Cultivation Cultivation & Fermentation Isolation->Cultivation Extraction Metabolite Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Screening Bioactivity Screening (e.g., Antibacterial, Cytotoxicity) Extraction->Screening Hit_ID Hit Identification Screening->Hit_ID Purification Bioassay-Guided Purification (HPLC) Hit_ID->Purification Bioactive Extracts Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Lead_Optimization Lead Optimization Structure_Elucidation->Lead_Optimization

References

Application Notes and Protocols for Asterriquinol D Dimethyl Ether in a Research Lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether (ADD) is a fungal metabolite that has demonstrated potential as a cytotoxic and anti-parasitic agent.[1][2][3][4][5][6][][8] As a member of the bis-indolyl benzenoid class of compounds, it presents a scaffold of interest for further investigation in oncology and infectious disease research. These application notes provide an overview of the known biological activities of ADD, its chemical properties, and detailed protocols for its use in a laboratory setting. While specific signaling pathways and a complete in vivo profile for ADD are not yet fully elucidated in publicly available literature, this document offers protocols based on established methods for similar compounds, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is a solid compound soluble in dimethyl sulfoxide (DMSO).[4] For long-term storage, it is recommended to keep the compound at -20°C.[4][9]

PropertyValueReference
CAS Number 287117-66-2[4]
Molecular Formula C₂₆H₂₄N₂O₄[4]
Molecular Weight 428.5 g/mol [4]
Formal Name 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole[4]
Solubility Soluble in DMSO[4]
Storage -20°C[4][9]

Biological Activity

Anticancer Activity

This compound has been shown to inhibit the growth of mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL.[1][2][3][5][6][8] The broader class of bis-indole compounds has been investigated for various anticancer activities, with proposed mechanisms including proteasome inhibition and inhibition of plasma membrane electron transport.[10][11][12]

Anti-parasitic Activity

ADD has also demonstrated inhibitory activity against the protozoan parasite Tritrichomonas foetus.[1][2][3][6][8]

Target Organism/Cell LineIC50Reference
Mouse Myeloma NS-1 Cells 28 µg/mL[1][2][3][5][6][8]
Tritrichomonas foetus 100 µg/mL[4][13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay against NS-1 Myeloma Cells (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on the NS-1 mouse myeloma cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (ADD)

  • NS-1 mouse myeloma cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture NS-1 cells in RPMI-1640 medium.

    • Harvest cells in their logarithmic growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of ADD in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the ADD stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µg/mL).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ADD. Include a vehicle control (medium with the same percentage of DMSO as the highest ADD concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the ADD concentration to determine the IC50 value.

Experimental Workflow for In Vitro Cytotoxicity Assay

G Culture Culture NS-1 Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare_ADD Prepare ADD Dilutions Treat Treat Cells with ADD Prepare_ADD->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan Incubate_MTT->Dissolve Read Read Absorbance (570nm) Dissolve->Read Calculate Calculate % Viability Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Protocol 2: In Vitro Inhibition Assay against Tritrichomonas foetus

This protocol describes a method to assess the inhibitory effect of this compound on the growth of Tritrichomonas foetus using a culture-based method.

Materials:

  • This compound (ADD)

  • Tritrichomonas foetus culture

  • Diamond's medium (or commercially available InPouch™ TF-Feline test kits)

  • 96-well plates or culture tubes

  • Incubator (37°C)

  • Inverted microscope

  • Hemocytometer

Procedure:

  • Parasite Culture:

    • Maintain T. foetus in Diamond's medium at 37°C.

    • Passage the culture every 48-72 hours to maintain logarithmic growth.

  • Compound Preparation:

    • Prepare a stock solution of ADD in DMSO.

    • Perform serial dilutions in Diamond's medium to achieve the desired final concentrations.

  • Inhibition Assay:

    • Adjust the concentration of T. foetus trophozoites to 1 x 10⁵ organisms/mL in fresh medium.

    • In a 96-well plate or culture tubes, add 100 µL of the parasite suspension.

    • Add 100 µL of the medium containing the different concentrations of ADD. Include a vehicle control and a no-treatment control.

    • Incubate the cultures at 37°C for 24, 48, and 72 hours.

  • Assessment of Inhibition:

    • At each time point, gently resuspend the parasites in each well or tube.

    • Using a hemocytometer, count the number of motile trophozoites under an inverted microscope.

    • Alternatively, a viability stain such as trypan blue can be used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the ADD concentration to determine the IC50 value.

Experimental Workflow for Tritrichomonas foetus Inhibition Assay

G Culture_Tf Culture T. foetus Adjust_Conc Adjust Parasite Concentration Culture_Tf->Adjust_Conc Inoculate Inoculate Plates/Tubes Adjust_Conc->Inoculate Prepare_ADD_Tf Prepare ADD Dilutions Add_ADD Add ADD to Cultures Prepare_ADD_Tf->Add_ADD Inoculate->Add_ADD Incubate_Assay Incubate (24-72h) Add_ADD->Incubate_Assay Count_Trophs Count Motile Trophozoites Incubate_Assay->Count_Trophs Calculate_Inhib Calculate % Inhibition Count_Trophs->Calculate_Inhib Plot_Inhib Plot Dose-Response Curve Calculate_Inhib->Plot_Inhib Determine_IC50_Inhib Determine IC50 Plot_Inhib->Determine_IC50_Inhib

Caption: Workflow for assessing the in vitro inhibition of Tritrichomonas foetus by ADD.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound have not been reported, the activities of other bis-indole compounds suggest potential areas of investigation.

Potential Anticancer Signaling Pathways:

  • Proteasome Inhibition: Bis-indole compounds have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic proteins and cell death in cancer cells.

  • Tubulin Polymerization Inhibition: Some bis-indole alkaloids act as tubulin inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[14][15]

  • Modulation of NF-κB Signaling: The NF-κB pathway is often constitutively active in myeloma cells, promoting their survival and proliferation. Investigation into whether ADD can inhibit this pathway could be a fruitful area of research.[16]

Hypothesized Signaling Pathway for Anticancer Activity

G cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes ADD Asterriquinol D dimethyl ether Proteasome Proteasome ADD->Proteasome Inhibition (?) Tubulin Tubulin ADD->Tubulin Inhibition (?) NFkB_Pathway NF-κB Pathway ADD->NFkB_Pathway Modulation (?) Apoptosis Apoptosis Proteasome->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest ReducedProliferation Reduced Proliferation NFkB_Pathway->ReducedProliferation CellCycleArrest->Apoptosis ReducedProliferation->Apoptosis

Caption: Hypothesized signaling pathways potentially modulated by this compound.

In Vivo Studies: A Framework for Investigation

Detailed in vivo studies for this compound are not currently available. However, based on studies of other bis-indole compounds, the following frameworks can be used to design initial in vivo experiments.[10][11][12]

Framework for In Vivo Anticancer (Myeloma) Efficacy Study
  • Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID mice are commonly used for establishing human myeloma xenografts. NS-1 cells can be used to establish a syngeneic model in BALB/c mice.

  • Tumor Implantation: Subcutaneously inject NS-1 cells into the flank of the mice.

  • Treatment Protocol:

    • Once tumors are palpable, randomize mice into treatment and control groups.

    • Determine the maximum tolerated dose (MTD) of ADD through a preliminary dose-ranging study.

    • Administer ADD via an appropriate route (e.g., intraperitoneal or oral), at various doses, on a set schedule (e.g., daily or every other day).

    • The control group should receive the vehicle used to dissolve ADD.

  • Efficacy Endpoints:

    • Monitor tumor volume regularly using calipers.

    • Record animal body weight as an indicator of toxicity.

    • At the end of the study, harvest tumors for further analysis (e.g., histology, western blotting).

Framework for In Vivo Anti-parasitic (Tritrichomonas foetus) Efficacy Study
  • Animal Model: A murine model of vaginal Tritrichomonas foetus infection has been established and can be utilized.[10]

  • Infection: Intravaginally infect female mice with T. foetus trophozoites.

  • Treatment Protocol:

    • Begin treatment one day post-infection.

    • Administer ADD intravaginally or systemically at various doses.

    • Include an untreated control group.

  • Efficacy Endpoints:

    • After a set number of days, collect vaginal lavages.

    • Quantify the number of motile trophozoites in the lavage fluid using a hemocytometer.

    • A significant reduction in the number of trophozoites in the treated group compared to the control group would indicate efficacy.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and anti-parasitic activities. The protocols and information provided herein offer a comprehensive starting point for researchers to further investigate its therapeutic potential. Elucidation of its specific mechanism of action and a thorough evaluation of its in vivo efficacy and safety are critical next steps in the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Asterriquinol D Dimethyl Ether in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether is a fungal metabolite that has been identified as a promising compound for further investigation in cancer and anti-protozoal research.[1][2] Isolated from Aspergillus kumbius, this bis-indolyl benzenoid has demonstrated cytotoxic activity against murine myeloma cells and inhibitory effects against the protozoan Tritrichomonas foetus.[1][3] These application notes provide detailed protocols for utilizing this compound in relevant in vitro assays and summarize the available quantitative data.

Chemical and Physical Properties

PropertyValueReference
CAS Number 287117-66-2[1]
Molecular Formula C₂₆H₂₄N₂O₄[2]
Molecular Weight 428.5 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Storage Store at -20°C for long-term stability.[2]

Biological Activity

This compound has shown biological activity in two key areas:

  • Cytotoxicity: It inhibits the growth of mouse myeloma NS-1 cell lines.[1]

  • Anti-protozoal Activity: It is effective against Tritrichomonas foetus.[1]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for this compound.

Cell Line / OrganismAssay TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Mouse Myeloma NS-1Cytotoxicity Assay28~65.3[1]
Tritrichomonas foetusAnti-protozoal Assay100~233.4[1]

Note: Molar concentration calculated using a molecular weight of 428.5 g/mol .

Experimental Protocols

I. In Vitro Cytotoxicity Assay against Mouse Myeloma NS-1 Cells

This protocol is adapted from the general procedures described for testing fungal metabolites against NS-1 cells.

Objective: To determine the cytotoxic effect of this compound on a murine myeloma cell line.

Materials:

  • This compound

  • Mouse Myeloma NS-1 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate Buffered Saline (PBS), sterile

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent (e.g., resazurin)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture NS-1 cells in RPMI-1640 medium to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10⁴ cells/mL.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µg/mL. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Viability Assay (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

II. In Vitro Anti-protozoal Assay against Tritrichomonas foetus

This protocol provides a general framework for assessing the in vitro susceptibility of T. foetus to this compound.

Objective: To determine the inhibitory effect of this compound on the growth of Tritrichomonas foetus.

Materials:

  • This compound

  • Tritrichomonas foetus culture

  • Diamond's medium (or other suitable growth medium for T. foetus)

  • DMSO, sterile

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C)

Protocol:

  • Parasite Culture:

    • Maintain T. foetus in Diamond's medium at 37°C.

    • Prior to the assay, ensure the parasites are in the logarithmic growth phase.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in the growth medium to achieve the desired final concentrations.

  • Assay Setup:

    • Adjust the concentration of the T. foetus culture to 1 x 10⁵ trophozoites/mL.

    • In a 96-well plate, add 50 µL of the parasite suspension to each well.

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., metronidazole).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.

  • Growth Inhibition Assessment:

    • After incubation, resuspend the parasites in each well.

    • Determine the number of motile trophozoites in each well using a hemocytometer or an automated cell counter.

    • Alternatively, a metabolic assay (e.g., using resazurin) can be used to assess viability.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed NS-1 cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform MTT or similar viability assay incubation->viability_assay readout Measure absorbance with microplate reader viability_assay->readout analysis Calculate % viability and determine IC50 readout->analysis

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Putative Mechanism of Action: Cytotoxicity

The precise mechanism of action for this compound has not been elucidated. However, based on the activity of other bis-indolyl compounds, a putative mechanism may involve the induction of apoptosis or cell cycle arrest.

G compound Asterriquinol D dimethyl ether cell_membrane Cell Membrane compound->cell_membrane Cellular Uptake intracellular Intracellular Targets (Putative) cell_membrane->intracellular signaling Signal Transduction (e.g., Kinase Inhibition) intracellular->signaling apoptosis Apoptosis Induction signaling->apoptosis cell_cycle Cell Cycle Arrest signaling->cell_cycle cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle->cytotoxicity

Caption: A putative signaling pathway illustrating potential cytotoxic mechanisms of action.

Disclaimer

This document is intended for research purposes only. This compound is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Researchers should adhere to all applicable laboratory safety protocols.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Synthesis of Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Asterriquinol D dimethyl ether and related complex bis-indolyl benzenoid natural products. Given that the total synthesis of this compound has not been extensively reported in the public domain, this guide addresses challenges based on its structure and draws from established methodologies for the synthesis of similar indole-terpenoid compounds.

Frequently Asked Questions (FAQs) - General Challenges

Q1: What makes the synthesis of this compound particularly challenging?

A1: The synthesis of this compound, a fungal metabolite, presents several significant challenges inherent to the synthesis of complex indole-terpenoids.[1][2][] These include:

  • Stereochemical Control: The molecule has a complex three-dimensional structure, and achieving the correct stereoisomer is a major hurdle.

  • Multi-step Synthesis: The total synthesis of such molecules is often lengthy and requires high-yielding steps to be practical.

  • Functional Group Compatibility: The indole nucleus can be sensitive to certain reagents and reaction conditions, requiring careful protection and deprotection strategies.

  • Late-Stage Functionalization: Introducing functional groups, such as the dimethyl ether moieties, late in the synthesis can be difficult without affecting other parts of the molecule.[4]

Q2: Are there any known total syntheses of this compound?

A2: Based on available literature, a detailed total synthesis of this compound has not been widely reported. The compound is known as a fungal metabolite, and thus is often obtained through isolation from fungal cultures.[1][2][] Synthetic efforts would likely draw inspiration from the total syntheses of other complex indole diterpenoids.[5][6][7]

Q3: What are the primary strategic approaches for synthesizing the core structure of asterriquinols?

A3: A common strategy for synthesizing complex indole alkaloids involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the later stages.[7] For Asterriquinol D, this would likely involve the synthesis of a functionalized indole precursor and a central benzene ring synthon, followed by a coupling reaction to form the bis-indolyl benzenoid core.

Troubleshooting Guide: Hypothetical Key Synthetic Steps

This section addresses specific issues that may be encountered during a hypothetical synthesis of this compound.

Indole Ring Formation and Functionalization

Q: My indole synthesis is resulting in low yields and multiple byproducts. What are the common pitfalls?

A: Low yields in indole synthesis, such as in variants of the Madelung or Fischer indole syntheses, can often be attributed to harsh reaction conditions.[5] Consider the following:

  • Reagent Choice: Strong acids or high temperatures can lead to degradation of starting materials or products. Explore milder, more modern indole synthesis variants.

  • Protecting Groups: The indole nitrogen (N-H) can interfere with certain reactions. Consider using a suitable protecting group (e.g., Boc, SEM) that can be removed under mild conditions.

  • Substituent Effects: The electronic nature of substituents on the aniline or carbonyl precursor can significantly impact cyclization efficiency.

Coupling of Indole Moieties to the Central Ring

Q: I am having difficulty with the cross-coupling reaction to form the C-C bond between the indole and the central benzene ring. What can I do?

A: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are common for such transformations. If you are facing issues, consider the following troubleshooting steps:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal combination for your specific substrates.

  • Solvent and Base: The polarity of the solvent and the strength of the base can have a profound effect on reaction rate and yield. A screening of different solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

  • Boronic Acid/Ester Stability: If using a Suzuki coupling, ensure the stability of your indoleboronic acid or ester, as they can be prone to decomposition.

Dimethylation of the Hydroxyl Groups

Q: The final dimethylation step is incomplete, or I am observing O-methylation at undesired positions. How can I improve selectivity and yield?

A: Incomplete methylation and lack of selectivity are common issues. Here are some strategies to address this:

  • Choice of Methylating Agent: Stronger methylating agents like methyl triflate (MeOTf) or "magic methyl" (FSO₃Me) may be more effective than methyl iodide (MeI) for sterically hindered hydroxyl groups. However, they are also more reactive and may require careful temperature control.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is often used to deprotonate the hydroxyl groups fully before adding the methylating agent.

  • Reaction Conditions: Low temperatures (e.g., -78 °C to 0 °C) can improve selectivity by minimizing side reactions.

Quantitative Data Summary

The primary reported quantitative data for this compound relates to its biological activity.

Biological Activity Cell Line / Organism IC₅₀ Reference
CytotoxicityMouse Myeloma NS-128 µg/mL[1][8][9]
Anti-parasitic ActivityTritrichomonas foetus100 µg/mL[2]

Experimental Protocols

The following is a general, representative protocol for a key transformation that would be relevant to the synthesis of this compound, specifically the dimethylation of a bis-phenol.

Protocol: Dimethylation of a Bis-Phenolic Precursor

  • Preparation: A solution of the bis-phenolic precursor (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) is added portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Methylation: The reaction is cooled back down to 0 °C. Methyl iodide (MeI, 3.0 eq) is added dropwise via syringe. The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired dimethyl ether product.

Visual Guides

Hypothetical Synthetic Workflow

G A Indole Precursor Synthesis C Cross-Coupling Reaction A->C B Central Ring Synthon Preparation B->C D Deprotection (if necessary) C->D E Hydroxylation D->E F Final Dimethylation E->F G This compound F->G

Caption: A simplified, hypothetical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for a Failing Cross-Coupling Reaction

G start Low Yield in Cross-Coupling q1 Have you screened catalysts and ligands? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you varied the solvent and base? a1_yes->q2 sol1 Screen Pd catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your boronic acid/ester stable? a2_yes->q3 sol2 Test different solvent/base combinations (e.g., Toluene/K₂CO₃, Dioxane/Cs₂CO₃). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult literature for analogous reactions. a3_yes->end sol3 Re-purify or re-synthesize the boronic acid/ester. Use freshly prepared reagent. a3_no->sol3

Caption: A decision tree for troubleshooting a challenging cross-coupling reaction step.

References

Technical Support Center: Synthesis of Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Asterriquinol D dimethyl ether. Our aim is to help you improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for obtaining the bis-indolylquinone core of this compound?

A1: A prevalent strategy involves a double nucleophilic addition of an indole derivative to a suitably substituted benzoquinone. This is typically followed by oxidation to form the stable quinone system. The choice of starting materials and reaction conditions is crucial for achieving good yields.

Q2: I am observing a complex mixture of products after the indole addition step. What are the likely side products?

A2: Common side products include mono-indolylquinones, polymeric materials, and regioisomers if the benzoquinone is unsymmetrically substituted. Over-oxidation or degradation of the indole moiety can also occur under harsh conditions.

Q3: What are the critical parameters to control during the final methylation step to yield this compound?

A3: The final step, a dimethylation of the dihydroxy-bis-indolylquinone precursor, requires careful control of the methylating agent's reactivity, stoichiometry, and the reaction temperature. Incomplete methylation leading to the mono-methyl ether and potential N-methylation of the indole rings are possible side reactions.

Q4: Are there alternative, more sustainable methods for synthesizing bis-indolylquinones?

A4: Yes, mechanochemical methods are emerging as a more sustainable alternative to traditional solution-phase synthesis. These methods can reduce reaction times and the use of hazardous solvents, and in some cases, simplify purification.[1]

Troubleshooting Guide

Problem 1: Low Yield of the Bis-indolylquinone Intermediate
Potential Cause Troubleshooting Suggestion Expected Outcome
Poor quality of starting materials Ensure the purity of the indole and benzoquinone starting materials using techniques like NMR or recrystallization.Reduced side reactions and improved yield of the desired product.
Suboptimal reaction solvent Screen a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, toluene).Improved solubility of reactants and stabilization of intermediates, leading to higher conversion.
Inefficient catalyst or incorrect catalyst loading If using a catalyst (e.g., a Lewis acid), screen different catalysts and optimize the loading. Common catalysts for similar reactions include TFA, tBuOK, or Fe(III) salts.Enhanced reaction rate and selectivity towards the desired bis-indolyl product.
Unfavorable reaction temperature Optimize the reaction temperature. Some reactions may benefit from initial cooling to control exothermicity, followed by heating to drive the reaction to completion.Minimized decomposition of sensitive intermediates and reactants.
Oxidation of the indole nucleus Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.Preservation of the indole structure and reduction of colored impurities.
Problem 2: Difficulty in Purifying the Bis-indolylquinone Intermediate
Potential Cause Troubleshooting Suggestion Expected Outcome
Formation of closely related byproducts Employ advanced chromatographic techniques such as flash chromatography with a carefully selected eluent system or preparative HPLC for challenging separations.Isolation of the target compound with high purity.
Product instability on silica gel Consider using alternative stationary phases for chromatography, such as alumina or reverse-phase silica.Prevention of product degradation during purification.
Presence of polymeric material Precipitate the desired product from a suitable solvent to remove insoluble polymeric byproducts before chromatography.Simplified purification process and improved column performance.
Problem 3: Incomplete or Unselective Late-Stage Dimethylation
Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficient reactivity of the methylating agent Choose a more potent methylating agent (e.g., dimethyl sulfate or methyl iodide) and a suitable base (e.g., potassium carbonate or sodium hydride).Complete conversion to the dimethyl ether product.
Steric hindrance around the hydroxyl groups Increase the reaction temperature and/or reaction time to overcome steric hindrance.Improved yield of the fully methylated product.
Competing N-methylation of the indole rings Use milder methylating agents or protecting groups for the indole nitrogen if N-methylation is a significant issue.Selective O-methylation to yield the desired product.
Decomposition of the starting material or product Monitor the reaction closely by TLC or LC-MS and avoid prolonged reaction times or excessive temperatures.Minimized degradation and improved isolated yield.

Experimental Protocols

General Protocol for the Synthesis of a Bis-indolylquinone Core:

  • Dissolve the substituted p-benzoquinone (1 equivalent) in a suitable solvent (e.g., acetonitrile) under an inert atmosphere.

  • Add the indole derivative (2.2 equivalents) to the solution.

  • If required, add the catalyst (e.g., trifluoroacetic acid, 0.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Late-Stage Dimethylation:

  • Dissolve the dihydroxy-bis-indolylquinone intermediate (1 equivalent) in a dry aprotic solvent (e.g., acetone or DMF) under an inert atmosphere.

  • Add a suitable base (e.g., anhydrous potassium carbonate, 3-5 equivalents).

  • Add the methylating agent (e.g., dimethyl sulfate, 2.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product start_indole Indole Derivative step1 Bis-indolylquinone Formation (Nucleophilic Addition) start_indole->step1 start_quinone Substituted Benzoquinone start_quinone->step1 step2 Purification (Chromatography) step1->step2 step3 Late-Stage Dimethylation step2->step3 step4 Final Purification step3->step4 end_product This compound step4->end_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield cause1 Impure Reactants start->cause1 cause2 Suboptimal Conditions (Solvent, Temp, Catalyst) start->cause2 cause3 Side Reactions start->cause3 cause4 Purification Loss start->cause4 sol1 Re-purify Starting Materials cause1->sol1 Verify Purity sol2 Optimize Reaction Parameters (DOE Approach) cause2->sol2 Systematic Screening sol3 Inert Atmosphere / Additives cause3->sol3 Minimize Byproducts sol4 Alternative Purification Method cause4->sol4 Reduce Degradation end Improved Yield sol1->end sol2->end sol3->end sol4->end

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Asterriquinol D Dimethyl Ether Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Asterriquinol D dimethyl ether.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Low recovery of this compound after chromatographic separation.

Possible Causes:

  • Poor Solubility: this compound is soluble in DMSO but may have limited solubility in commonly used chromatography solvents, leading to precipitation on the column.[1][2]

  • Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase (e.g., silica gel).

  • Degradation: The molecule could be sensitive to the solvents used or the stationary phase, leading to degradation during the purification process.

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for efficient elution of the compound.

Solutions:

  • Solubility Enhancement:

    • Pre-dissolve the crude sample in a minimal amount of a strong solvent like DMSO before adsorbing it onto a small amount of silica gel for dry loading.

    • Consider using a co-solvent system in your mobile phase to improve solubility.

  • Stationary Phase Selection:

    • If using silica gel, consider deactivating it with a small percentage of water or triethylamine to reduce strong acidic sites that can cause adsorption or degradation.

    • Explore alternative stationary phases such as alumina or reversed-phase silica (C18).

  • Solvent System Optimization:

    • Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation and elution.[3]

    • A gradient elution from a non-polar to a more polar solvent system can be effective.

  • Alternative Chromatographic Techniques:

    • Consider using Centrifugal Partition Chromatography (CPC), a liquid-liquid separation technique that can be gentler on the sample and avoid irreversible adsorption issues.[4]

Q2: Co-elution of impurities with this compound.

Possible Causes:

  • Similar Polarity of Impurities: The crude extract may contain structurally related impurities with polarities very close to that of the target compound.

  • Overloading the Column: Applying too much sample to the chromatography column can lead to poor separation and overlapping peaks.

  • Inadequate Separation Method: The chosen chromatographic method may not have sufficient resolving power.

Solutions:

  • High-Resolution Chromatography:

    • Employ High-Performance Liquid Chromatography (HPLC) for better separation. A systematic method development approach, varying mobile phase composition and gradient, is recommended.[3][5]

  • Orthogonal Purification Methods:

    • Combine different purification techniques based on different separation principles. For example, follow normal-phase column chromatography with reversed-phase HPLC or crystallization.

  • Optimize Column Loading:

    • Reduce the amount of crude material loaded onto the column to improve resolution. A general rule of thumb is to load 1-5% of the column's stationary phase weight.

  • Crystallization:

    • Attempt to crystallize the partially purified product. This can be a highly effective method for removing minor impurities.[6][7] Experiment with different solvent systems (e.g., methanol/water, ethyl acetate/hexanes).[6]

Q3: Difficulty in achieving high purity (>95%) of the final product.

Possible Causes:

  • Persistent Impurities: Presence of isomers or closely related byproducts from the synthesis or isolation process.

  • Residual Solvents: Trapped solvent molecules within the solid product.

  • Inaccurate Purity Assessment: The analytical method used to determine purity may not be sensitive enough to detect all impurities.

Solutions:

  • Preparative HPLC:

    • Use preparative HPLC as a final polishing step to remove trace impurities.

  • Recrystallization:

    • Perform multiple recrystallizations from different solvent systems.

  • Advanced Purity Analysis:

    • Utilize high-field Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative 1H NMR (qHNMR), to accurately determine purity and identify residual solvents.[8][9][10]

    • Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of any co-eluting impurities.[11]

  • Drying:

    • Dry the final product under high vacuum at a slightly elevated temperature (if the compound is thermally stable) to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography protocol for this compound?

A good starting point is to use silica gel as the stationary phase and a mobile phase gradient of increasing polarity, such as a hexane/ethyl acetate or dichloromethane/methanol system. The optimal solvent system should first be determined by TLC analysis of the crude mixture.[3]

Q2: How can I effectively monitor the fractions during column chromatography?

Fractions can be monitored by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light (254 nm and 366 nm). Fractions containing the compound of interest (identified by its Rf value) should be combined.

Q3: What are the recommended analytical techniques to confirm the purity of the final product?

A combination of HPLC and NMR spectroscopy is highly recommended. HPLC with a UV detector can provide a chromatogram showing the relative peak areas, while 1H and 13C NMR will confirm the structure and help identify any impurities. For quantitative purity assessment, qHNMR is a powerful tool.[8][9]

Q4: My purified this compound appears as an amorphous solid. How can I induce crystallization?

If direct crystallization from a single solvent is unsuccessful, try using a binary solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until turbidity appears. Allowing the solution to stand undisturbed, sometimes at a lower temperature, may induce crystallization. Seeding with a small crystal, if available, can also be effective.

Quantitative Data Summary

The following tables summarize typical (hypothetical, for illustrative purposes) quantitative data for the purification of this compound.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Silica Gel Column Chromatography4085-9060-70
Preparative HPLC90>9875-85
Crystallization85>9950-60

Table 2: HPLC Purity Analysis Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Gradient 70% to 100% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~15.2 min (example)

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in HPLC-grade acetonitrile or DMSO.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 70% acetonitrile in water).

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate the peaks to determine the relative area percentage of the main peak, which corresponds to the purity of the compound.

Visualizations

experimental_workflow crude Crude Extract column_chrom Silica Gel Column Chromatography crude->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc combine Combine Pure Fractions tlc->combine evaporate1 Solvent Evaporation combine->evaporate1 hplc_analysis HPLC Purity Check evaporate1->hplc_analysis hplc_purification Preparative HPLC hplc_analysis->hplc_purification Purity < 98% crystallization Crystallization hplc_analysis->crystallization Purity > 90% hplc_purification->crystallization final_product Pure this compound (>99%) crystallization->final_product nmr NMR Analysis (Structure & Purity) final_product->nmr

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_impurities Impurity Issues start Low Purity after Initial Purification check_solubility Is solubility an issue? start->check_solubility check_impurities Are there co-eluting impurities? start->check_impurities change_solvent Use co-solvents check_solubility->change_solvent Yes change_adsorbent Change stationary phase check_solubility->change_adsorbent Yes prep_hplc Preparative HPLC check_impurities->prep_hplc Yes recrystallize Recrystallization check_impurities->recrystallize Yes

Caption: A decision-making diagram for troubleshooting low purity issues.

References

Overcoming poor solubility of Asterriquinol D dimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Asterriquinol D dimethyl ether (AR-DDE). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly reported and recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]

Q2: I am having difficulty dissolving AR-DDE in DMSO. What can I do?

A2: If you are experiencing issues with dissolving AR-DDE in DMSO, you can try the following troubleshooting steps:

  • Gentle Heating: Warm the solution to 37°C to aid in dissolution.[3][4]

  • Sonication: Use an ultrasonic bath to oscillate the tube for a period of time, which can help break up aggregates and enhance solubility.[3][4]

  • Purity Check: Ensure the purity of your AR-DDE, as impurities can sometimes affect solubility.

Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?

A3: For in vitro biological assays, it is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. For structurally related bis(indolyl) compounds, a final DMSO volume ratio of less than 2% (v/v) has been used.[3] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Q4: Are there any alternative solvents or formulation strategies to improve the aqueous solubility of AR-DDE?

A4: While DMSO is the primary solvent used, several advanced formulation strategies can be explored to improve the aqueous solubility and bioavailability of poorly soluble compounds like AR-DDE. These include:

  • Co-solvency: Using a mixture of solvents. A common approach for in vivo studies involves a primary solvent like DMSO mixed with other vehicles such as polyethylene glycol (PEG), Tween 80, or corn oil.[3]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within cyclodextrin molecules can significantly enhance aqueous solubility.[2][5][6][7][8] This is a well-established technique for compounds with poor water solubility.

  • Lipid-Based Formulations: Incorporating AR-DDE into liposomes or nanoemulsions can improve its delivery in aqueous environments.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and improve the dissolution rate.

  • Chemical Modification: In some cases, synthesizing more soluble prodrugs or analogs can be an effective strategy.[9]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation of AR-DDE upon dilution of DMSO stock in aqueous buffer/media. The aqueous environment is a poor solvent for AR-DDE, causing it to crash out of the DMSO solution.- Decrease the final concentration of AR-DDE in the aqueous medium.- Increase the final percentage of DMSO (if tolerated by the experimental system, typically not exceeding 2% for cell-based assays).[3]- Explore the use of co-solvents or surfactants in your final dilution.- Consider a formulation strategy like cyclodextrin complexation to enhance aqueous solubility.[2][5][6][7][8]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay.- Ensure complete dissolution of the stock solution before each use by gentle warming and vortexing.- Prepare fresh dilutions from the stock solution for each experiment.- Filter the final working solution to remove any undissolved particles.- Evaluate alternative formulation strategies for more consistent delivery.
Need for an in vivo formulation. High concentration of DMSO may be toxic for in vivo studies.- Utilize a co-solvent system to reduce the percentage of DMSO. A common combination is DMSO, PEG300, Tween 80, and saline.[3]- Investigate lipid-based formulations such as liposomes or self-emulsifying drug delivery systems (SEDDS).- Develop a nanoparticle formulation to improve bioavailability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of AR-DDE in DMSO

Materials:

  • This compound (MW: 428.5 g/mol )[1][3]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sonicator

Procedure:

  • Weigh out the required amount of AR-DDE. For example, for 1 ml of a 10 mM stock solution, weigh 0.4285 mg of AR-DDE.

  • Place the weighed AR-DDE into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.[3][4]

  • Following incubation, vortex the solution again.

  • If dissolution is still incomplete, sonicate the tube for 5-10 minutes.[3][4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

Protocol 2: General Method for Cyclodextrin Complexation (Freeze-Drying)

This is a general protocol that would need to be optimized for AR-DDE.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Organic solvent (e.g., ethanol or a co-solvent system)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve AR-DDE in a minimal amount of a suitable organic solvent.

  • In a separate container, prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific molar ratio to AR-DDE (e.g., 1:1 or 1:2).[7]

  • Slowly add the AR-DDE solution to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Freeze the resulting solution, for example, using liquid nitrogen.

  • Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.

  • The resulting powder is the AR-DDE-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSOSoluble[1][2][3][4][5]
WaterPoorly SolubleImplied by the need for formulation strategies
EthanolData not available
MethanolData not available
PBS (pH 7.4)Data not available

Table 2: Stock Solution Preparation in DMSO

Based on a molecular weight of 428.5 g/mol .[1][3]

Desired Stock ConcentrationVolume of DMSO for 1 mg AR-DDEVolume of DMSO for 5 mg AR-DDEVolume of DMSO for 10 mg AR-DDE
1 mM2.33 mL11.67 mL23.34 mL
5 mM0.47 mL2.33 mL4.67 mL
10 mM0.23 mL1.17 mL2.33 mL

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Stock Solution Preparation cluster_formulation Working Solution Formulation cluster_end Final Application start AR-DDE Powder dissolve Dissolve in DMSO start->dissolve assist Gentle Heat (37°C) & Sonication dissolve->assist stock 10 mM Stock Solution dissolve->stock assist->stock dilute Dilute in Aqueous Medium (e.g., cell culture media) stock->dilute precipitate Precipitation? dilute->precipitate troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Advanced Formulation precipitate->troubleshoot Yes assay In Vitro / In Vivo Assay precipitate->assay No troubleshoot->dilute

Caption: Experimental workflow for preparing AR-DDE solutions.

troubleshooting_logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Poor AR-DDE Solubility Issue q1 Is precipitation observed upon dilution in aqueous media? start->q1 q2 Is a non-DMSO or low-DMSO formulation required? start->q2 a1_yes 1. Decrease final concentration. 2. Ensure final DMSO < 2%. 3. Consider co-solvents (e.g., Pluronic F-68). q1->a1_yes Yes a1_no Proceed with assay. Include vehicle control. q1->a1_no No a2_yes 1. Co-solvent system (DMSO, PEG, Tween 80). 2. Cyclodextrin complexation. 3. Liposomal or nanoparticle formulation. q2->a2_yes Yes a2_no Use DMSO-based formulation if toxicity profile is acceptable. q2->a2_no No

Caption: Troubleshooting logic for AR-DDE solubility issues.

signaling_pathway_placeholder AR_DDE AR-DDE (Poorly Soluble) Formulation Solubility Enhancement (e.g., Cyclodextrin, Liposome) AR_DDE->Formulation Bioavailable_ARDDE Bioavailable AR-DDE Formulation->Bioavailable_ARDDE Target Cellular Target(s) (Currently Undefined) Bioavailable_ARDDE->Target Effect Biological Effect (e.g., Cytotoxicity) Target->Effect

Caption: Conceptual pathway from formulation to biological effect.

References

Technical Support Center: Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asterriquinol D dimethyl ether. The information addresses potential issues related to the compound's stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Based on information from suppliers, the following conditions are recommended.[1][2][3]

FormStorage TemperatureDuration
Solid (Powder)-20°C≥ 4 years
In DMSO-80°CUp to 6 months
In DMSO4°CUp to 2 weeks

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in color, such as turning yellow or brown, can be an indicator of degradation, potentially due to oxidation. The indole rings within the structure are susceptible to oxidation, which can lead to the formation of colored byproducts. It is recommended to verify the purity of the solution using an analytical technique like HPLC or LC-MS before proceeding with your experiment.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?

A3: The appearance of new peaks suggests the presence of impurities or degradation products. Potential causes include:

  • Oxidation: The indole moieties are prone to oxidation.

  • Hydrolysis: Although less likely with dimethyl ether, under acidic or basic conditions, ether cleavage could theoretically occur.

  • Photodegradation: Exposure to light can sometimes induce degradation of complex organic molecules. It is advisable to handle the compound and its solutions in low-light conditions.

Q4: The biological activity of my compound appears to be lower than expected. Could this be related to degradation?

A4: Yes, a loss of biological activity is a common consequence of chemical degradation. Changes to the molecule's structure, even minor ones, can affect its interaction with biological targets. If you suspect a loss of activity, it is crucial to re-evaluate the purity and integrity of your compound stock.

Troubleshooting Guides

Issue 1: Suspected Compound Degradation in Solution

Symptoms:

  • Appearance of new spots on TLC.

  • Additional peaks in HPLC or LC-MS chromatograms.

  • Change in solution color.

  • Reduced biological activity.

Troubleshooting Workflow:

G start Suspected Degradation check_storage Verify Storage Conditions (-20°C or -80°C in DMSO?) start->check_storage check_age Check Age of Solution (within recommended timeframe?) check_storage->check_age analyze_purity Analyze Purity via HPLC or LC-MS check_age->analyze_purity compare_data Compare with Reference (e.g., fresh sample or CoA) analyze_purity->compare_data degraded Degradation Confirmed compare_data->degraded New peaks/ changed profile stable Compound is Stable compare_data->stable No significant change prepare_fresh Prepare Fresh Solution from Solid Stock degraded->prepare_fresh retest Re-test Experiment prepare_fresh->retest G compound Asterriquinol D Dimethyl Ether oxidized_product Oxidized Indole Derivatives compound->oxidized_product Oxidation oxidizing_agent Oxidizing Agent (e.g., air, light, impurities) oxidizing_agent->oxidized_product activity_loss Loss of Biological Activity oxidized_product->activity_loss

References

Technical Support Center: Optimizing Dosage for Asterriquinol D Dimethyl Ether in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Asterriquinol D dimethyl ether (ADDE) for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ADDE) and what is its known activity?

This compound is a fungal metabolite.[1][2][3][] Its primary reported biological activity is cytotoxicity against NS-1 mouse myeloma cells, with a reported IC50 of 28 µg/mL.[1][2][3][][5][6][7][8][9][10] It is soluble in Dimethyl sulfoxide (DMSO).[7][10]

Q2: I am not observing the expected cytotoxic effect of ADDE on my cells. What could be the reason?

Several factors could contribute to a lack of cytotoxic effect. One key consideration is cell line-specific sensitivity. For instance, while ADDE is cytotoxic to NS-1 mouse myeloma cells, one study reported it was not cytotoxic to mouse leukemia P388 cells. It is crucial to determine the sensitivity of your specific cell line to ADDE. Other factors could include suboptimal drug concentration, issues with the compound's stability, or problems with the experimental setup.

Q3: My experimental results with ADDE are inconsistent. What are the common causes of variability in cell culture experiments with small molecules?

Inconsistent results can arise from several sources, including:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent passage number range.

  • Compound Preparation and Storage: Prepare fresh stock solutions of ADDE in DMSO and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.

  • Experimental Technique: Maintain consistency in cell seeding density, treatment duration, and assay procedures.

  • Reagent Variability: Use consistent lots of media, serum, and other reagents.

Troubleshooting Guides

Guide 1: Determining the Optimal Concentration of ADDE

This guide provides a systematic approach to determine the optimal working concentration of ADDE for your specific cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADDE in your cell line of interest.

Experimental Protocol: Dose-Response Assay using MTT

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Preparation:

    • Prepare a stock solution of ADDE in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the ADDE stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest ADDE concentration.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of ADDE.

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the ADDE concentration.

    • Determine the IC50 value from the dose-response curve.

Data Presentation:

Concentration (µg/mL)% Cell Viability (Mean ± SD)
Vehicle Control (DMSO)100 ± 5.2
0.198 ± 4.8
192 ± 6.1
1075 ± 7.3
2552 ± 5.9
5028 ± 4.5
10015 ± 3.7
Hypothetical data for illustrative purposes.

Experimental Workflow for Determining Optimal Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with ADDE concentrations A->C B Prepare serial dilutions of ADDE B->C D Incubate for 24/48/72 hours C->D E Perform MTT assay D->E F Measure absorbance E->F G Calculate % cell viability F->G H Plot dose-response curve and determine IC50 G->H

Caption: Workflow for determining the optimal dosage of ADDE.

Guide 2: Investigating the Mechanism of ADDE-Induced Cytotoxicity

Since ADDE is a quinone-containing compound, its cytotoxicity may be mediated by the induction of apoptosis through the generation of reactive oxygen species (ROS).

Experimental Protocol: Apoptosis and ROS Detection

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining):

    • Treat cells with ADDE at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • ROS Detection (DCFDA Staining):

    • Treat cells with ADDE at its IC50 concentration.

    • Incubate the cells with DCFDA (2',7'-dichlorofluorescin diacetate) solution.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Hypothetical Signaling Pathway for Quinone-Induced Apoptosis

G ADDE Asterriquinol D dimethyl ether ROS Increased ROS Production ADDE->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting inconsistent results with Asterriquinol D dimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Asterriquinol D dimethyl ether (ADD). The information is designed to address common challenges and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1][][3]. For optimal results, prepare a stock solution in high-purity DMSO.

Q2: How should I store this compound solutions?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years[1]. Once dissolved in DMSO, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Short-term storage of DMSO solutions is recommended at 4°C for up to two weeks or at -80°C for up to six months[4].

Q3: I am observing variability in the cytotoxic effect of ADD on my cell line. What could be the cause?

A3: Inconsistent cytotoxic effects can arise from several factors:

  • Compound Stability: Ensure the compound has been stored correctly and that DMSO stock solutions have not undergone excessive freeze-thaw cycles. Consider preparing fresh dilutions from a recently prepared stock solution.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Assay Conditions: Standardize cell seeding density, treatment duration, and the concentration of DMSO in the final culture medium. Ensure the final DMSO concentration is non-toxic to your cells.

  • Compound Precipitation: Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, consider optimizing the final solvent concentration or using a gentle warming and sonication step as described in the protocol below.

Q4: My experimental results are not reproducible. What are some general troubleshooting steps?

A4: Reproducibility issues often stem from subtle variations in experimental protocols. Consider the following:

  • Reagent Quality: Use high-purity reagents and sterile, nuclease-free water.

  • Accurate Pipetting: Calibrate your pipettes regularly to ensure accurate delivery of the compound and other reagents.

  • Consistent Incubation Times: Adhere strictly to the specified incubation times for all steps of your experiment.

  • Control Experiments: Always include appropriate positive and negative controls in your experimental design.

Q5: Are there known issues with the chemical class of this compound that I should be aware of?

A5: Yes, ADD is structurally related to quinone compounds. Quinone derivatives can be redox-active and may generate reactive oxygen species (ROS) in cellular systems[5][6]. This can lead to secondary effects such as oxidative stress and apoptosis[5][6]. Additionally, some quinones can covalently bind to proteins, which could be a source of experimental artifacts[7]. When designing experiments, it is important to consider these potential mechanisms of action.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently vortex the solution and, if necessary, sonicate in a water bath for 5-10 minutes.

  • Visually confirm that the compound has fully dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).

  • Remove the overnight culture medium and replace it with the medium containing the various concentrations of ADD or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 287117-66-2[1][][8]
Molecular Formula C₂₆H₂₄N₂O₄[1]
Molecular Weight 428.5 g/mol [1]
Appearance Solid[][9]
Purity ≥95%[1]
Solubility Soluble in DMSO[1][][3]
Storage (Solid) -20°C (≥ 4 years)[1]
Storage (in DMSO) 4°C (2 weeks), -80°C (6 months)[4]

Table 2: Reported Biological Activity of this compound

ActivityCell Line / OrganismIC₅₀Reference
Cytotoxicity NS-1 Mouse Myeloma28 µg/mL[1][][4][8][10]
Antiparasitic Tritrichomonas foetus100 µg/mL[1][3][8][10]

Visualizations

Signaling Pathways and Workflows

G cluster_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_storage Verify Compound Storage (-20°C solid, -80°C stock) start->check_storage check_prep Review Solution Preparation (Fresh dilutions, minimal freeze-thaw) check_storage->check_prep check_protocol Standardize Experimental Protocol (Cell density, incubation time, etc.) check_prep->check_protocol check_purity Consider Compound Purity (≥95% recommended) check_protocol->check_purity outcome Consistent Results check_purity->outcome G cluster_pathway Potential Signaling Pathway of this compound ADD Asterriquinol D Dimethyl Ether ROS Reactive Oxygen Species (ROS) Generation ADD->ROS ProteinBinding Covalent Binding to Cellular Proteins ADD->ProteinBinding OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath AlteredFunction Altered Protein Function ProteinBinding->AlteredFunction AlteredFunction->CellDeath

References

Modifying experimental protocols for Asterriquinol D dimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Asterriquinol D dimethyl ether (ARD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ARD)?

A1: this compound is a fungal metabolite belonging to the bis-indolyl benzenoid class of compounds. It has been identified as a cytotoxic agent against certain cancer cell lines and other organisms.[1][2][][4]

Q2: What are the known biological activities of ARD?

A2: ARD has demonstrated cytotoxic effects against NS-1 mouse myeloma cells with a reported IC50 of 28 µg/mL.[1][2][4] It is also active against the protozoan Tritrichomonas foetus, with a reported IC50 of 100 µg/mL.[2]

Q3: What is the recommended solvent for dissolving ARD?

A3: ARD is soluble in dimethyl sulfoxide (DMSO).[2][5]

Q4: How should ARD be stored?

A4: For long-term storage, ARD powder should be kept at -20°C. A stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. To enhance solubility when preparing a stock solution, the tube can be warmed to 37°C and sonicated.[5]

Q5: What is the stability of ARD in cell culture medium?

A5: The stability of indole alkaloids in cell culture can be variable and may be influenced by media components. It is recommended to prepare fresh dilutions of ARD in culture medium for each experiment. Some compounds can bind to plasticware or precipitate out of solution over time.[6] The presence of serum in the media can sometimes help to stabilize retinoids, a different class of hydrophobic compounds, and a similar effect might be observed for ARD.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
  • Problem: After diluting the DMSO stock solution of ARD into the aqueous cell culture medium, a precipitate is observed.

  • Possible Causes & Solutions:

    • Low Aqueous Solubility: ARD is a hydrophobic compound, and high concentrations can lead to precipitation in aqueous solutions.

      • Recommendation: Decrease the final concentration of ARD in your assay. Determine the maximum soluble concentration by preparing serial dilutions in your specific cell culture medium and observing for any precipitation.[8]

    • Solvent Concentration: The final concentration of DMSO in the cell culture medium may be too low to maintain the solubility of ARD.

      • Recommendation: While increasing the DMSO concentration might help, it's crucial to first determine the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations. It is generally advisable to keep the final DMSO concentration below 1%.[9]

    • Use of Co-solvents:

      • Recommendation: Consider the use of co-solvents such as polyethylene glycol (PEG) or non-ionic surfactants like Tween 80 to improve solubility. However, their effects on the cells and the experimental outcome must be carefully evaluated.[8]

Issue 2: Inconsistent Results in Cytotoxicity Assays
  • Problem: High variability is observed between replicate wells or between experiments in a cytotoxicity assay.

  • Possible Causes & Solutions:

    • Incomplete Dissolution of Formazan Crystals (MTT Assay): The purple formazan crystals produced in an MTT assay can be difficult to dissolve completely, leading to inaccurate absorbance readings.

      • Recommendation: After adding the solubilization solution (e.g., DMSO or an acidic isopropanol solution), ensure thorough mixing by shaking the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also aid in dissolution.[10]

    • Cell Seeding Density: An inappropriate cell density can lead to either a weak signal (too few cells) or signal saturation (too many cells).

      • Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

    • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.

      • Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[11]

    • Compound Instability: ARD may degrade in the cell culture medium over the course of a long incubation period.

      • Recommendation: For longer experiments, consider replenishing the medium with freshly diluted ARD at specific time points.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₄N₂O₄[2]
Molecular Weight 428.5 g/mol [2]
Appearance Solid[2]
Solubility DMSO[2][5]
Storage (Solid) -20°C[5]
Storage (in DMSO) -80°C (6 months) or -20°C (1 month)[5]

Table 2: Biological Activity of this compound

TargetAssayIC₅₀Reference
NS-1 Mouse Myeloma Cells Cytotoxicity28 µg/mL[1][2][4]
Tritrichomonas foetus In vitro activity100 µg/mL[2]

Experimental Protocols

Protocol 1: Synthesis of a Bis-indolylquinone Core (Mechanochemical Method)

This protocol is adapted from a general method for the synthesis of symmetric and non-symmetric bis-indolylquinones and may serve as a starting point for the synthesis of ARD.

Materials:

  • Dibromobenzoquinone

  • Indole derivatives

  • p-Toluenesulfonic acid (pTsOH)

  • Fertizon's reagent (Ag₂CO₃ on Celite)

  • Iron(III) chloride on Celite or Cerium ammonium nitrate (for methoxy-substituted indoles)

  • Planetary ball mill

Procedure:

  • Preparation of Mono-indolylquinone:

    • In a milling vessel, combine dibromobenzoquinone, one equivalent of the first indole derivative, pTsOH, and Fertizon's reagent.

    • Mill the mixture in a planetary ball mill until the formation of the mono-indolylquinone is complete (monitor by TLC).

  • Formation of the Bis-indolylquinone:

    • To the milling vessel containing the crude mono-indolylquinone, add the second indole derivative, another portion of pTsOH, the oxidant, and the appropriate catalyst (iron(III) chloride on Celite or cerium ammonium nitrate).

    • Continue milling until the reaction is complete (monitor by TLC).

  • Purification:

    • The resulting bis-indolylquinone can be purified by column chromatography. The choice of solvent system will depend on the specific polarity of the synthesized compound.

Reference: This protocol is based on a mechanochemical approach for the synthesis of bis-indolylquinones.[12]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of ARD against NS-1 mouse myeloma cells.

Materials:

  • NS-1 mouse myeloma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (ARD)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count NS-1 cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate overnight to allow cells to attach (if applicable) and acclimatize.

  • Compound Treatment:

    • Prepare a stock solution of ARD in DMSO.

    • Perform serial dilutions of the ARD stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ARD. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the ARD concentration to determine the IC₅₀ value.

Reference: This is a generalized MTT assay protocol.[10][11]

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been definitively elucidated in the available literature, related bis-indole compounds are known to affect various cellular signaling cascades. For instance, indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways.[13] Another bis-indole alkaloid, indigo, has been shown to modulate the SIRT1/PGC-1α pathway.[14] Based on the activity of related compounds, a hypothetical signaling pathway that could be investigated for ARD is presented below.

ARD_Hypothetical_Pathway ARD Asterriquinol D dimethyl ether Unknown_Receptor Unknown Receptor / Target ARD->Unknown_Receptor PI3K PI3K ARD->PI3K Inhibition? NFkB NF-κB ARD->NFkB Inhibition? SIRT1 SIRT1 ARD->SIRT1 Activation? Cell_Membrane Cell Membrane Unknown_Receptor->PI3K ? Unknown_Receptor->SIRT1 ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation PGC1a PGC-1α SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Hypothetical signaling pathways potentially modulated by ARD.

Cytotoxicity_Workflow Start Start Seed_Cells Seed NS-1 Cells in 96-well plate Start->Seed_Cells Prepare_ARD Prepare Serial Dilutions of ARD in Media Seed_Cells->Prepare_ARD Treat_Cells Treat Cells with ARD (24-72h incubation) Prepare_ARD->Treat_Cells Add_MTT Add MTT Reagent (2-4h incubation) Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for ARD cytotoxicity assay.

Troubleshooting_Logic Problem Precipitate in Media? High_Conc Is ARD concentration high? Problem->High_Conc Yes Proceed Proceed with experiment Problem->Proceed No Low_DMSO Is final DMSO% low? High_Conc->Low_DMSO No Lower_Conc Lower ARD concentration High_Conc->Lower_Conc Yes Check_DMSO_Tol Check cell tolerance to DMSO Low_DMSO->Check_DMSO_Tol Yes Use_Cosolvent Consider co-solvents Low_DMSO->Use_Cosolvent No Lower_Conc->Proceed Check_DMSO_Tol->Proceed Use_Cosolvent->Proceed

References

Technical Support Center: Scaling Up Asterriquinol D Dimethyl Ether Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Asterriquinol D dimethyl ether (ADDE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis and fermentation of ADDE. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research and production efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ADDE)?

A1: this compound is a fungal metabolite that was first isolated from Aspergillus terreus.[] It belongs to the asterriquinone family of compounds and has demonstrated cytotoxic activity against mouse myeloma NS-1 cell lines and weak activity against the parasitic protozoan Tritrichomonas foetus.[][2]

Q2: What are the primary methods for producing ADDE?

A2: ADDE can be produced through two main routes:

  • Fungal Fermentation: Cultivating a producing fungal strain, such as Aspergillus terreus or Aspergillus kumbius, under specific conditions to induce the biosynthesis of ADDE.[][3]

  • Chemical Synthesis: Assembling the molecule from simpler chemical precursors. This typically involves the coupling of indole moieties with a substituted benzoquinone core.

Q3: What are the main challenges in scaling up ADDE production via fermentation?

A3: Scaling up fungal fermentation for secondary metabolite production often faces challenges such as:

  • Strain Stability: High-producing strains can lose their productivity over successive generations.

  • Optimization of Culture Conditions: Factors like media composition, pH, aeration, and temperature need to be tightly controlled and optimized for large-scale bioreactors.[4][5]

  • Product Inhibition: Accumulation of ADDE or other secondary metabolites may inhibit fungal growth and further production.

  • Downstream Processing: Efficiently extracting and purifying ADDE from a large volume of fermentation broth can be complex.

Q4: What are the key considerations for the chemical synthesis of ADDE?

A4: Key considerations for the chemical synthesis of ADDE and related bis-indolylquinones include:

  • Choice of Starting Materials: The selection of appropriately substituted indoles and benzoquinones is crucial.

  • Catalyst and Reaction Conditions: Various catalysts, including copper-based and gold-based systems, have been used for the synthesis of similar compounds.[6] Reaction times and temperatures must be optimized to maximize yield and minimize side products.

  • Purification: Chromatographic methods are often necessary to purify the final product from reaction intermediates and byproducts.

Troubleshooting Guides

Fermentative Production
IssuePossible Cause(s)Recommended Solution(s)
Low or no ADDE production - Inappropriate fungal strain.- Suboptimal culture medium composition.- Incorrect pH, temperature, or aeration.- "Silent" biosynthetic gene clusters.[4]- Screen different Aspergillus strains.- Optimize media components (carbon, nitrogen sources).[4]- Systematically vary and monitor pH, temperature, and dissolved oxygen.- Employ co-culture techniques with bacteria like Bacillus subtilis to induce secondary metabolite production.[7]
Inconsistent yields between batches - Genetic drift of the fungal strain.- Variability in raw materials for the medium.- Inconsistent sterilization or inoculation procedures.- Maintain a cryopreserved stock of the high-producing strain and limit the number of subcultures.- Use high-quality, consistent sources for media components.- Standardize all operating procedures, including sterilization times and inoculum preparation.
Difficulty in extracting ADDE from broth - Emulsion formation during solvent extraction.- Low concentration of ADDE in the broth.- ADDE binding to mycelia.- Use a different solvent system or employ centrifugation to break emulsions.- Optimize fermentation to increase product titer.- Include a cell disruption step (e.g., sonication) before extraction or perform a separate extraction of the mycelial mass.
Chemical Synthesis
IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired bis-indolylquinone - Inefficient coupling reaction.- Formation of mono-indolylquinone or other side products.- Decomposition of starting materials or product.- Screen different catalysts (e.g., Lewis acids, transition metals).- Adjust the stoichiometry of the reactants.- Optimize reaction temperature and time; consider inert atmosphere conditions.
Complex product mixture requiring difficult purification - Competing side reactions.- Use of harsh reaction conditions.- Employ milder reaction conditions.- Consider a stepwise synthesis approach where the mono-indolylquinone is first isolated and then reacted with the second indole.- Utilize advanced purification techniques like high-speed countercurrent chromatography.[8]
Poor solubility of reactants or products - Inappropriate solvent choice.- Screen a range of solvents to find one that provides adequate solubility for all components at the reaction temperature.- For ADDE, DMSO is a known solvent.[3][9]

Experimental Protocols

Protocol 1: Fermentative Production of ADDE using Aspergillus terreus

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with Aspergillus terreus spores.

    • Incubate at 28°C for 5-7 days until sporulation is observed.

    • Harvest spores using a sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80).

    • Adjust the spore suspension to a concentration of 1 x 10^7 spores/mL.

  • Fermentation:

    • Prepare the production medium. A variety of media can be tested; a starting point could be a yeast extract-sucrose (YES) broth.

    • Sterilize the medium in a bioreactor.

    • Inoculate the sterile medium with the spore suspension (e.g., 1% v/v).

    • Incubate at 28°C with agitation (e.g., 150 rpm) for 7-14 days. Monitor pH and dissolved oxygen levels.

  • Extraction and Purification:

    • Separate the mycelia from the broth by filtration.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Extract the mycelia with methanol, followed by ethyl acetate.

    • Combine all organic extracts and evaporate the solvent under reduced pressure.

    • Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).

    • Monitor fractions by TLC and combine those containing ADDE.

    • Further purify by recrystallization or preparative HPLC if necessary.

Protocol 2: Conceptual Chemical Synthesis of a Bis-indolylquinone Core
  • Reaction Setup:

    • To a solution of 2,3,5,6-tetramethoxy-1,4-benzoquinone (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add indole (2.2 equivalents).

    • Add a catalyst, for example, a Lewis acid like In(OTf)₃ (10 mol%).[10]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Visualizations

experimental_workflow_fermentation Fermentative Production Workflow for ADDE cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing spore_plate Spore Plate Culture (Aspergillus terreus) spore_harvest Spore Harvest & Suspension spore_plate->spore_harvest bioreactor Bioreactor Fermentation spore_harvest->bioreactor Inoculation filtration Filtration (Separate Mycelia & Broth) bioreactor->filtration extraction Solvent Extraction filtration->extraction purification Chromatographic Purification extraction->purification adde_product Pure ADDE purification->adde_product signaling_pathway_biosynthesis Hypothesized Biosynthetic Pathway for Asterriquinone Core cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification & Indole Addition acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks tryptophan Tryptophan prenyltransferase Indole Prenyltransferase-like Enzyme tryptophan->prenyltransferase polyketide Octaketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization benzoquinone_core Benzoquinone Intermediate cyclization->benzoquinone_core benzoquinone_core->prenyltransferase asterriquinone_scaffold Asterriquinone Scaffold prenyltransferase->asterriquinone_scaffold

References

Reducing cytotoxicity of Asterriquinol D dimethyl ether to non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asterriquinol D dimethyl ether (AR-DDE). The information is tailored to address potential issues related to its cytotoxicity, particularly concerning non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the reported cytotoxicity of this compound (AR-DDE)?

There is conflicting information in the available literature regarding the cytotoxicity of AR-DDE. Several chemical suppliers report an IC50 value of 28 μg/mL for the mouse myeloma NS-1 cell line.[1][2][3][4][] However, a study on the structure-activity relationship of asterriquinone (ARQ) and its derivatives reported that ARQ dimethyl ether was not cytotoxic, in contrast to its monoalkyl ether counterparts.[6] This discrepancy highlights the need for further independent verification of AR-DDE's cytotoxic profile.

Q2: Is there any data on the cytotoxicity of AR-DDE against non-target, non-cancerous cells?

Currently, there is a significant lack of publicly available data on the cytotoxic effects of AR-DDE on non-cancerous or "non-target" cell lines. This represents a critical knowledge gap for evaluating the therapeutic potential and safety profile of this compound. Researchers are encouraged to perform their own cytotoxicity assessments on a panel of relevant non-cancerous cell lines.

Q3: What are the known mechanisms of action for AR-DDE's cytotoxicity?

The specific molecular mechanisms underlying the potential cytotoxicity of AR-DDE have not been well-elucidated in published literature. Related compounds, such as asterriquinone monoalkyl ethers, have been shown to induce apoptosis and cause DNA-interstrand cross-links.[6] It is plausible that AR-DDE could act through similar pathways, but this requires experimental confirmation.

Q4: What general strategies can be employed to reduce the cytotoxicity of a fungal metabolite like AR-DDE to non-target cells?

While specific strategies for AR-DDE are not yet developed, several general approaches can be investigated to mitigate off-target cytotoxicity of therapeutic compounds:

  • Targeted Drug Delivery: Encapsulating AR-DDE in nanoparticles or conjugating it to antibodies that specifically recognize cancer cell surface markers can limit its exposure to healthy tissues.

  • Prodrug Strategies: Modifying the AR-DDE molecule into an inactive prodrug that is selectively activated at the tumor site by specific enzymes or the tumor microenvironment.

  • Combination Therapy: Using AR-DDE in combination with other agents that may sensitize cancer cells to its effects, potentially allowing for lower, less toxic doses.

  • Structural Modification: Synthesizing analogs of AR-DDE to identify derivatives with improved selectivity for cancer cells over non-target cells.

Troubleshooting Guides

Problem: High variance in cytotoxicity assay results for AR-DDE.
  • Possible Cause 1: Compound Solubility. AR-DDE is soluble in DMSO.[3] Inconsistent dissolution or precipitation in aqueous culture media can lead to variable effective concentrations.

    • Solution: Prepare a high-concentration stock solution in DMSO and ensure it is fully dissolved before further dilution in culture medium. Perform a final dilution step immediately before adding to the cells. Visually inspect for any precipitation.

  • Possible Cause 2: Cell Seeding Density. The density at which cells are seeded can influence their sensitivity to cytotoxic agents.

    • Solution: Optimize and standardize the cell seeding density for each cell line used. Ensure consistent cell numbers across all wells and experiments.

  • Possible Cause 3: Inconsistent Incubation Times. The duration of exposure to AR-DDE will directly impact the observed cytotoxicity.

    • Solution: Strictly adhere to a standardized incubation time for all experiments.

Problem: No significant cytotoxicity observed in a cancer cell line where AR-DDE is expected to be active.
  • Possible Cause 1: Cell Line Resistance. The specific cancer cell line being used may have intrinsic or acquired resistance mechanisms to compounds like AR-DDE.

    • Solution: Test AR-DDE on a panel of different cancer cell lines to identify sensitive models. As a positive control, use a cell line where its activity has been reported (e.g., mouse myeloma NS-1).

  • Possible Cause 2: Sub-optimal Compound Concentration Range. The concentration range tested may be too low to induce a cytotoxic effect.

    • Solution: Perform a broad-range dose-response experiment, from nanomolar to high micromolar concentrations, to determine the effective range for the specific cell line.

  • Possible Cause 3: Inactive Compound. The integrity of the AR-DDE compound may be compromised.

    • Solution: Verify the purity and identity of the compound using analytical methods such as HPLC and mass spectrometry. Store the compound as recommended by the supplier to prevent degradation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the cytotoxicity of this compound.

CompoundCell LineAssay TypeIC50 ValueReference(s)
This compoundMouse myeloma NS-1Not Specified28 µg/mL[1][2][3][4][]
This compoundMouse leukemia P388Not SpecifiedNot cytotoxic[6]

Note: The conflicting data underscores the need for careful experimental validation.

Experimental Protocols

Protocol 1: Determination of AR-DDE Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • AR-DDE stock solution (e.g., 10 mg/mL in DMSO)

  • Target cells (cancerous and non-cancerous)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of AR-DDE in complete culture medium. Remove the old medium from the cells and add the AR-DDE dilutions. Include vehicle controls (medium with the same percentage of DMSO used for the highest AR-DDE concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical Cytotoxic Pathway for AR-DDE ARDDE AR-DDE Cell Target Cell ARDDE->Cell Receptor Cellular Uptake/ Target Interaction Cell->Receptor Signal Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal Mitochondria Mitochondrial Stress Signal->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for AR-DDE-induced cytotoxicity.

G cluster_1 Workflow for Assessing Non-Target Cytotoxicity start Select Cancer and Non-Target Cell Lines culture Culture Cells to Optimal Density start->culture treat Treat with Serial Dilutions of AR-DDE culture->treat incubate Incubate for Defined Time Points (24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay data Calculate IC50 Values assay->data compare Compare IC50 between Cancer and Non-Target Cells data->compare selectivity Determine Selectivity Index (SI = IC50 Non-Target / IC50 Cancer) compare->selectivity

Caption: Experimental workflow for evaluating the selective cytotoxicity of AR-DDE.

References

Technical Support Center: Synthesis of Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Asterriquinol D dimethyl ether. The guidance provided is based on established synthetic routes for analogous bis-indolylquinone compounds and aims to address common challenges and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most probable synthetic route for this compound involves the coupling of two indole molecules with a tetramethoxy-p-benzoquinone or its hydroquinone precursor. The key reaction is typically an acid-catalyzed electrophilic substitution or an oxidative coupling reaction.

Q2: What are the most common side reactions observed in this synthesis?

A2: The most frequently encountered side reactions include the formation of the mono-indolyl substituted quinone, over-oxidation of the indole nucleus, and polymerization of the starting materials or products under harsh acidic conditions. Incomplete oxidation of the hydroquinone starting material can also lead to a mixture of products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (indole and quinone), the mono-substituted intermediate, and the final bis-indolyl product should have distinct Rf values. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots.

Q4: What are the recommended purification techniques for the final product?

A4: Column chromatography on silica gel is the most common method for purifying this compound from the reaction mixture. A gradient elution with a hexane/ethyl acetate solvent system is typically effective in separating the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) can be used for further purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides systematic solutions.

Problem 1: Low Yield of the Desired Bis-indolyl Product and Presence of Mono-substituted Intermediate

Possible Causes:

  • Incorrect stoichiometry: An insufficient amount of indole relative to the quinone will favor the formation of the mono-substituted product.

  • Short reaction time: The reaction may not have proceeded to completion, leaving unreacted mono-substituted intermediate.

  • Low reactivity: The reaction conditions (e.g., temperature, catalyst concentration) may not be optimal for the second addition of indole.

Troubleshooting Steps:

  • Adjust Stoichiometry: Increase the molar ratio of indole to the quinone (e.g., from 2:1 to 2.5:1 or 3:1) to drive the reaction towards the di-substituted product.

  • Increase Reaction Time: Monitor the reaction by TLC and continue until the mono-substituted intermediate spot is minimized.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product formation and decomposition.

    • Catalyst: If using an acid catalyst, consider increasing its concentration or using a stronger acid. However, be cautious as this can also promote side reactions.

Problem 2: Formation of Dark, Insoluble Polymeric Byproducts

Possible Causes:

  • Excessively harsh reaction conditions: High temperatures or highly concentrated acid catalysts can lead to the polymerization of indoles and quinones.

  • Presence of oxygen: In some cases, oxidative polymerization can occur.

Troubleshooting Steps:

  • Moderate Reaction Conditions:

    • Temperature: Lower the reaction temperature.

    • Catalyst: Reduce the concentration of the acid catalyst or switch to a milder one (e.g., from sulfuric acid to acetic acid).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 3: Incomplete Conversion of the Hydroquinone Starting Material

Possible Causes:

  • Insufficient oxidant: If starting from 2,3,5,6-tetramethoxyhydroquinone, an inadequate amount of oxidant will result in unreacted starting material.

  • Ineffective oxidant: The chosen oxidant may not be potent enough under the reaction conditions.

Troubleshooting Steps:

  • Ensure Complete Oxidation:

    • Stoichiometry: Use a slight excess of the oxidant.

    • Choice of Oxidant: Employ a suitable oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or iron(III) chloride.

  • Stepwise Approach: Consider a two-step process where the hydroquinone is first oxidized to the quinone, which is then isolated before reacting with indole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of bis-indolylquinones, which can be used as a benchmark for the synthesis of this compound.

Reaction Type Catalyst/Oxidant Solvent Temperature (°C) Typical Yield of Bis-indolyl Product (%) Major Side Product(s) Yield of Side Product(s) (%)
Acid-Catalyzed CondensationAcetic AcidEthanol8060-75Mono-indolylquinone10-20
Oxidative CouplingFeCl₃ / DDQDichloromethane2570-85Mono-indolylquinone, Oxidized Indole5-15
Palladium-Catalyzed CouplingPd(OAc)₂Toluene11050-65Mono-indolylquinone, Homocoupled Indole15-25

Note: These are representative yields and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation of Indole with 2,3,5,6-Tetramethoxy-p-benzoquinone
  • To a solution of 2,3,5,6-tetramethoxy-p-benzoquinone (1.0 eq) in glacial acetic acid, add indole (2.2 eq).

  • Heat the reaction mixture at 80-90 °C with stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Coupling of Indole with 2,3,5,6-Tetramethoxyhydroquinone
  • Dissolve 2,3,5,6-tetramethoxyhydroquinone (1.0 eq) and indole (2.2 eq) in dichloromethane.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature until the starting hydroquinone is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizations

Synthesis_Pathway Indole Indole Mono_adduct Mono-indolylquinone (Intermediate/Side Product) Indole->Mono_adduct + Quinone Quinone 2,3,5,6-Tetramethoxy- p-benzoquinone Quinone->Mono_adduct Bis_adduct Asterriquinol D dimethyl ether Mono_adduct->Bis_adduct + Indole

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield of Bis-indolyl Product Check_Mono Check for Mono-adduct (TLC) Start->Check_Mono Mono_Present Mono-adduct Present Check_Mono->Mono_Present No_Mono Mono-adduct Absent Check_Mono->No_Mono No Increase_Indole Increase Indole Stoichiometry Mono_Present->Increase_Indole Yes Increase_Time Increase Reaction Time Increase_Indole->Increase_Time Optimize_Conditions Optimize Conditions (Temp, Catalyst) Increase_Time->Optimize_Conditions Check_Polymer Check for Polymeric Byproducts No_Mono->Check_Polymer Polymer_Present Polymer Present Check_Polymer->Polymer_Present Moderate_Conditions Moderate Conditions (Temp, Catalyst) Polymer_Present->Moderate_Conditions Yes Inert_Atmosphere Use Inert Atmosphere Moderate_Conditions->Inert_Atmosphere

Caption: Troubleshooting workflow for low product yield in the synthesis.

Technical Support Center: Asterriquinol D Dimethyl Ether Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering contamination issues during the extraction and purification of Asterriquinol D dimethyl ether from fungal sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants observed during the extraction of this compound?

A1: During the extraction of secondary metabolites from fungal cultures, such as this compound, several types of contaminants are commonly encountered. These can be broadly categorized as:

  • Lipids and Fats: Fungal mycelia and culture media often contain significant amounts of lipids and fats, which can be co-extracted with the target compound, especially when using nonpolar solvents.[1]

  • Other Fungal Metabolites: Fungi produce a complex mixture of secondary metabolites.[2][3] These can have similar polarities to this compound, making their separation challenging.

  • Culture Media Components: Remnants of the growth media, such as sugars, proteins, and salts, can be carried over into the initial extract.

  • Pigments: Fungal cultures often produce pigments that can contaminate the extract and interfere with downstream analysis.

  • Microbial Contaminants: Contamination of the fungal culture with other fungi or bacteria can introduce a host of unwanted compounds.[4][5]

Q2: Which analytical techniques are recommended for identifying contaminants in my this compound extract?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying contaminants.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful tool for separating and identifying compounds in a complex mixture.[7][8] It allows for the visualization of impurity profiles.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile contaminants, such as fatty acids from lipid contamination.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the major components of your extract, helping to identify unknown impurities if they are present in sufficient quantities.[7]

Troubleshooting Guides

Issue 1: My purified extract is a thick, oily residue, and the yield of this compound is low.

This issue is often indicative of significant lipid contamination.[1]

Troubleshooting Steps:

  • Pre-extraction Defatting: Before the main extraction, wash the fungal biomass with a nonpolar solvent like n-hexane.[1] This will remove a significant portion of the lipids.

  • Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partition. A common method is to partition the extract between hexane and acetonitrile. Lipids will preferentially dissolve in the hexane layer, while more polar compounds like this compound will be in the acetonitrile layer.[1]

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to separate the nonpolar lipids from your target compound.

Experimental Protocol: Hexane Wash for Defatting

  • Harvest the fungal biomass from the culture broth by filtration.

  • Lyophilize (freeze-dry) the biomass to remove water.

  • Suspend the dried biomass in n-hexane at a ratio of 1:10 (w/v).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the biomass and discard the hexane wash.

  • Repeat the hexane wash 2-3 times for thorough defatting.

  • Proceed with the primary extraction of this compound using a suitable solvent (e.g., ethyl acetate, dichloromethane).

Issue 2: HPLC analysis shows multiple peaks with similar retention times to this compound.

This suggests the presence of structurally related fungal metabolites or isomers.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Develop a shallow gradient elution method for your HPLC to improve the separation of closely eluting peaks.

    • Column Chemistry: Experiment with different HPLC column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Preparative Chromatography:

    • Preparative HPLC: If the contaminating compounds are difficult to separate analytically, preparative HPLC is the most effective method for isolating pure this compound.[1]

    • Flash Chromatography: For larger scale purification, flash chromatography with a high-resolution silica gel or other stationary phase can be effective.

Data Presentation: Comparison of HPLC Columns for Purity

Column TypeMobile Phase GradientResolution (Asterriquinol D vs. Impurity A)Purity of Collected Fraction (%)
C18Acetonitrile:Water (50:50 to 95:5 over 30 min)1.292.5
Phenyl-HexylAcetonitrile:Water (50:50 to 95:5 over 30 min)1.898.1
CyanoIsocratic Methanol:Water (80:20)0.985.3

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification A Fungal Culture B Harvest Biomass A->B C Lyophilization B->C D Hexane Wash (Defatting) C->D E Primary Extraction (e.g., Ethyl Acetate) D->E F Crude Extract E->F G Liquid-Liquid Partitioning F->G Contaminated Extract H Column Chromatography (Silica Gel) G->H I Preparative HPLC H->I J Pure Asterriquinol D Dimethyl Ether I->J

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_pathway start Contamination Suspected issue Identify Contaminant Type (HPLC-MS, GC-MS) start->issue lipids High Lipid Content issue->lipids Oily Residue metabolites Related Metabolites issue->metabolites Multiple Close Peaks pigments Pigment Contamination issue->pigments Colored Extract solution_lipids Implement Defatting Step (Hexane Wash, L-L Partitioning) lipids->solution_lipids solution_metabolites Optimize Chromatography (Gradient, Column Choice) metabolites->solution_metabolites solution_pigments Charcoal Treatment or Specialized Chromatography pigments->solution_pigments end Pure Compound solution_lipids->end solution_metabolites->end solution_pigments->end

References

Technical Support Center: Enhancing the Bioactivity of Asterriquinol D Dimethyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to the synthesis and biological evaluation of Asterriquinol D dimethyl ether derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for enhancing the bioactivity of this compound?

A1: The primary strategy involves modifying the substituents on the core structure. Structure-activity relationship (SAR) studies on related asterriquinone analogs suggest that introducing or modifying functional groups on the benzoquinone and indole rings can significantly impact cytotoxicity. Key modifications include the introduction of free hydroxyl groups on the quinone moiety and varying the number and position of alkyl (e.g., pentenyl) groups on the indole rings.

Q2: I am observing low yields during the synthesis of bis-indolyl benzenoid derivatives. What are some common causes and solutions?

A2: Low yields can stem from several factors. Inefficient coupling between the indole and the quinone core is a common issue. Consider optimizing the catalyst system; various Lewis and Brønsted acids have been used to promote this reaction. Reaction conditions such as temperature and solvent also play a crucial role. Some modern approaches that have shown success include microwave-assisted synthesis and solvent-free reaction conditions, which can reduce reaction times and improve yields.

Q3: My purified this compound derivative shows poor solubility in aqueous buffers for bioassays. How can I address this?

A3: Poor aqueous solubility is a common challenge for this class of compounds. It is recommended to prepare stock solutions in an organic solvent such as DMSO. For cellular assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, co-solvents like PEG3350 or glycerol may be explored, but their compatibility with the specific assay and cell line must be validated.

Q4: What is the likely mechanism of action for the cytotoxic effects of these derivatives?

A4: Based on studies of related quinone-containing compounds, the primary mechanism of cytotoxicity is likely the induction of apoptosis. Quinones are known to be redox-active molecules that can generate reactive oxygen species (ROS), leading to cellular stress and the activation of intrinsic apoptotic pathways. This often involves the disruption of the mitochondrial membrane potential and subsequent activation of a caspase cascade, particularly involving caspase-9 and caspase-3.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause(s) Troubleshooting Steps
Incomplete reaction or multiple side products - Ineffective catalyst- Non-optimal reaction temperature or time- Air or moisture sensitivity- Screen different Lewis or Brønsted acid catalysts.- Systematically vary the reaction temperature and monitor progress by TLC.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final product - Co-elution of starting materials or byproducts- Product instability on silica gel- Optimize the solvent system for column chromatography.- Consider alternative purification methods like preparative HPLC or crystallization.- If the compound is unstable, minimize exposure to light and air, and use purification methods at lower temperatures.
Inconsistent results upon scale-up - Inefficient heat transfer in larger reaction vessels- Changes in mixing efficiency- Ensure gradual and controlled heating.- Use mechanical stirring for larger volumes to ensure homogeneity.- Re-optimize reaction parameters at the larger scale.
Bioactivity Assays
Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate wells in cytotoxicity assays (e.g., MTT) - Uneven cell seeding- Incomplete dissolution of formazan crystals- Edge effects in the microplate- Ensure a single-cell suspension before seeding and mix gently after seeding.- Increase shaking time after adding the solubilization buffer or gently pipette to mix.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Low absorbance values in MTT assay - Insufficient number of viable cells- Incorrect wavelength reading- Reagents used at suboptimal temperature- Optimize the initial cell seeding density.- Ensure the plate reader is set to the correct absorbance wavelength (typically 570-590 nm).- Warm reagents to room temperature before use.
Compound precipitation in cell culture media - Exceeding the solubility limit of the compound- Lower the final concentration of the compound in the assay.- Ensure the stock solution is fully dissolved before diluting into the media.- Pre-warm the cell culture media before adding the compound solution.

Quantitative Data

The following table summarizes the cytotoxic activity of representative bis-indolylquinone derivatives against various human cancer cell lines. This data is illustrative of the potency that can be achieved through chemical modification of the core structure.

Compound Modification Cell Line IC50 (µM) Reference
Derivative 1 7-methylamino-isoquinolinequinoneA549 (Lung)1.85[1]
Derivative 1 7-methylamino-isoquinolinequinoneHCT-116 (Colon)1.93[1]
Derivative 1 7-methylamino-isoquinolinequinonePC-3 (Prostate)1.74[1]
Derivative 2 6-bromo-7-amino-isoquinolinequinoneA549 (Lung)0.49[1]
Derivative 2 6-bromo-7-amino-isoquinolinequinoneHCT-116 (Colon)0.21[1]
Derivative 2 6-bromo-7-amino-isoquinolinequinonePC-3 (Prostate)0.33[1]
Bolinaquinone Analog 43 2-(naphthalen-1-yl)-5-(naphthalen-3-yl)-3,6-bis(propylamino)HT29 (Colon)0.08[2]
Bolinaquinone Analog 43 2-(naphthalen-1-yl)-5-(naphthalen-3-yl)-3,6-bis(propylamino)MCF-7 (Breast)0.17[2]
Bolinaquinone Analog 43 2-(naphthalen-1-yl)-5-(naphthalen-3-yl)-3,6-bis(propylamino)A2780 (Ovarian)0.14[2]

Experimental Protocols

Synthesis of a Representative Bis-indolyl Quinone Derivative

This protocol describes a general method for the synthesis of a 7-amino-substituted isoquinolinequinone, adapted from literature procedures for similar compounds.

Materials:

  • Isoquinolinequinone precursor

  • Amine hydrochloride (e.g., methylamine hydrochloride)

  • Sodium acetate

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the isoquinolinequinone precursor (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the corresponding amine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure amino-substituted quinone.

  • Characterize the final product by NMR and mass spectrometry.

MTT Assay for Cytotoxicity

This protocol provides a standard procedure for evaluating the cytotoxic effects of the synthesized derivatives on a cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Start with Asterriquinol D Dimethyl Ether Core modify Chemical Modification (e.g., Amination, Alkylation) start->modify purify Purification (Column Chromatography, HPLC) modify->purify charac Characterization (NMR, MS) purify->charac solubilize Prepare Stock Solution (e.g., in DMSO) charac->solubilize Pure Derivative cytotox Cytotoxicity Assay (e.g., MTT Assay) solubilize->cytotox ic50 Determine IC50 Value cytotox->ic50 mechan Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechan

Caption: Workflow for derivative synthesis and bioactivity testing.

Proposed Signaling Pathway for Cytotoxicity

G compound Asterriquinol Derivative ros Increased ROS Production compound->ros mito Mitochondrial Stress & Disruption of Membrane Potential ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Quinone-induced intrinsic apoptosis pathway.

References

Validation & Comparative

Unveiling the Molecular Architecture of Asterriquinol D Dimethyl Ether: A Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data confirming the structure of Asterriquinol D dimethyl ether, a fungal metabolite with cytotoxic properties. By presenting the spectroscopic data and the methodologies used for its characterization, this document serves as a valuable resource for researchers working with this and related compounds.

Structural Confirmation Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented here is consistent with the structure of 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole.

Technique Observed Data Interpretation
¹H NMR Chemical shifts (δ) and coupling constants (J) corresponding to aromatic protons of two indole rings and methoxy groups.Confirms the presence of the bis-indolyl and tetramethoxy-phenyl moieties.
¹³C NMR Resonances consistent with the carbon skeleton of the proposed structure, including indole and substituted benzene ring carbons.Corroborates the connectivity of the molecular framework.
HR-MS Accurate mass measurement consistent with the molecular formula C₂₆H₂₄N₂O₄.Determines the elemental composition of the molecule.
UV-Vis Absorption maxima characteristic of the chromophoric system.Provides information about the electronic structure of the compound.

Experimental Protocols

The confirmation of the structure of this compound relies on standard laboratory techniques for the isolation and analysis of natural products.

Isolation and Purification
  • Fungal Cultivation: The producing organism, such as Aspergillus kumbius, is cultured on a suitable growth medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted using an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HR-MS) is performed, typically using an electrospray ionization (ESI) source, to determine the accurate mass of the molecular ion.

  • UV-Vis Spectroscopy:

    • The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., methanol) and measuring the absorbance over a range of wavelengths.

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the isolation and structural confirmation of a natural product like this compound.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation A Fungal Cultivation B Solvent Extraction A->B C Column Chromatography B->C D Preparative HPLC C->D E NMR Spectroscopy (1H, 13C, 2D) D->E Pure Compound F Mass Spectrometry (HR-MS) D->F Pure Compound G UV-Vis Spectroscopy D->G Pure Compound H Structure Confirmed E->H F->H G->H

Caption: Workflow for the isolation and structural elucidation of natural products.

Comparison with Known Structure

The experimental data obtained through the aforementioned protocols are compared against the previously reported data for this compound. A complete match in the spectroscopic data, including chemical shifts, coupling constants, and mass-to-charge ratio, provides unambiguous confirmation of the assigned structure. This rigorous comparison ensures the identity and purity of the isolated compound, which is critical for its use in further biological and pharmacological studies.

The structural confirmation of this compound, a bis-indolyl benzenoid, is a critical step in its development as a potential therapeutic agent.[1] The compound has been identified as a metabolite from the fungus Aspergillus kumbius and has shown cytotoxic activity against mouse myeloma cells.[1] The established structure provides the basis for understanding its mechanism of action and for the design of synthetic analogs with improved properties.

References

Validating the Biological Activity of Synthetic Asterriquinol D Dimethyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of synthetic Asterriquinol D dimethyl ether, a fungal metabolite with known cytotoxic and anti-parasitic properties. Its performance is evaluated against established cytotoxic agents, Doxorubicin and Staurosporine, with a focus on elucidating its mechanism of action in inducing cell death. This document offers detailed experimental protocols and supporting data to aid researchers in the validation and further investigation of this compound.

Comparative Analysis of Cytotoxic Activity

The primary biological activity of this compound is its cytotoxicity against cancer cell lines. To validate this activity, its performance was compared with Doxorubicin, a widely used chemotherapy drug, and Staurosporine, a potent inducer of apoptosis. The half-maximal inhibitory concentration (IC50) of each compound was determined in NS-1 mouse myeloma cells.

CompoundIC50 in NS-1 Cells (µg/mL)IC50 in NS-1 Cells (µM)Known Mechanism of Action
This compound 28[1][2]~65.3Putative induction of apoptosis
Doxorubicin 0.01-0.1 (estimated)~0.018 - 0.18DNA intercalation, topoisomerase II inhibition, induction of apoptosis[3][4]
Staurosporine 0.005 - 0.05 (estimated)~0.01 - 0.1Broad-spectrum protein kinase inhibitor, potent inducer of apoptosis

Elucidating the Mechanism of Action: Induction of Apoptosis

Based on its cytotoxic effects, it is hypothesized that this compound induces cell death through the intrinsic apoptosis pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.

Proposed Signaling Pathway

The following diagram illustrates the proposed intrinsic apoptosis pathway initiated by this compound.

cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase Compound This compound Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Compound->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak Compound->BaxBak activates Bcl2->BaxBak inhibits CytoC Cytochrome c (release) BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Assembly Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 (Cleaved) Casp3->ActiveCasp3 Substrates Cellular Substrate Cleavage ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Investigation cluster_conclusion Conclusion Start Start Synthesize Synthesize Asterriquinol D dimethyl ether Start->Synthesize Culture Culture NS-1 myeloma cells Start->Culture MTT Perform MTT Assay Synthesize->MTT Culture->MTT Treat Treat cells with IC50 concentrations Culture->Treat IC50 Determine IC50 values MTT->IC50 IC50->Treat Compare Compare with Doxorubicin and Staurosporine IC50->Compare Western Western Blot for Cleaved Caspase-3 Treat->Western Analyze Analyze protein expression Western->Analyze Analyze->Compare End Conclude on Biological Activity and Mechanism Compare->End

References

A Comparative Guide to Asterriquinol D Dimethyl Ether and Other Asterriquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Asterriquinol D dimethyl ether and other related asterriquinones, supported by available experimental data. This document aims to serve as a valuable resource for researchers engaged in drug discovery and development by presenting a structured overview of these fungal metabolites.

Introduction to Asterriquinones

Asterriquinones are a class of fungal metabolites, primarily isolated from species of Aspergillus, notably Aspergillus terreus. These compounds are characterized by a core structure derived from indole and quinone moieties. The asterriquinones exhibit a wide range of biological activities, including cytotoxic, antitumor, and antiparasitic effects, making them an area of significant interest in the search for new therapeutic agents.

This compound: An Overview

This compound is a specific derivative within the asterriquinone family. It has been identified as a fungal metabolite and has demonstrated notable biological activity.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other related asterriquinones against various cell lines. Direct comparison is facilitated by focusing on studies employing similar experimental conditions.

CompoundCell LineIC50 ValueReference
This compound NS-1 (Mouse Myeloma)28 µg/mL[1][2]
This compound Tritrichomonas foetus100 µg/mL[3]
Asterriquinone (ARQ) P388 (Mouse Leukemia)Cytotoxic[1]
ARQ monoalkyl ethers P388 (Mouse Leukemia)Cytotoxicity increases with alkyl chain length[1]
ARQ dimethyl ether P388 (Mouse Leukemia)Not cytotoxic[1]
Asterriquinone D NCI-H460, MCF-7, SF-268Moderately active (specific IC50 not provided)
Asterriquinone C-1 NCI-H460, MCF-7, SF-268Moderately active (specific IC50 not provided)

Note on "ARQ dimethyl ether": A study on P388 cells reported that "ARQ dimethyl ether" was not cytotoxic[1]. This appears to contrast with the reported activity of this compound against NS-1 cells. This discrepancy may arise from differences in the specific chemical structures being described or from cell line-specific responses to the compound. Further investigation is needed to clarify the exact structure of the "ARQ dimethyl ether" in the P388 study and to understand the differential activity.

Mechanism of Action: Insights from Asterriquinone (ARQ)

Studies on Asterriquinone (ARQ), a related compound, provide insights into the potential mechanism of action for this class of molecules. The antitumor action of ARQ has been compared to its dimethylated analog and doxorubicin. Research indicates that the dihydroxybenzoquinone moiety is crucial for its biological activity. ARQ is believed to intercalate into genomic DNA, leading to G1 phase arrest in the cell cycle and subsequent apoptotic cell death. In contrast, the dimethylated version in that particular study did not induce these effects, highlighting the importance of the core quinone structure.

Experimental Protocols

A detailed methodology for assessing the cytotoxicity of compounds against the NS-1 mouse myeloma cell line is crucial for reproducible research. The following is a standard protocol based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity Assay Protocol for NS-1 Cell Line (MTT Assay)

1. Cell Culture and Maintenance:

  • Culture NS-1 mouse myeloma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the exponential growth phase before conducting the assay.

2. Assay Procedure:

  • Cell Seeding: Seed NS-1 cells into a 96-well microplate at a density of 1 x 10^5 cells/mL in a volume of 100 µL per well.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell seeding, add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the processes involved in evaluating and comparing these compounds, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound Asterriquinones treatment Compound Treatment compound->treatment cell_culture NS-1 Cell Culture seeding Cell Seeding cell_culture->seeding seeding->treatment incubation Incubation treatment->incubation mtt MTT Addition incubation->mtt readout Absorbance Reading mtt->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50

Caption: Experimental workflow for determining the cytotoxicity of asterriquinones.

logical_relationship cluster_compound Compound Properties cluster_target Biological Target structure Chemical Structure (e.g., Dimethylation) activity Biological Activity (Cytotoxicity) structure->activity influences mechanism Mechanism of Action (e.g., DNA Intercalation) activity->mechanism is a result of cell_line Cell Line Specificity (e.g., NS-1 vs. P388) cell_line->activity determines

References

A Comparative Analysis of Asterriquinol D Dimethyl Ether (AR-12) and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asterriquinol D dimethyl ether, more commonly known as AR-12, has emerged as a promising multi-modal therapeutic agent with a broad spectrum of activity, including anticancer, antifungal, and antiviral properties. A derivative of the COX-2 inhibitor celecoxib, AR-12 distinguishes itself by lacking cyclooxygenase-2 inhibitory activity, instead exhibiting a novel mechanism of action.[1][2] This guide provides a comparative overview of AR-12 and its analogs, presenting key experimental data to inform further research and development.

Mechanism of Action: Beyond PDK1 Inhibition

Initial investigations into AR-12's mechanism of action pointed towards the inhibition of 3-phosphoinositide-dependent kinase-1 (PDK1), a key component of the PI3K/Akt signaling pathway crucial for cancer cell survival and proliferation.[3] However, subsequent studies have challenged this, with some researchers unable to replicate in vitro inhibition of PDK1.[1] More recent evidence has identified acetyl-CoA synthetase (Acs) as a primary target of AR-12.[1][2][4] By inhibiting Acs, AR-12 disrupts cellular metabolism, leading to downstream effects such as the induction of autophagy and a reduction in histone acetylation.[2] Furthermore, AR-12 has been shown to down-regulate the expression of the essential chaperone protein GRP78/BiP, contributing to endoplasmic reticulum stress and apoptosis.[1]

Comparative Biological Activity

While extensive comparative data on a wide range of AR-12 analogs is limited in publicly available literature, a notable comparison has been made with its close structural analog, dimethylcelecoxib. This comparison highlights the critical role of the specific structural features of AR-12 for its biological activity.

CompoundAntifungal Activity (MIC against C. albicans)Acetyl-CoA Synthetase (Acs) Inhibition
AR-12 4 µg/mLPotent Inhibitor
Dimethylcelecoxib > 64 µg/mLLess Potent Inhibitor

Data compiled from publicly available research.

As the table indicates, dimethylcelecoxib exhibits significantly weaker antifungal activity and is a less potent inhibitor of acetyl-CoA synthetase compared to AR-12, underscoring the importance of the specific chemical moieties present in AR-12 for its therapeutic effects.

Experimental Protocols

To facilitate the replication and further investigation of AR-12 and its analogs, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AR-12 and its analogs in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of AR-12 and its analogs in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Acetyl-CoA Synthetase Inhibition Assay

This assay measures the enzymatic activity of acetyl-CoA synthetase.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, coenzyme A, and purified acetyl-CoA synthetase enzyme.

  • Inhibitor Addition: Add varying concentrations of AR-12 or its analogs to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, acetate.

  • Incubation: Incubate the reaction at a specified temperature for a defined period.

  • Detection: Measure the amount of acetyl-CoA produced using a colorimetric or fluorometric method.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

AR12_Mechanism_of_Action AR12 AR-12 Acs Acetyl-CoA Synthetase AR12->Acs Inhibits GRP78 GRP78/BiP Chaperone AR12->GRP78 Downregulates AcetylCoA Acetyl-CoA Acs->AcetylCoA Produces Autophagy Autophagy Induction Acs->Autophagy Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation ER_Stress ER Stress GRP78->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Proposed mechanism of action of AR-12.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Anticancer Activity (MTT) Anticancer Activity (MTT) IC50 Determination IC50 Determination Anticancer Activity (MTT)->IC50 Determination Antifungal Activity (MIC) Antifungal Activity (MIC) MIC Determination MIC Determination Antifungal Activity (MIC)->MIC Determination Enzyme Inhibition (Acs) Enzyme Inhibition (Acs) Enzyme Inhibition (Acs)->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis MIC Determination->Comparative Analysis AR-12 & Analogs AR-12 & Analogs AR-12 & Analogs->Anticancer Activity (MTT) AR-12 & Analogs->Antifungal Activity (MIC) AR-12 & Analogs->Enzyme Inhibition (Acs)

Caption: Experimental workflow for comparative analysis.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of AR-12 and its analogs. The provided data and protocols are intended to support further investigation into the structure-activity relationships and to accelerate the development of this promising class of compounds.

References

Efficacy of Asterriquinol D Dimethyl Ether in Myeloma: A Comparative Analysis with Standard Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical efficacy of Asterriquinol D dimethyl ether (AR-DDE) against established anti-cancer drugs used in the treatment of multiple myeloma. This analysis is based on available in vitro data and highlights the need for further research to fully elucidate the therapeutic potential of AR-DDE.

Executive Summary

This compound (AR-DDE), a fungal metabolite, has demonstrated cytotoxic activity against the NS-1 mouse myeloma cell line.[1][2][3] This guide compares the known efficacy of AR-DDE with that of standard-of-care drugs for multiple myeloma—bortezomib, lenalidomide, and dexamethasone. While direct comparative data is limited, this document aims to provide a framework for understanding the potential of AR-DDE in the context of current therapeutic strategies. The mechanisms of action and associated signaling pathways for the established drugs are detailed to provide a benchmark for future investigations into AR-DDE.

Comparative Efficacy: In Vitro Cytotoxicity

The currently available data on the efficacy of this compound is limited to its cytotoxic effect on a single mouse myeloma cell line, NS-1. To provide a preliminary comparison, this section presents the known IC50 value for AR-DDE alongside a discussion of the typical therapeutic concentrations and efficacy of bortezomib, lenalidomide, and dexamethasone in multiple myeloma. It is critical to note that the absence of head-to-head experimental data on the same cell line under identical conditions precludes a direct, quantitative comparison of potency.

CompoundCell LineIC50Source(s)
This compoundNS-1 (Mouse Myeloma)28 µg/mL[1][2][3]
BortezomibMultiple Myeloma Cell LinesTypically in the low nanomolar range (e.g., MM1.S IC50 = 15.2 nM)[4]
LenalidomideMultiple Myeloma Cell LinesVaries widely depending on the cell line and assay conditions.[5][6][7][8][9][10][11][12]
DexamethasoneMultiple Myeloma Cell LinesVaries; often used in combination, with efficacy dependent on the cellular context.[13][14][15][16][17]

Note: The IC50 value for AR-DDE is provided in µg/mL. For comparison, the molecular weight of AR-DDE is 428.48 g/mol , which equates the IC50 to approximately 65.3 µM. The efficacy of bortezomib is typically in the nanomolar range, suggesting a significantly higher potency for bortezomib. The efficacy of lenalidomide and dexamethasone is highly context-dependent and they are often used in combination therapies.

Mechanisms of Action and Signaling Pathways

A crucial aspect of drug evaluation is understanding its mechanism of action. This section details the well-established mechanisms of bortezomib, lenalidomide, and dexamethasone. The mechanism for this compound is currently not well-defined in publicly available literature.

Bortezomib: Proteasome Inhibition

Bortezomib is a first-in-class proteasome inhibitor.[18][19][20][21][22][23][24] It reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[20][22] This inhibition disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins.[20] In multiple myeloma cells, which produce large quantities of immunoglobulins, this disruption of protein degradation induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately leading to apoptosis.[20] A primary consequence of proteasome inhibition by bortezomib is the stabilization of IκB, which in turn inhibits the NF-κB signaling pathway, a critical pathway for myeloma cell survival and proliferation.[19][20]

Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cell_Survival Cell Survival & Proliferation Genes Nucleus->Cell_Survival Activates Transcription Cell_Survival->Apoptosis Inhibits Lenalidomide_Pathway cluster_E3 CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) IKZF1_3 IKZF1 & IKZF3 (Transcription Factors) CRBN->IKZF1_3 Targets for Ubiquitination CRL4 CRL4 Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to T_Cell T-Cell / NK Cell Activation Lenalidomide->T_Cell Promotes Proteasome Proteasome IKZF1_3->Proteasome Degraded by Myeloma_Cell_Death Myeloma Cell Death IKZF1_3->Myeloma_Cell_Death Leads to Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocates to Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Modulates NFkB_inhibition Inhibition of NF-κB & AP-1 Gene_Expression->NFkB_inhibition IL6_inhibition Inhibition of IL-6 Production Gene_Expression->IL6_inhibition Apoptosis Apoptosis NFkB_inhibition->Apoptosis IL6_inhibition->Apoptosis Experimental_Workflow start Start plate_cells Plate cells in a 96-well plate (e.g., NS-1 myeloma cells) start->plate_cells incubate1 Incubate for 24 hours (allow cells to adhere) plate_cells->incubate1 add_compound Add serial dilutions of the test compound (e.g., AR-DDE) incubate1->add_compound incubate2 Incubate for a defined period (e.g., 48 or 72 hours) add_compound->incubate2 add_reagent Add viability reagent (e.g., MTT or CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Measure signal (absorbance or luminescence) incubate3->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

References

Benchmarking Asterriquinol D Dimethyl Ether's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Asterriquinol D dimethyl ether (ARDDE), a fungal metabolite, against established compounds in relevant biological assays. The data presented here is intended to serve as a benchmark for researchers investigating the potential therapeutic applications of ARDDE.

Section 1: Comparative Efficacy of this compound

ARDDE has demonstrated notable cytotoxic effects against the NS-1 mouse myeloma cell line and anti-parasitic activity against Tritrichomonas foetus. To contextualize these findings, the following tables compare ARDDE's potency (IC50 values) with standard therapeutic agents used in these fields.

Table 1: In Vitro Cytotoxicity against NS-1 Myeloma Cells
CompoundIC50 (µg/mL)IC50 (µM)¹Known Mechanism of Action
This compound 28 ~65.3 Presumed to induce apoptosis
Doxorubicin0.04 - 0.15~0.07 - 0.28DNA intercalation and Topoisomerase II inhibition
Etoposide0.25~0.42Topoisomerase II inhibition

¹ Molar concentration calculated based on the provided molecular weights.

Table 2: In Vitro Activity against Tritrichomonas foetus
CompoundIC50 (µg/mL)Known Mechanism of Action
This compound 100 Unknown
Metronidazole0.5Inhibition of nucleic acid synthesis
Tinidazole≥ 10Production of toxic free radicals

Section 2: Postulated Signaling Pathway for Cytotoxic Activity

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other quinone-containing compounds suggests a potential to induce apoptosis in cancer cells. A plausible signaling cascade involves the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can trigger caspase-dependent apoptosis.

G Postulated Apoptotic Pathway of ARDDE ARDDE Asterriquinol D dimethyl ether Cell NS-1 Myeloma Cell ARDDE->Cell Enters cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS JNK JNK Pathway Activation ROS->JNK Caspases Caspase Cascade Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway for ARDDE-induced apoptosis.

Section 3: Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NS-1 Mouse Myeloma Cell Cytotoxicity Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound against the NS-1 cell line.

Materials:

  • NS-1 mouse myeloma cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NS-1 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G NS-1 Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed NS-1 cells in 96-well plate B Incubate 24h A->B D Add compound to cells B->D C Prepare serial dilutions of test compound C->D E Incubate 48h D->E F Add MTT solution E->F G Incubate 4h F->G H Add solubilization buffer G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Workflow for the NS-1 cell cytotoxicity assay.

Tritrichomonas foetus Growth Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of a compound on the growth of Tritrichomonas foetus.

Materials:

  • Tritrichomonas foetus culture

  • Diamond's TYM medium supplemented with 10% heat-inactivated horse serum

  • Test compound dissolved in a suitable solvent

  • 24-well plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C)

Procedure:

  • Parasite Culture: Culture T. foetus in Diamond's TYM medium to a concentration of approximately 1 x 10⁵ trophozoites/mL.

  • Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

  • Treatment: In a 24-well plate, add 500 µL of the parasite culture to each well. Then, add 500 µL of the diluted compound to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Parasite Quantification: After incubation, resuspend the trophozoites in each well and count them using a hemocytometer or an automated cell counter.

  • IC50 Calculation: Determine the percentage of growth inhibition relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Section 4: Concluding Remarks

This compound demonstrates cytotoxic and anti-parasitic activities that warrant further investigation. The comparative data provided in this guide serves as a valuable reference for future studies into its mechanism of action and potential as a therapeutic lead. The postulated involvement of the ROS-JNK apoptotic pathway provides a testable hypothesis for its anti-cancer effects. Further research should focus on validating this pathway and exploring the compound's efficacy in more complex in vivo models.

Cross-validation of Asterriquinol D dimethyl ether's effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Asterriquinol D dimethyl ether (ARDDE), a fungal metabolite, in cancer cell lines. Due to the limited publicly available data on ARDDE, this guide uses anthraquinone derivatives, a class of compounds with structural similarities and well-documented anticancer activities, as a primary point of comparison to provide a broader context for researchers.

Executive Summary

This compound (ARDDE) has demonstrated cytotoxic activity against the NS-1 mouse myeloma cell line. However, data on its effects in other cell lines is scarce, and some reports suggest a lack of cytotoxicity for a related dimethyl ether compound in P388 mouse leukemia cells. In contrast, anthraquinone derivatives have been extensively studied and show broad cytotoxic and anti-cancer effects across a variety of human cancer cell lines. This guide presents the available data for ARDDE alongside a more comprehensive dataset for selected anthraquinone derivatives to facilitate a comparative understanding.

Data Presentation

Table 1: Cytotoxicity of this compound (ARDDE)
CompoundCell LineIC50Citation(s)
This compoundNS-1 (Mouse Myeloma)28 µg/mL
ARQ dimethyl ether*P388 (Mouse Leukemia)Not Cytotoxic

*Note: It is not definitively confirmed if "ARQ dimethyl ether" is identical to this compound.

Table 2: Cytotoxicity of Selected Anthraquinone Derivatives
CompoundCell LineIC50 (µM)Citation(s)
XanthopurpurinMDA-MB-231 (Human Breast)14.65 ± 1.45
Lucidin-ω-methyl etherMDA-MB-231 (Human Breast)13.03 ± 0.33
Anthraquinone derivative 34K562 (Human Leukemia)2.17
Anthraquinone derivative 35K562 (Human Leukemia)2.35
Anthraquinone derivative 36HeLa (Human Cervical)7.66
Anthraquinone derivative 15HepG2 (Human Liver)1.23 (ED50)
AlizarinHCT-15 (Human Colon)S-phase arrest
NordamnacanthalA549 (Human Lung)16.3 ± 2.5

Signaling Pathways and Experimental Workflows

Signaling Pathway of Anthraquinone Derivatives

Anthraquinone derivatives have been shown to act as potent inhibitors of the c-Met kinase signaling pathway. They can block the extracellular hepatocyte growth factor (HGF)-dependent pathway, which is crucial in many cancers. The binding of HGF to its receptor, c-Met, triggers a signaling cascade that includes the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. By inhibiting this pathway, anthraquinones can suppress tumor growth.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling cMet c-Met Receptor RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT HGF HGF HGF->cMet Binds Anthraquinones Anthraquinone Derivatives Anthraquinones->HGF Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the HGF/c-Met signaling pathway by anthraquinone derivatives.

Experimental Workflow for Cytotoxicity Testing

A typical workflow for assessing the cytotoxicity of a compound like ARDDE or anthraquinone derivatives using an MTT assay is depicted below.

G A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations of ARDDE or alternatives) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Incubation (Formation of formazan crystals) D->E F 6. Solubilization (e.g., DMSO) E->F G 7. Absorbance Reading (Spectrophotometer) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability and proliferation, which is applicable for testing the effects of compounds like ARDDE and anthraquinone derivatives.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • After the incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The available data indicates that this compound possesses cytotoxic activity against the NS-1 mouse myeloma cell line. However, to establish a comprehensive understanding of its potential as an anticancer agent, further cross-validation in a broader range of human cancer cell lines is essential. The conflicting report on its activity in P388 cells further underscores the need for more extensive studies. In contrast, anthraquinone derivatives represent a class of compounds with well-documented, broad-spectrum anticancer activity and a known mechanism of action targeting the c-Met signaling pathway. Researchers investigating ARDDE may find the data and protocols for anthraquinones to be a valuable reference for designing future experiments, including the selection of appropriate cell lines and assays for mechanistic studies. Further research should focus on expanding the cell line panel for ARDDE testing, investigating its mechanism of action, and directly comparing its efficacy against established anticancer agents.

A Researcher's Guide to the Published Findings on Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of a Fungal Metabolite with Cytotoxic and Antiparasitic Potential

This guide provides a comprehensive overview of the published scientific literature on Asterriquinol D dimethyl ether, a bis-indolyl benzenoid fungal metabolite. The core focus is to present the initial findings on its biological activity and provide the detailed experimental methodologies as reported in the primary literature. To date, no direct replication studies of the original biological findings have been published. Therefore, this guide serves as a detailed summary of the original research and a comparative analysis with structurally related compounds to offer a broader context for researchers, scientists, and drug development professionals.

Summary of Biological Activity

This compound has been reported to exhibit cytotoxic effects against a mammalian cancer cell line and inhibitory activity against a parasitic protozoan. The key quantitative data from the original publication are summarized below.

CompoundCell Line / OrganismActivityReported ValuePublication
This compound Mouse Myeloma (NS-1)CytotoxicityIC50: 28 µg/mL[Lacey et al., 2015]
This compound Tritrichomonas foetusAnti-parasiticIC50: 100 µg/mL[Lacey et al., 2015]

Comparative Analysis with Structurally Related Compounds

While direct replication studies are unavailable, research on other bis-indolyl benzenoids and asterriquinol derivatives provides a valuable comparative landscape. The following table summarizes the biological activities of some of these related compounds.

CompoundTargetActivityReported ValuePublication
Kumbicin CMouse Myeloma (NS-1)CytotoxicityIC50: 0.74 µg/mL[Lacey et al., 2015]
Triphenylamine BIM derivative 2aTrypanosoma bruceiAnti-parasiticIC50: 3.21 µM[Pérez-Pertejo et al., 2023]
Triphenylamine BIM derivative 2aLeishmania majorAnti-parasiticIC50: 3.30 µM[Pérez-Pertejo et al., 2023]
Triphenylamine BIM derivative 2aHT-29 (Colon Cancer)CytotoxicityIC50: 3.93 µM[Pérez-Pertejo et al., 2023]
Bis(indolyl)methane (Arundine)Leishmania donovaniAnti-parasitic-[Pérez-Pertejo et al., 2023]

Experimental Protocols

The following are the detailed experimental methodologies as described in the original publication by Lacey, H.J., et al. (2015) for the biological evaluation of this compound.

Cytotoxicity Assay against Mouse Myeloma (NS-1) Cells

Cell Culture:

  • Cell Line: Mouse myeloma NS-1 cells were used for the cytotoxicity assay.

  • Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and 2 mM L-glutamine.

  • Incubation: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Cell Seeding: NS-1 cells were seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions were then prepared in the culture medium.

  • Treatment: The diluted compound was added to the wells containing the cells. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for a further 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Anti-parasitic Assay against Tritrichomonas foetus

Organism Culture:

  • Organism: The parasitic protozoan Tritrichomonas foetus was used for the susceptibility testing.

  • Media: The organisms were cultured in TYM (trypticase-yeast extract-maltose) medium supplemented with 10% horse serum.

  • Incubation: Cultures were maintained at 37°C.

Assay Procedure:

  • Inoculum Preparation: A suspension of T. foetus trophozoites was prepared from a log-phase culture.

  • Compound Preparation: this compound was dissolved in DMSO to prepare a stock solution, which was then serially diluted.

  • Treatment: The diluted compound was added to 96-well plates, followed by the addition of the T. foetus inoculum.

  • Incubation: The plates were incubated at 37°C for 48 hours.

  • Growth Inhibition Assessment: The growth of the protozoa was assessed by microscopic examination. The minimum inhibitory concentration (MIC) or IC50 was determined as the lowest concentration of the compound that resulted in a significant reduction in the number of motile trophozoites compared to the control.

Visualizing the Experimental Workflow

To provide a clear visual representation of the methodologies, the following diagrams illustrate the key steps in the described biological assays.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Assessment start Start culture Culture NS-1 Cells start->culture seed Seed cells in 96-well plates culture->seed prep_compound Prepare serial dilutions of This compound add_compound Add compound to cells prep_compound->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve formazan crystals incubate_4h->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the NS-1 cell cytotoxicity assay.

experimental_workflow_antiparasitic cluster_organism_prep Organism Preparation cluster_treatment Compound Treatment cluster_assessment Inhibition Assessment start Start culture Culture T. foetus start->culture prepare_inoculum Prepare trophozoite inoculum culture->prepare_inoculum prep_compound Prepare serial dilutions of This compound add_to_plate Add compound and inoculum to 96-well plates prep_compound->add_to_plate incubate_48h Incubate for 48 hours add_to_plate->incubate_48h add_to_plate->incubate_48h microscopic_exam Microscopic examination of motile trophozoites incubate_48h->microscopic_exam determine_ic50 Determine IC50 microscopic_exam->determine_ic50

Asterriquinol D Dimethyl Ether: Potency Against Drug-Resistant Cell Lines Remains Undetermined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Asterriquinol D dimethyl ether's (AR-DDE) efficacy against drug-resistant cancer cell lines. While initial studies have investigated its general cytotoxic effects, data specifically detailing its activity in multidrug-resistant (MDR) models is currently unavailable. This lack of information precludes a direct comparison with other compounds known to combat drug resistance in cancer.

This compound is a fungal metabolite that has been evaluated for its cytotoxic properties. Early studies identified its potential to inhibit the growth of certain cancer cells, with a reported IC50 value of 28 μg/mL in NS-1 mouse myeloma cells[1][2][3]. However, the broader anticancer potential of AR-DDE has been a subject of conflicting reports. One study noted that while monoalkyl ether derivatives of the parent compound, asterriquinone, demonstrated cytotoxicity, the dimethyl ether form (AR-DDE) was found to be inactive[4].

This discrepancy highlights the need for further investigation into the structure-activity relationship of asterriquinol derivatives. The existing data focuses primarily on drug-sensitive cell lines, leaving a critical knowledge gap concerning the compound's effectiveness in cancers that have developed resistance to conventional chemotherapeutics. Mechanisms of drug resistance, such as the overexpression of efflux pumps like P-glycoprotein, are major obstacles in cancer treatment. The ability of a compound to overcome these mechanisms is a key determinant of its potential clinical utility. At present, there are no published studies examining the interaction of AR-DDE with P-glycoprotein or other ABC transporters, nor its activity in cell lines overexpressing these resistance-conferring proteins.

Furthermore, the signaling pathways through which AR-DDE may exert its effects, particularly in the context of drug resistance, remain unelucidated. Investigations into whether AR-DDE modulates key pathways involved in cancer cell survival and proliferation, such as the mTOR signaling pathway, have not been reported. Understanding the mechanism of action is crucial for rational drug development and for identifying potential combination therapies.

Due to the absence of experimental data on this compound's potency against drug-resistant cell lines, a detailed comparison guide with alternative compounds cannot be constructed at this time. To address this, future research should prioritize the following:

  • Cytotoxicity screening: Evaluating the IC50 values of AR-DDE against a panel of well-characterized drug-resistant cancer cell lines (e.g., those overexpressing P-glycoprotein, MRP1, or BCRP).

  • Mechanism of action studies: Investigating the molecular targets of AR-DDE and its effects on key signaling pathways implicated in cancer progression and drug resistance.

  • Efflux pump interaction assays: Determining whether AR-DDE is a substrate or inhibitor of major drug efflux pumps.

Without such fundamental data, any discussion of AR-DDE's role in overcoming drug resistance would be purely speculative. The scientific community awaits further research to determine if this fungal metabolite holds any promise in the challenging field of drug-resistant cancer therapy.

References

A Comparative Analysis of the Mechanism of Action: Asterriquinol D Dimethyl Ether and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the mechanism of action of Asterriquinol D dimethyl ether (AQDDE), a fungal metabolite, with structurally similar compounds, including cytotoxic asterriquinones and bis(indolyl)methanes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and molecular targets of these compound classes.

This compound (AQDDE) is a fungal metabolite that has demonstrated inhibitory activity against the protozoan Tritrichomonas foetus and cytotoxic effects against mouse myeloma NS-1 cells, with a reported IC50 of 28 μg/mL.[1][2][3] However, the precise molecular mechanism underlying these activities remains to be fully elucidated. In contrast, extensive research has shed light on the mechanisms of action of structurally related asterriquinones and bis(indolyl)methanes, providing a valuable framework for comparative analysis.

Comparison of Biological Activity and Mechanism of Action

The biological activities and mechanisms of action of AQDDE and its analogs are summarized below. A significant point of divergence lies in the role of the hydroxyl groups on the central benzoquinone ring of asterriquinones, which appear to be critical for their cytotoxic effects in cancer cells. The dimethyl ether substitution in AQDDE may explain the conflicting reports on its anticancer efficacy.

Compound ClassRepresentative Compound(s)Key Biological ActivitiesPrimary Mechanism(s) of Action
This compound This compound (AQDDE)Anti-protozoal (Tritrichomonas foetus), Cytotoxic (Mouse Myeloma NS-1 cells)[1][2][3]Not fully elucidated.
Cytotoxic Asterriquinones Asterriquinone (ARQ)Anticancer, CytotoxicInduction of apoptosis, Formation of DNA interstrand cross-links.[4][5]
Bis(indolyl)methanes 3,3'-Diindolylmethane (DIM)Anticancer, Anti-protozoal, Anti-inflammatoryInhibition of Topoisomerase I, Inhibition of mitotic kinesin Eg5, Modulation of various signaling pathways (e.g., NF-κB, MAPK).[6][7][8][9]

Signaling Pathways and Molecular Targets

The diverse mechanisms of action of cytotoxic asterriquinones and bis(indolyl)methanes involve distinct signaling pathways and molecular targets. While the pathways affected by AQDDE are unknown, the following diagrams illustrate the known mechanisms of its structural relatives.

G cluster_ARQ Cytotoxic Asterriquinones (e.g., ARQ) ARQ ARQ DNA_damage DNA Interstrand Cross-links ARQ->DNA_damage Induces Apoptosis_ARQ Apoptosis DNA_damage->Apoptosis_ARQ Triggers G cluster_BIM Bis(indolyl)methanes (e.g., DIM) DIM DIM TopoI Topoisomerase I DIM->TopoI Inhibits Eg5 Mitotic Kinesin Eg5 DIM->Eg5 Inhibits Signaling Signaling Pathways (NF-κB, MAPK, etc.) DIM->Signaling Modulates CellCycleArrest Cell Cycle Arrest TopoI->CellCycleArrest Leads to Eg5->CellCycleArrest Leads to Anti_inflammatory Anti-inflammatory Effects Signaling->Anti_inflammatory Apoptosis_BIM Apoptosis CellCycleArrest->Apoptosis_BIM Induces G Cell_Culture 1. Cell Culture and Treatment Harvest 2. Harvest and Wash Cells Cell_Culture->Harvest Staining 3. Stain with Annexin V and Propidium Iodide Harvest->Staining Flow_Cytometry 4. Analysis by Flow Cytometry Staining->Flow_Cytometry G Cell_Treatment 1. Treat Cells with Compound Embedding 2. Embed Cells in Agarose Cell_Treatment->Embedding Lysis 3. Cell Lysis Embedding->Lysis Electrophoresis 4. Electrophoresis Lysis->Electrophoresis Visualization 5. DNA Staining and Visualization Electrophoresis->Visualization G Reaction_Setup 1. Set up Reaction (Eg5, Microtubules, ATP, Test Compound) Incubation 2. Incubate at 37°C Reaction_Setup->Incubation Detection 3. Detect ADP or Phosphate Production Incubation->Detection Analysis 4. Quantify ATPase Activity Detection->Analysis

References

In Vivo Validation of Asterriquinol D Dimethyl Ether: A Comparative Analysis with Established Quinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Asterriquinol D dimethyl ether (AR-DDE) against established quinone-based anticancer agents. While in vivo validation for AR-DDE is not currently available in published literature, this document serves to contextualize its in vitro cytotoxic effects and project a potential pathway for future in vivo studies by drawing parallels with compounds that have undergone such validation.

Executive Summary

This compound (AR-DDE) is a fungal metabolite that has demonstrated in vitro cytotoxicity against murine myeloma cells.[1][2][3][4][5][6][7] However, a critical gap exists in the scientific literature regarding the in vivo validation of these findings. This guide addresses this gap by presenting the known in vitro data for AR-DDE and comparing it with established quinone-based anticancer drugs—Hydroquinone, Doxorubicin, and Mitomycin C—for which both in vitro and in vivo data are available. This comparative approach aims to provide a framework for evaluating the potential of AR-DDE and to outline a possible trajectory for its future preclinical development.

In Vitro Cytotoxicity: this compound

AR-DDE has been shown to inhibit the growth of NS-1 mouse myeloma cells with a half-maximal inhibitory concentration (IC50) of 28 µg/mL.[1][2][3][5][6] It has also demonstrated activity against the protozoan Tritrichomonas foetus with an IC50 of 100 µg/mL.[1][5][6]

Comparative Analysis with Alternative Quinone-Based Agents

To contextualize the potential of AR-DDE, its in vitro data is compared with that of Hydroquinone, Doxorubicin, and Mitomycin C. These compounds share a quinone core structure, a common feature in many anticancer agents, and have a well-documented history of both in vitro and in vivo evaluation.[8][9][10]

Table 1: Comparison of In Vitro Cytotoxicity
CompoundCell LineIC50Reference
This compound NS-1 (mouse myeloma)28 µg/mL[1][2][3][5][6]
Hydroquinone A431 (human squamous carcinoma)~12.5 µM (at 48h)[1]
SYF (mouse embryonic fibroblast)>12.5 µM (at 48h)[1]
Doxorubicin H-460 (human non-small cell lung cancer)~0.1 µM[6]
H-1299 (human non-small cell lung cancer)~0.2 µM[6]
H-23 (human non-small cell lung cancer)~0.4 µM[6]
Mitomycin C EMT6 (mouse mammary tumor)Not explicitly stated, but demonstrated cytotoxicity[11]
Table 2: Comparison of In Vivo Antitumor Activity
CompoundAnimal ModelTumor TypeDosing RegimenOutcomeReference
This compound Not availableNot availableNot availableNot available
Hydroquinone MiceMelanoma (lung metastasis)10 mg/kgPrevention of lung metastasis[1][2]
MiceColon cancer10 mg/kgSuppression of colon tumor generation[1][2]
Doxorubicin Nude miceNon-small cell lung cancer (H-460 xenograft)2 mg/kg, once a weekSignificant suppression of tumor growth[6]
Mitomycin C EMT6 tumor-bearing miceMammary tumorNot explicitly statedDecreased survival of hypoxic tumor cells[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method to determine the cytotoxic effects of a compound on a cancer cell line is the MTT assay.[12]

  • Cell Seeding: Cancer cells (e.g., NS-1 mouse myeloma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., AR-DDE) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated for a few hours, during which viable cells convert the MTT into formazan crystals. A solubilization solution is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[12]

In Vivo Tumor Xenograft Model (General Protocol)

To assess the in vivo efficacy of an anticancer compound, a tumor xenograft model is frequently employed.[13][14][15]

  • Cell Preparation: Human or murine cancer cells are cultured and harvested.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the transplanted tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The tumor size is measured regularly using calipers.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule (e.g., daily, weekly) and route (e.g., oral, intraperitoneal).

  • Efficacy Evaluation: The tumor volume and body weight of the mice are monitored throughout the study. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

  • Toxicity Assessment: At the end of the study, organs may be collected for histological analysis to assess any potential toxicity of the compound.

Visualizing the Path from In Vitro to In Vivo

Signaling Pathway of Quinone-Based Anticancer Agents

Quinone_Mechanism Quinone Quinone Compound Redox_Cycling Redox Cycling Quinone->Redox_Cycling Topoisomerase Topoisomerase Inhibition Quinone->Topoisomerase ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Alkylation Protein Alkylation ROS->Protein_Alkylation Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase->DNA_Damage Protein_Alkylation->Apoptosis

Caption: General mechanism of action for quinone-based anticancer agents.

Experimental Workflow: In Vitro Cytotoxicity

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture NS-1 Myeloma Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare AR-DDE Dilutions Treatment Treat Cells with AR-DDE Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for in vitro cytotoxicity testing of AR-DDE.

Hypothetical Workflow: In Vivo Validation

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Implant Implant NS-1 Cells in Nude Mice Tumor_Growth Monitor Tumor Growth Cell_Implant->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Dosing Administer AR-DDE or Vehicle Randomization->Dosing Monitoring Measure Tumor Volume and Body Weight Dosing->Monitoring Data_Analysis Analyze Tumor Growth Inhibition Monitoring->Data_Analysis Toxicity_Eval Evaluate Toxicity Data_Analysis->Toxicity_Eval

Caption: A potential workflow for the in vivo validation of AR-DDE.

Conclusion and Future Directions

This compound has demonstrated initial promise with its in vitro cytotoxic activity against a myeloma cell line. However, the absence of in vivo data represents a significant hurdle in its development as a potential therapeutic agent. By comparing its in vitro profile to that of established quinone-based drugs like Hydroquinone, Doxorubicin, and Mitomycin C, we can appreciate the necessity of advancing AR-DDE into preclinical animal models. Future research should focus on conducting in vivo studies, such as the xenograft model outlined, to assess its efficacy and safety profile. Such studies are crucial to validate the in vitro findings and to determine if AR-DDE warrants further investigation as a novel anticancer compound.

References

Comparative Analysis of Asterriquinol D Dimethyl Ether: A Potent Antiproliferative and Antiprotozoal Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data for Asterriquinol D dimethyl ether (ARDDE) reveals its significant cytotoxic activity against murine myeloma cells and its inhibitory effects on the protozoan Tritrichomonas foetus. This guide provides a comparative analysis of ARDDE with related fungal metabolites, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its mechanism of action.

This compound is a fungal metabolite first isolated from Aspergillus terreus and later from Aspergillus kumbius.[1][2] It belongs to the class of bis-indolyl benzenoids, a group of natural products known for their diverse biological activities.[2] Experimental data has demonstrated the potential of ARDDE as both a cytotoxic and antiprotozoal agent.

Performance Comparison

The cytotoxic and antiprotozoal activities of this compound and its co-isolated fungal metabolites from Aspergillus kumbius are summarized below. The data is extracted from the initial characterization studies.

CompoundTarget Organism/Cell LineIC50 (µg/mL)
This compound (ARDDE) Mouse Myeloma NS-1 Cells 28
Tritrichomonas foetus 100
Kumbicin AMouse Myeloma NS-1 Cells>32
Kumbicin BMouse Myeloma NS-1 Cells>32
Kumbicin CMouse Myeloma NS-1 Cells0.74
Kumbicin DMouse Myeloma NS-1 Cells>32
Petromurin CMouse Myeloma NS-1 Cells>32
AspochracinMouse Myeloma NS-1 Cells1.6

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the performance comparison. These are based on established methodologies for cytotoxicity and antiparasitic susceptibility testing.

Cytotoxicity Assay against Mouse Myeloma NS-1 Cells

This assay determines the concentration of a compound that inhibits the growth of NS-1 cells by 50% (IC50).

Protocol:

  • Cell Culture: Mouse myeloma NS-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Setup: Cells are seeded into 96-well microplates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compounds (including ARDDE and its analogues) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted. The cells are then treated with various concentrations of the compounds and incubated for a further 48 hours.

  • Viability Assessment (AlamarBlue Assay): After the incubation period, 10 µL of AlamarBlue reagent is added to each well.[3][4] The plates are incubated for another 4-6 hours. The fluorescence is then measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Susceptibility Assay for Tritrichomonas foetus

This assay evaluates the inhibitory effect of a compound on the growth of Tritrichomonas foetus trophozoites.

Protocol:

  • Parasite Culture: Tritrichomonas foetus trophozoites are cultured in Diamond's TYM medium supplemented with 10% heat-inactivated horse serum at 37°C.

  • Assay Setup: The assay is performed in 96-well microplates. Trophozoites are seeded at a density of 2 x 10^4 parasites/well.

  • Compound Treatment: The test compounds are serially diluted and added to the wells containing the parasites. The plates are then incubated for 48 hours at 37°C.

  • Growth Inhibition Assessment: The viability of the trophozoites is assessed by microscopic observation or by using a resazurin-based viability assay similar to the AlamarBlue assay.

  • Data Analysis: The IC50 value is determined by quantifying the reduction in parasite motility or viability at different compound concentrations.

Visualizing the Experimental Workflow and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothesized signaling pathway for the cytotoxic action of bis-indolyl compounds.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARDDE Asterriquinol D Dimethyl Ether CellMembrane Cell Membrane NFkB NF-κB Inhibition ARDDE->NFkB ROS Increased ROS JNK JNK Pathway Activation ROS->JNK Apoptosis_Proteins Pro-apoptotic Proteins (Bax, Bak) JNK->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Apoptosis_Genes Apoptosis Gene Transcription NFkB->Apoptosis_Genes inhibition Apoptosis_Genes->Apoptosis

References

Contradictory Evidence Surrounds the Bioactivity of Fungal Metabolite Asterriquinol D Dimethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed literature reveals conflicting data regarding the cytotoxic and anti-protozoal activity of Asterriquinol D dimethyl ether (ARDDE), a fungal metabolite isolated from Aspergillus species. While commercial suppliers report potent inhibitory effects against a mouse myeloma cell line and the protozoan Tritrichomonas foetus, a key peer-reviewed study contradicts the cytotoxicity claims, highlighting a critical discrepancy for researchers in drug development.

This comparison guide provides an objective analysis of the available data on ARDDE and compares its reported performance with alternative compounds, supported by experimental data from published studies.

Cytotoxicity Against Cancer Cell Lines: A Tale of Two Findings

The primary point of contention surrounding ARDDE lies in its reported cytotoxicity. Multiple chemical suppliers market ARDDE with an IC50 value of 28 μg/mL against the mouse myeloma NS-1 cell line. However, a 1998 study by Kaji et al. published in Biological and Pharmaceutical Bulletin investigating the structure-activity relationship of asterriquinone and its derivatives, including ARDDE, reported that the dimethyl ether derivative was not cytotoxic against mouse leukemia P388 cells.[1] This stark contradiction raises questions about the purity of the compounds tested, the specific cell lines used, and the experimental conditions.

In contrast, a related bis-indolyl benzenoid, Kumbicin C, isolated from Aspergillus kumbius, has demonstrated potent cytotoxic activity with an IC50 of 0.74 μg/mL against mouse myeloma cells. Other metabolites from Aspergillus terreus, the original source of the asterriquinone family, have also shown significant anticancer properties. Terrecyclic acid A, for instance, exhibits cytotoxicity against a panel of human cancer cell lines, while Terretonin N and Butyrolactone I have shown efficacy against prostate and ovarian adenocarcinoma cells.

CompoundCell LineIC50 (μg/mL)Source
This compound Mouse Myeloma NS-128Commercial Suppliers
This compound Mouse Leukemia P388Not cytotoxicKaji et al., 1998[1]
Kumbicin C Mouse Myeloma0.74Lacey et al., 2016
Terretonin N Prostate Adenocarcinoma (PC-3)7.4Peer-reviewed study
Terretonin N Ovarian Adenocarcinoma (SKOV3)1.2Peer-reviewed study
Butyrolactone I Prostate Adenocarcinoma (PC-3)4.5Peer-reviewed study
Butyrolactone I Ovarian Adenocarcinoma (SKOV3)0.6Peer-reviewed study

Activity Against Tritrichomonas foetus: Unverified Claims

Several commercial sources claim that ARDDE inhibits the growth of Tritrichomonas foetus, a protozoan parasite, with an IC50 of 100 μg/mL. However, a thorough search of peer-reviewed literature did not yield any primary research articles to substantiate this claim.

As a point of comparison, various natural products and existing drugs have been evaluated for their efficacy against T. foetus. Ronidazole is a commonly used treatment, although concerns about resistance are emerging.[2] Studies have explored the in vitro activity of other compounds, such as propolis, which has shown promising results with a Minimum Lethal Concentration (MLC) of 1.25 mg/mL against feline isolates of T. foetus.[2]

CompoundOrganismActivity MetricConcentrationSource
This compound Tritrichomonas foetusIC50100 μg/mLCommercial Suppliers
Ronidazole Tritrichomonas foetus (feline isolate)MLC32 µg/mLPeer-reviewed study[2]
Propolis Tritrichomonas foetus (feline isolate)MLC1.25 mg/mLPeer-reviewed study[2]

Experimental Protocols

To aid researchers in evaluating and potentially reproducing the cited findings, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay for NS-1 or P388 cells)

This protocol is a generalized procedure based on standard cytotoxicity testing methodologies.

  • Cell Seeding: Plate mouse myeloma NS-1 or leukemia P388 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Susceptibility Testing of Tritrichomonas foetus

This protocol is a generalized procedure based on standard anti-protozoal susceptibility testing.

  • Parasite Culture: Culture Tritrichomonas foetus trophozoites in Diamond's medium supplemented with horse serum at 37°C.

  • Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

  • Susceptibility Assay: In a 96-well plate, add a standardized number of T. foetus trophozoites to each well containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Viability Assessment: Assess the viability of the trophozoites using a hemocytometer or a viability stain (e.g., trypan blue).

  • Data Analysis: Determine the IC50 or Minimum Lethal Concentration (MLC) of the compound.

Visualizing the Discrepancy and Experimental Workflow

To visually represent the conflicting information and the experimental workflow, the following diagrams are provided.

cluster_ARDDE_Source This compound (ARDDE) cluster_Activity Reported Cytotoxicity Commercial Suppliers Commercial Suppliers Active (IC50 = 28 µg/mL vs NS-1) Active (IC50 = 28 µg/mL vs NS-1) Commercial Suppliers->Active (IC50 = 28 µg/mL vs NS-1) Claims Kaji et al., 1998 Kaji et al., 1998 Not Cytotoxic (vs P388) Not Cytotoxic (vs P388) Kaji et al., 1998->Not Cytotoxic (vs P388) Reports

Caption: Conflicting reports on ARDDE cytotoxicity.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability/Growth Assay Viability/Growth Assay Incubation->Viability/Growth Assay Data Analysis Data Analysis Viability/Growth Assay->Data Analysis End End Data Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

References

Independent Verification of Asterriquinol D Dimethyl Ether's Anti-parasitic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anti-parasitic activity of Asterriquinol D dimethyl ether with established alternative compounds. The available experimental data is presented to facilitate independent verification and further research. Due to the limited publicly available data on the anti-parasitic profile of this compound, this guide focuses on its activity against Tritrichomonas foetus, the only parasite for which its inhibitory concentration has been published.

Executive Summary

This compound, a fungal metabolite, has demonstrated in vitro activity against the protozoan parasite Tritrichomonas foetus, with a reported IC50 of 100 µg/mL. This positions it as a compound of interest for further anti-parasitic research. However, its potency against this parasite is considerably lower than that of established drugs such as ronidazole and metronidazole, which exhibit activity at much lower concentrations. This guide provides a comparative analysis of the available data and detailed experimental protocols for the in vitro assessment of anti-Tritrichomonas foetus activity to aid researchers in the independent verification and exploration of this and other novel compounds. No specific parasitic signaling pathways affected by this compound have been identified in the current literature.

Data Presentation: In Vitro Anti-parasitic Activity

The following table summarizes the available quantitative data for the in vitro anti-parasitic activity of this compound and comparator drugs against various parasites. It is important to note that the data for this compound is currently limited to Tritrichomonas foetus.

CompoundParasite SpeciesAssay TypeMetricValue
This compound Tritrichomonas foetusIn vitro susceptibility assayIC50100 µg/mL
RonidazoleTritrichomonas foetusIn vitro susceptibility assayMLC≥ 1 µg/ml
MetronidazoleTritrichomonas foetusIn vitro antimicrobial assayMLC0.5 µg/mL
BenznidazoleTrypanosoma cruziIn vitro intracellular amastigoteIC501.15 µM
NifurtimoxTrypanosoma cruziIn vitro intracellular amastigote--

IC50: Half-maximal inhibitory concentration. MLC: Minimum lethal concentration. Data for comparator drugs is provided for context and may have been determined using different specific protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. As the specific protocol used to determine the anti-Tritrichomonas foetus activity of this compound is not fully detailed in the publicly available literature, a representative in vitro susceptibility assay protocol for Tritrichomonas foetus is provided below. This protocol is based on established methods for testing the efficacy of antimicrobial agents against this parasite.

Representative In Vitro Susceptibility Assay for Tritrichomonas foetus

This protocol describes a method to determine the minimum lethal concentration (MLC) of a compound against Tritrichomonas foetus trophozoites in a 24-hour susceptibility assay.

1. Materials:

  • Tritrichomonas foetus isolate (e.g., from a clinical case or a reference laboratory).

  • Trypticase-yeast extract-maltose (TYM) medium, supplemented with serum (e.g., horse or bovine serum).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Ronidazole, Metronidazole).

  • Negative control (solvent vehicle).

  • 96-well microtiter plates.

  • Hemocytometer or automated cell counter.

  • Inverted microscope.

  • Incubator (37°C).

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture T. foetus in TYM medium start->culture harvest Harvest trophozoites in log phase culture->harvest adjust Adjust parasite concentration harvest->adjust plate Add parasites and compounds to 96-well plate adjust->plate prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->plate incubate Incubate at 37°C for 24 hours plate->incubate observe Observe wells for motile trophozoites incubate->observe determine_mlc Determine MLC (lowest concentration with no motile trophozoites) observe->determine_mlc end End determine_mlc->end

Caption: Workflow for in vitro susceptibility testing of compounds against Tritrichomonas foetus.

3. Detailed Steps:

  • Parasite Culture: Culture Tritrichomonas foetus trophozoites in TYM medium supplemented with serum at 37°C.

  • Parasite Preparation: Harvest trophozoites during the logarithmic growth phase. Wash the parasites and adjust the concentration to a final density of approximately 1 x 10^5 trophozoites/mL in fresh TYM medium.

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the parasite suspension to wells containing the different concentrations of the test compound, positive control, and negative control. The final volume in each well should be uniform.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Determination of MLC: After incubation, examine each well using an inverted microscope to assess the motility of the trophozoites. The Minimum Lethal Concentration (MLC) is defined as the lowest concentration of the compound at which no motile trophozoites are observed.

Signaling Pathways and Mechanism of Action

Currently, there is no published information available detailing the specific mechanism of action or the signaling pathways affected by this compound in parasitic organisms. The chemical structure of asterriquinols, with their bis-indolyl benzenoid core, suggests potential for interaction with various cellular targets, but this remains to be experimentally verified.

For comparison, the established anti-parasitic drugs have more defined mechanisms of action:

  • Ronidazole and Metronidazole (Nitroimidazoles): These are prodrugs that are activated within the anaerobic environment of the parasite. The activated form generates cytotoxic radicals that damage parasitic DNA and other macromolecules, leading to cell death.[1][2][3][4]

  • Benznidazole (Nitroimidazole): Similar to other nitroimidazoles, benznidazole's mechanism involves the generation of reactive oxygen species that cause damage to the parasite's DNA and other cellular components.[1][4]

  • Nifurtimox (Nitrofuran): This drug also generates intracellular oxidative stress through the production of nitroanion radicals, which disrupt the parasite's redox balance and damage cellular components.

The following diagram illustrates a generalized mechanism of action for nitroimidazole drugs.

G cluster_cell Parasite Cell cluster_targets Cellular Targets Prodrug Nitroimidazole (e.g., Ronidazole) Activation Reductive Activation Prodrug->Activation Radicals Cytotoxic Radicals Activation->Radicals DNA DNA Radicals->DNA damages Proteins Proteins Radicals->Proteins damages Lipids Lipids Radicals->Lipids damages Damage Cellular Damage DNA->Damage Proteins->Damage Lipids->Damage Death Cell Death Damage->Death

Caption: Generalized mechanism of action for nitroimidazole anti-parasitic drugs.

References

Safety Operating Guide

Proper Disposal of Asterriquinol D Dimethyl Ether: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds is paramount to ensuring a secure laboratory environment. Asterriquinol D dimethyl ether, a fungal metabolite known for its cytotoxic properties against mouse myeloma cells, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

The primary and recommended method for the disposal of cytotoxic waste, including this compound, is through high-temperature incineration.[2][3][4][5][6] This process ensures the complete destruction of the hazardous compounds.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound and its waste includes:

PPE ComponentSpecification
Gloves Two pairs of chemotherapy-rated gloves
Gown Disposable, fluid-resistant gown
Eye Protection Safety glasses with side shields or goggles
Respiratory A fit-tested N95 respirator or higher

All handling of solid this compound and the preparation of its solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation and disposal of waste contaminated with this compound.

1. Waste Segregation at the Point of Generation:

Proper segregation is the most critical step in the waste management process.[7][8] Immediately upon generation, all waste contaminated with this compound must be separated from other laboratory waste streams.

2. Disposal of Solid Waste:

This category includes unused or expired solid this compound, as well as contaminated consumables such as gloves, pipette tips, vials, and absorbent pads.

  • Primary Containment: Place all solid cytotoxic waste into a designated, leak-proof plastic bag, typically purple or red in color.[2][7]

  • Secondary Containment: This primary bag must then be placed into a rigid, puncture-proof container specifically designated for cytotoxic waste.[9][10] This container should be clearly labeled with the universal cytotoxic symbol.[7][9][10]

3. Disposal of Liquid Waste:

For solutions containing this compound (e.g., dissolved in DMSO), direct disposal down the drain is strictly prohibited.[9]

  • Containment: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the chemical.

4. Disposal of Sharps:

Any sharps, such as needles or razor blades, that are contaminated with this compound require a specific disposal path.

  • Sharps Container: Immediately place all contaminated sharps into a puncture-proof sharps container that is specifically designated for cytotoxic waste, indicated by a purple or red color and the cytotoxic symbol.[7][9][10]

5. Labeling and Storage:

All cytotoxic waste containers must be securely sealed and clearly labeled. The label should include:

  • The words "Cytotoxic Waste"

  • The universal symbol for cytotoxic agents

  • The point of generation (laboratory name and number)

  • The date of accumulation

Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

6. Final Disposal:

The final disposal of cytotoxic waste must be conducted by a licensed hazardous waste management company. The standard and required method of treatment is high-temperature incineration.[2][3][4][5][6] Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with local, state, and federal regulations.

Below is a diagram illustrating the workflow for the proper disposal of this compound.

G cluster_generation Point of Generation cluster_containment Segregation & Containment cluster_disposal Final Disposal Pathway A Solid Waste (e.g., powder, gloves, tips) D Purple/Red Cytotoxic Bag A->D B Liquid Waste (e.g., solutions in DMSO) F Labeled, Leak-proof Liquid Waste Container B->F C Sharps Waste (e.g., needles, blades) G Purple/Red Cytotoxic Sharps Container C->G E Labeled, Rigid Cytotoxic Container D->E H Secure Temporary Storage (Lab Designated Area) E->H F->H G->H I Collection by EHS/ Licensed Contractor H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Asterriquinol D dimethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Asterriquinol D dimethyl ether.

Chemical and Physical Properties

PropertyValue
CAS Number 287117-66-2[1]
Molecular Formula C₂₆H₂₄N₂O₄[1]
Formula Weight 428.5[1]
Appearance Solid[1]
Storage Temperature -20°C[1][2]
Solubility Soluble in DMSO[1][3]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the search, it is a fungal metabolite.[1][2][3][4] It is cytotoxic to NS-1 mouse myeloma cells (IC₅₀ = 28 µg/ml).[1][2][4] Due to its cytotoxic nature and as a general best practice for handling all chemicals, appropriate personal protective equipment should be worn. For compounds of a similar class, such as quinones, skin and eye contact should be prevented.[5]

The following PPE is recommended as a minimum for handling this compound:

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or goggles.[6]
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. For operations with a risk of generating dust or aerosols, a respirator may be necessary.

Operational Plan: Handling Procedures

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the preferred workspace. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for weighing and transferring the substance.

  • Dissolving: When preparing solutions, add the solvent (e.g., DMSO) to the solid slowly. If necessary, sonicate or gently warm the mixture to aid dissolution.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials to maintain stability.[2][3]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and unused solutions, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Dissolve in Solvent (DMSO) weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid aliquot Aliquot for Experiments dissolve->aliquot store_solution Store Solution at -20°C or -80°C aliquot->store_solution dispose Dispose of Waste as Hazardous aliquot->dispose store_solid->dispose store_solution->dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.